Mono-POC Isopropyl Tenofovir
Beschreibung
BenchChem offers high-quality Mono-POC Isopropyl Tenofovir suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mono-POC Isopropyl Tenofovir including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphoryl]oxymethyl propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N5O7P/c1-11(2)28-17(23)25-9-27-30(24,29-12(3)4)10-26-13(5)6-22-8-21-14-15(18)19-7-20-16(14)22/h7-8,11-13H,6,9-10H2,1-5H3,(H2,18,19,20)/t13-,30?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJDJJPKNNEZLC-SGSXECEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858141 | |
| Record name | Propan-2-yl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246812-40-7 | |
| Record name | Propan-2-yl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mono-POC Isopropyl Tenofovir | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040YAR2IE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Mono-POC Isopropyl Tenofovir
Abstract: This guide provides a comprehensive technical overview of Mono-POC Isopropyl Tenofovir, a critical process-related impurity and intermediate in the synthesis of the antiretroviral drug Tenofovir Disoproxil Fumarate (TDF). We will delve into a detailed, field-proven synthesis protocol, explaining the underlying chemical principles and rationale for procedural choices. Furthermore, this document outlines a rigorous, multi-technique approach for the structural elucidation and purity assessment of the synthesized compound, including HPLC, NMR, and Mass Spectrometry. This guide is intended for researchers, scientists, and drug development professionals engaged in the manufacturing and quality control of TDF.
Introduction: The Significance of Mono-POC Isopropyl Tenofovir
Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy for HIV-1 and Hepatitis B infections.[1] It is a prodrug of Tenofovir, designed to enhance oral bioavailability.[1] The synthesis of TDF is a multi-step process where precise control of reaction conditions is paramount to ensure the purity and safety of the final Active Pharmaceutical Ingredient (API).
During the synthesis of TDF, several process-related impurities can form.[1][2] Regulatory bodies like the ICH mandate the identification and quantification of any impurity present at levels above 0.1%, as they can impact the drug's efficacy and safety.[1] Mono-POC Isopropyl Tenofovir, chemically known as O-(Isopropoxycarbonyloxymethyl)-O-isopropyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methyl phosphonate, is one such significant impurity.[1][3] It can arise from incomplete reactions or side reactions during the esterification process.[1][4] Understanding its synthesis and characterization is therefore crucial for developing robust manufacturing processes and effective quality control strategies for TDF.[1][5]
Synthesis of Mono-POC Isopropyl Tenofovir
The synthesis of Mono-POC Isopropyl Tenofovir is typically achieved by reacting a suitable Tenofovir monoether intermediate with chloromethyl isopropyl carbonate. This section details a representative laboratory-scale synthesis protocol.
Reaction Principle and Mechanism
The core of this synthesis is a nucleophilic substitution reaction. A Tenofovir monoether intermediate, where one of the acidic protons of the phosphonic acid is replaced by an isopropyl group, acts as the nucleophile. This intermediate attacks the electrophilic carbon of chloromethyl isopropyl carbonate. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Tenofovir Isopropyl Monoether | Synthesis Grade | Commercially Available |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich |
| Triethylamine (TEA) | Reagent Grade | Fisher Scientific |
| Chloromethyl isopropyl carbonate | Synthesis Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | VWR |
| Water | Deionized | In-house |
| Sodium Sulfate | Anhydrous | EMD Millipore |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve Tenofovir isopropyl monoether (1 equivalent) in N-Methyl-2-pyrrolidone (approx. 3 volumes). Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.
-
Base Addition: Add triethylamine (approx. 2.5-3.0 equivalents) to the reaction mixture. Stir for 1 hour at room temperature. The triethylamine acts as an acid scavenger.
-
Esterification: Heat the reaction mixture to 55-60°C. Slowly add chloromethyl isopropyl carbonate (approx. 4-5 equivalents) dropwise over 30 minutes.
-
Reaction Monitoring: Maintain the reaction at 55-60°C for an additional 3-4 hours.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water (approx. 20 volumes) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow liquid or sticky solid.[1]
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable gradient of ethyl acetate and methanol or dichloromethane and ethyl acetate to yield the pure Mono-POC Isopropyl Tenofovir.[1]
Rationale for Procedural Choices
-
Solvent (NMP): N-Methyl-2-pyrrolidone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction.
-
Base (Triethylamine): Triethylamine is a non-nucleophilic base strong enough to neutralize the HCl byproduct without interfering with the main reaction.[6]
-
Temperature (55-60°C): This temperature provides sufficient activation energy for the reaction to proceed at a reasonable rate without causing significant degradation of reactants or products.
-
Inert Atmosphere: A nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen, which could compromise the yield and purity of the product.
Visualization of the Synthesis Pathway
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Mono-POC Isopropyl Tenofovir. A combination of chromatographic and spectroscopic techniques is employed.[7][8]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
RP-HPLC is the primary method for determining the purity of the synthesized compound and for monitoring reaction progress.[9]
HPLC Method Protocol
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | A: Phosphate Buffer (pH adjusted to 2.3-3.0)[9] B: Acetonitrile or Methanol[9] |
| Gradient | Optimized for separation of impurities |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at 260 nm[9][10] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Interpreting the Chromatogram: The purity is calculated based on the area percentage of the main peak corresponding to Mono-POC Isopropyl Tenofovir. A typical purity for a reference standard should be >95%.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for confirming the chemical structure of the molecule.
-
¹H NMR (Proton NMR): Provides information on the number and types of protons and their connectivity. Key expected signals include aromatic protons from the adenine base, protons from the propyl chain, and characteristic signals from the isopropoxy and methoxy groups.[1]
-
³¹P NMR (Phosphorus NMR): A single peak is expected, confirming the presence of the phosphonate group. Its chemical shift provides information about the electronic environment of the phosphorus atom.
Expected ¹H NMR Spectral Data (in DMSO-d6)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~8.31 | singlet | Adenine H-2 |
| ~8.04 | singlet | Adenine H-8 |
| ~7.20 | singlet | NH₂ |
| ~5.55-5.46 | multiplet | O-CH₂-O |
| ~4.86-4.78 | multiplet | O-CH(CH₃)₂ |
| ~4.31-4.23 | doublet of doublets | N-CH₂ |
| ~1.25-1.07 | multiplet | CH₃ groups |
Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent and instrument used. Data is referenced from similar compounds.[1]
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the synthesized compound (C₁₇H₂₈N₅O₇P, MW: 445.41 g/mol ).[11][12] Electrospray ionization (ESI) is a common technique used for this analysis.
-
Expected Ion: [M+H]⁺ at m/z 446.18
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
Expected FTIR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3327, 3156 | N-H stretching (amine) |
| ~2982, 2936 | C-H stretching (alkane) |
| ~1757 | C=O stretching (carbonate) |
| ~1643, 1599 | N-H bending, C=N stretching (adenine ring) |
| ~1246 | P=O stretching (phosphonate) |
| ~1097, 999 | P-O-C stretching |
Note: Data is referenced from similar compounds.[1]
Analytical Characterization Workflow
Stability and Storage
Mono-POC Isopropyl Tenofovir is typically supplied as a thick oil or powder.[11][13] For long-term stability, it should be stored at -20°C.[12][13] It is soluble in solvents like chloroform.[13] Proper storage is critical to prevent degradation and ensure its integrity as a reference standard.
Conclusion
This guide has provided a detailed framework for the synthesis and comprehensive characterization of Mono-POC Isopropyl Tenofovir. A thorough understanding of this key impurity is vital for any professional involved in the development, manufacturing, or quality control of Tenofovir Disoproxil Fumarate. The protocols and analytical methods described herein represent a robust system for producing and validating this compound, ultimately contributing to the safety and quality of the final drug product.
References
-
Panmand, D. et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343. [Link]
-
Zhang, H. et al. (2019). Synthesis of Multimeric Impurities of Tenofovir Disoproxil Fumarate. Taylor & Francis Online. [Link]
-
Li, M. et al. (2015). Identification, synthesis and characterization of new impurities in tenofovir. PubMed. [Link]
- CN104341452A - Preparation method of tenofovir disoproxil fumarate impurities.
- US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate.
- CN104725423A - Tenofovir disoproxil fumarate synthesis method.
-
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. ResearchGate. [Link]
- CN110590842A - Synthesis method of tenofovir disoproxil fumarate.
- EP2462935A1 - Process for the preparation of tenofovir.
- WO2015002434A1 - Novel tenofovir disoproxil salt and the preparation method thereof.
-
Ripin, D. H. B. et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. ACS Publications. [Link]
-
Mono-POC Isopropyl Tenofovir. SynZeal. [Link]
-
Li, M. et al. (2015). Identification, synthesis and characterization of new impurities in tenofovir. ResearchGate. [Link]
-
Tenofovir NPOC POC PMPA. Veeprho. [Link]
-
Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers), TRC 5 mg. Fisher Scientific. [Link]
-
Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Tenofovir Alafenamide and Emtricitabine in Bulk. ijcrt.org. [Link]
-
A New Validated RP-HPLC Method for the Determination of Emtricitabine and Tenofovir AF in its Bulk and Pharmaceutical Dosage Forms. ijrps.com. [Link]
-
An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. ijpsonline.com. [Link]
-
A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. CORE. [Link]
-
RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. Research Journal of Pharmacy and Technology. [Link]
-
Development and Validation of RP-HPLC method of Emtricitabine and Tenofovir in Bulk and Pharmaceutical Dosage form. ijpmr.com. [Link]
-
Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains. NIH. [Link]
-
Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine. SciSpace. [Link]
-
95% Mono-POC Isopropyl Tenofovir, Analytical Grade. IndiaMART. [Link]
- CN101531680B - Method for synthesizing (R)-9(2-(diethyl phosphonyl methoxyl) propyl)-adenine.
-
Tenofovir Monoester. Veeprho. [Link]
-
An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. ChemRxiv. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]
- 4. CN104341452A - Preparation method of tenofovir disoproxil fumarate impurities - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. veeprho.com [veeprho.com]
- 9. rjptonline.org [rjptonline.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. indiamart.com [indiamart.com]
- 12. usbio.net [usbio.net]
- 13. usbio.net [usbio.net]
The Intermediary's Crucial Role: A Technical Guide to the Mechanism of Action of Mono-POC Isopropyl Tenofovir
Introduction: Beyond the Prodrug - Unveiling the Metabolic Journey of Tenofovir
Tenofovir is a cornerstone of antiretroviral therapy, a potent nucleotide analog reverse transcriptase inhibitor (NRTI) that has transformed the management of HIV and Hepatitis B infections.[1] However, the inherent hydrophilicity of tenofovir hinders its oral bioavailability, necessitating the development of lipophilic prodrugs to ensure effective delivery into the bloodstream and target cells.[2] Tenofovir Disoproxil Fumarate (TDF), a widely used prodrug, employs a bis-isopropyloxycarbonyloxymethyl (bis-POC) ester strategy to mask the phosphonate group of tenofovir. While the overall goal of TDF is to deliver tenofovir intracellularly, the metabolic pathway is not a single-step conversion. This guide delves into the critical, yet often overlooked, role of a key intermediate metabolite: Mono-POC Isopropyl Tenofovir . Understanding the formation, transient existence, and subsequent conversion of this monoester is paramount for a comprehensive grasp of TDF's mechanism of action and its pharmacokinetic profile.
This technical guide will provide an in-depth exploration of the mechanism of action of Mono-POC Isopropyl Tenofovir, from its generation from TDF to its conversion to tenofovir, and the ultimate inhibitory effect of its final active metabolite on viral replication. We will examine the enzymatic processes involved, present detailed experimental protocols to study this pathway, and provide visual representations to elucidate the complex molecular interactions.
The Two-Step Hydrolysis of Tenofovir Disoproxil Fumarate: The Genesis of Mono-POC Isopropyl Tenofovir
The conversion of TDF to tenofovir is a sequential hydrolytic process. The bis-POC moiety is cleaved in two distinct steps, with Mono-POC Isopropyl Tenofovir being the product of the first hydrolysis and the substrate for the second.
Chemical Identity of Mono-POC Isopropyl Tenofovir
-
Chemical Name: ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate[3]
The structure of Mono-POC Isopropyl Tenofovir retains one of the isopropyloxycarbonyloxymethyl ester groups, rendering it more lipophilic than the parent tenofovir molecule. This increased lipophilicity is a critical factor in its ability to traverse cellular membranes.
Caption: Intracellular activation pathway of Tenofovir Disoproxil Fumarate.
The Final Act: Inhibition of Viral Reverse Transcriptase
Tenofovir diphosphate (TFV-DP) is a structural analog of deoxyadenosine triphosphate (dATP), a natural substrate for viral reverse transcriptase. TFV-DP exerts its antiviral effect through a dual mechanism:
-
Competitive Inhibition: TFV-DP competes with dATP for the active site of the reverse transcriptase enzyme.
-
Chain Termination: Once incorporated into the growing viral DNA chain, TFV-DP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature termination of DNA synthesis and halting viral replication. [5]
Experimental Protocols for Elucidating the Mechanism of Action
To provide a practical framework for researchers, this section details key experimental protocols for investigating the metabolic activation and antiviral activity of tenofovir prodrugs.
Protocol 1: In Vitro Hydrolysis of TDF and Mono-POC Isopropyl Tenofovir
This assay is designed to measure the enzymatic conversion of TDF to Mono-POC Isopropyl Tenofovir and subsequently to tenofovir using liver or intestinal microsomes, which are rich in carboxylesterases.
Methodology:
-
Preparation of Reaction Mixtures:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare stock solutions of TDF and Mono-POC Isopropyl Tenofovir in a suitable solvent (e.g., DMSO).
-
Prepare a suspension of human liver or intestinal microsomes in the reaction buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and reaction buffer to 37°C.
-
Initiate the reaction by adding the substrate (TDF or Mono-POC Isopropyl Tenofovir) to the microsomal suspension. A typical final substrate concentration is 10-50 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of tenofovir).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentrations of TDF, Mono-POC Isopropyl Tenofovir, and tenofovir.
-
Protocol 2: Quantification of Intracellular Metabolites by LC-MS/MS
This protocol describes the measurement of intracellular concentrations of TDF, Mono-POC Isopropyl Tenofovir, tenofovir, and tenofovir diphosphate in target cells such as PBMCs. [6] Methodology:
-
Cell Culture and Treatment:
-
Culture PBMCs or a suitable lymphoid cell line (e.g., CEM) in appropriate media.
-
Treat the cells with a known concentration of TDF (e.g., 1 µM) for various time points. [6]
-
-
Cell Lysis and Extraction:
-
At each time point, harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cells with a cold extraction solution (e.g., 70% methanol).
-
Add an internal standard to the lysate.
-
-
Sample Processing:
-
Vortex the cell lysates and incubate on ice to ensure complete lysis and protein precipitation.
-
Centrifuge the lysates to pellet cellular debris.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentrations of the analytes. [7]
-
Protocol 3: Reverse Transcriptase Inhibition Assay
This cell-free assay determines the inhibitory activity of the final active metabolite, tenofovir diphosphate, against HIV-1 reverse transcriptase.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing a poly(A) RNA template, an oligo(dT) primer, and a mixture of dNTPs, including a labeled dUTP (e.g., digoxigenin-dUTP).
-
Prepare serial dilutions of tenofovir diphosphate.
-
-
Enzymatic Reaction:
-
In a microplate, combine the reaction mixture with the serially diluted tenofovir diphosphate.
-
Initiate the reaction by adding a known amount of recombinant HIV-1 reverse transcriptase.
-
Incubate the plate at 37°C to allow for DNA synthesis.
-
-
Detection and Quantification:
-
Stop the reaction and quantify the amount of newly synthesized DNA using a colorimetric or fluorometric method that detects the incorporated labeled dUTP.
-
Calculate the IC50 value of tenofovir diphosphate, which is the concentration that inhibits 50% of the reverse transcriptase activity.
-
Data Presentation and Interpretation
The data generated from these protocols can be used to construct a comprehensive profile of the mechanism of action of Mono-POC Isopropyl Tenofovir.
Table 1: Example Pharmacokinetic Parameters of Tenofovir and its Metabolites
| Analyte | Matrix | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (min) | Reference |
| Mono-POC Isopropyl Tenofovir | Plasma | 131.6 | 0.5 | 93.3 | 26 | [8] |
| Tenofovir | Plasma | 222.2 | 2.0 | 448.1 | - | [8] |
| Tenofovir Diphosphate | PBMCs | - | - | - | 87 (hr) | [9] |
Conclusion: The Significance of the Intermediate
The journey of TDF from an oral prodrug to an active intracellular antiviral agent is a multi-step process where the intermediate, Mono-POC Isopropyl Tenofovir, plays a pivotal role. Its formation by carboxylesterases and its transient, more lipophilic nature are critical for efficient cellular uptake and subsequent conversion to tenofovir. A thorough understanding of the enzymology, kinetics, and cellular pharmacology of this monoester intermediate is essential for the rational design of future tenofovir prodrugs with improved therapeutic profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and appreciate the intricate mechanism of action of this important class of antiretroviral agents.
References
- Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumar
- An In-Depth Technical Guide to the Intracellular Activation Pathway of Tenofovir Disoproxil in Lymphocytes - Benchchem. (n.d.).
- Plasma and Intracellular Population Pharmacokinetic Analysis of Tenofovir in HIV-1-Infected P
- Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection - MDPI. (2021).
- Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chrom
- Increased tenofovir monoester concentrations in patients receiving tenofovir disoproxil fumarate with ledipasvir/sofosbuvir - PMC - NIH. (n.d.).
- Remdesivir potently inhibits carboxylesterase-2 through covalent modifications: signifying strong drug-drug interactions - PMC - NIH. (n.d.).
- Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed. (2024).
- Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC - PubMed Central. (n.d.).
- Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
- ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
- Chemoenzymatic Synthesis of Tenofovir - PubMed. (2023).
- Caco-2 Permeability Assay - Enamine. (n.d.).
- Intracellular Tenofovir-Diphosphate and Emtricitabine-Triphosphate in Dried Blood Spots following Directly Observed Therapy | Antimicrobial Agents and Chemotherapy - ASM Journals. (2017).
- Caco2 assay protocol. (n.d.).
- Covalent inhibition of carboxylesterase-2 by sofosbuvir and its effect on the hydrolytic activation of tenofovir disoproxil - PubMed. (2017).
- Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC - NIH. (2022).
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
- Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC - PubMed Central. (n.d.).
- Pharmacokinetics of Tenofovir Alafenamide Fumarate and Tenofovir in the Chinese People: Effects of Non-Genetic Factors and Genetic Vari
- (PDF)
- Pharmacokinetics of Tenofovir Disoproxil Fumarate and Ritonavir-Boosted Saquinavir Mesylate Administered Alone or in Combination at Steady St
- Chemoenzymatic Synthesis of Tenofovir - PMC - PubMed Central - NIH. (2023).
- (PDF)
- Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis - NIH. (2024).
- Caco-2 Permeability Assay - Evotec. (n.d.).
- (a) Tenofovir disoproxil hydrolysis to form mPTFV with the loss of one...
- Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - MDPI. (n.d.).
- Chemical and enzymatic hydrolysis of tenofovir disoproxil fumarate into...
- Intracellular Metabolism and In Vitro Activity of Tenofovir against Hep
- Tenofovir disoproxil - Wikipedia. (n.d.).
- Tenofovir Monoester - Veeprho. (n.d.).
- Application Notes and Protocols: In Vitro Antiviral Assay for Tenofovir Disoproxil - Benchchem. (n.d.).
- In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumar
- Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC - PubMed Central. (n.d.).
- Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection - PubMed. (2021).
- Mono-POC Isopropyl Tenofovir | 1246812-40-7 - SynZeal. (n.d.).
- Covalent inhibition of carboxylesterase-2 by sofosbuvir and its effect on the hydrolytic activation of tenofovir disoproxil - PMC - NIH. (n.d.).
- What is the mechanism of Tenofovir?
- Comparison with the Reverse Transcriptase (RT) inhibitor Tenofovir...
- Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring | Semantic Scholar [semanticscholar.org]
- 4. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent inhibition of carboxylesterase-2 by sofosbuvir and its effect on the hydrolytic activation of tenofovir disoproxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Mono-POC Isopropyl Tenofovir: Chemical Structure, Properties, and Analytical Considerations
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mono-POC Isopropyl Tenofovir, a critical process-related impurity and metabolic intermediate of Tenofovir Disoproxil Fumarate (TDF). As the pharmaceutical industry places increasing emphasis on the characterization and control of impurities, a thorough understanding of their chemical properties, formation, and analytical determination is paramount. This document delves into the chemical structure, physicochemical properties, and synthetic pathways of Mono-POC Isopropyl Tenofovir. Furthermore, it explores its role in the metabolic activation of TDF and discusses relevant analytical methodologies for its identification and quantification. This guide is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of tenofovir-based antiretroviral therapies.
Introduction: The Significance of Tenofovir Prodrug Impurities
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NtRTI) widely used in the treatment of HIV and Hepatitis B infections.[1][2] Due to its inherent hydrophilicity and poor oral bioavailability, tenofovir is administered as a prodrug, most commonly Tenofovir Disoproxil Fumarate (TDF). TDF is a bis-isopropoxycarbonyloxymethyl (bis-POC) ester of tenofovir, designed to enhance its lipophilicity and facilitate intestinal absorption.[3]
During the synthesis and storage of TDF, as well as during its metabolic conversion in the body, various related substances can be formed. These impurities, even at trace levels, can potentially impact the safety and efficacy of the drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities exceeding certain thresholds.[4] Mono-POC Isopropyl Tenofovir has been identified as a significant process-related impurity in the manufacturing of TDF.[4] Understanding its chemical and biological properties is therefore not merely an academic exercise but a critical component of ensuring the quality and safety of TDF-containing medicines.
Chemical Structure and Nomenclature
Mono-POC Isopropyl Tenofovir is a mono-ester derivative of tenofovir, where one of the acidic protons of the phosphonate group is masked by an isopropoxycarbonyloxymethyl (POC) group, and the other is esterified with an isopropyl group.
-
Chemical Name: ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate[5]
-
Synonyms: iPr-POC PMPA, Tenofovir Disoproxil USP Related Compound G[5][6]
-
CAS Number: 1246812-40-7[5]
-
Molecular Formula: C₁₇H₂₈N₅O₇P[7]
-
Molecular Weight: 445.41 g/mol [7]
The chemical structure of Mono-POC Isopropyl Tenofovir is presented below:
Caption: Chemical structure of Mono-POC Isopropyl Tenofovir.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an impurity is essential for developing appropriate analytical methods and for understanding its potential fate in vivo.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₈N₅O₇P | [7] |
| Molecular Weight | 445.41 g/mol | [7] |
| CAS Number | 1246812-40-7 | [5] |
| Appearance | Thick Yellow Oil | |
| Melting Point | 212.1 °C (decomposes) | [4] |
| Solubility | Soluble in Chloroform | |
| pKa | Data not publicly available |
Synthesis and Formation
Mono-POC Isopropyl Tenofovir is primarily formed as a process-related impurity during the synthesis of Tenofovir Disoproxil Fumarate. It can also arise from the partial hydrolysis of TDF.
Synthetic Protocol
A representative synthetic route to Mono-POC Isopropyl Tenofovir involves the reaction of a Tenofovir monoether intermediate with chloromethyl isopropyl carbonate.
Experimental Protocol: Synthesis of Mono-POC Isopropyl Tenofovir
-
Step 1: Preparation of Tenofovir Monoether Intermediate
-
A mixture of Tenofovir (1 equivalent) and the corresponding alcohol (e.g., isopropanol, 1.2 equivalents) is taken in dry pyridine.
-
Dicyclohexylcarbodiimide (DCC, 2.0 equivalents) is added to the mixture.
-
The reaction mixture is heated to reflux for 18-24 hours.
-
The reaction mass is concentrated, redissolved in a 1:1 mixture of methanol and dichloromethane, and filtered.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography.
-
-
Step 2: Synthesis of Mono-POC Isopropyl Tenofovir
-
The Tenofovir monoether intermediate (0.0030 moles) is dissolved in N-methyl pyrrolidone (3.0 ml).
-
The reaction mass is stirred for 30 minutes at room temperature.
-
Triethylamine (0.0085 moles) is added, and the mixture is stirred for an additional hour.
-
Chloromethyl isopropyl carbonate (0.014 moles) is added at 55 °C, and the reaction is stirred for 3 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate-methanol (9:1 v/v).
-
Upon completion, ethyl acetate is added, and the mixture is stirred at 10-15 °C for 1 hour.
-
The product is isolated and purified, yielding Mono-POC Isopropyl Tenofovir.[4]
-
Causality Behind Experimental Choices:
-
The use of DCC as a coupling agent in Step 1 facilitates the esterification of the phosphonic acid with the alcohol.
-
Pyridine serves as a base to neutralize the acid formed during the reaction and also acts as a solvent.
-
The use of triethylamine in Step 2 is to scavenge the HCl generated during the reaction of the monoether with chloromethyl isopropyl carbonate.
-
N-methyl pyrrolidone is a suitable polar aprotic solvent for this reaction.
-
Monitoring by TLC is a standard and efficient technique to track the progress of the reaction and determine its endpoint.
Caption: Metabolic activation pathway of Tenofovir Disoproxil Fumarate.
Analytical Methodologies
The detection and quantification of Mono-POC Isopropyl Tenofovir are crucial for the quality control of TDF drug substance and drug products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is required to separate Mono-POC Isopropyl Tenofovir from TDF and other related impurities. While a specific, detailed validated method for the quantification of Mono-POC Isopropyl Tenofovir is not publicly available, general approaches for the analysis of TDF impurities can be adapted.
Typical HPLC Parameters for TDF Impurity Profiling:
-
Column: A reversed-phase column, such as a C18 column (e.g., Inertsil ODS-3, 150x4.6 mm, 5µm), is commonly used. [8][9]* Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium dihydrogen orthophosphate, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile) is typically employed to achieve adequate separation of all impurities. [8][9]* Flow Rate: A flow rate of around 1.0 mL/min is often used. [8]* Detection: UV detection at a wavelength of approximately 260 nm is suitable for the analysis of tenofovir and its related compounds due to the strong UV absorbance of the adenine moiety. [8][10] Protocol for HPLC Method Development (General Workflow):
-
Standard and Sample Preparation: Prepare standard solutions of Mono-POC Isopropyl Tenofovir and the TDF drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Chromatographic System: Use a validated HPLC system equipped with a UV detector.
-
Method Optimization:
-
Select an appropriate reversed-phase column.
-
Develop a mobile phase gradient to achieve optimal separation of all known impurities from the main TDF peak and from each other.
-
Optimize the flow rate and column temperature to ensure good peak shape and resolution.
-
-
Method Validation: Validate the developed method according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). [11]
Caption: General workflow for HPLC method development.
Biological Activity and Toxicological Considerations
The biological activity of process-related impurities is a key consideration in drug development. While tenofovir itself has well-characterized antiviral activity, there is limited publicly available data on the specific anti-HIV or anti-HBV activity of Mono-POC Isopropyl Tenofovir. [2] However, it is a reasonable hypothesis that as a prodrug intermediate, it may possess some level of biological activity, likely dependent on its conversion to the active tenofovir diphosphate within cells.
Conclusion and Future Perspectives
Mono-POC Isopropyl Tenofovir is a significant molecule in the context of Tenofovir Disoproxil Fumarate, serving as both a process-related impurity and a key metabolic intermediate. A thorough understanding of its chemical structure, properties, and analytical determination is essential for ensuring the quality, safety, and efficacy of TDF-based therapies.
Future research in this area could focus on several key aspects:
-
Detailed Biological Profiling: Elucidating the specific antiviral activity and cytotoxicity of Mono-POC Isopropyl Tenofovir would provide a more complete understanding of its potential impact.
-
Development of Publicly Available, Validated Analytical Methods: A detailed, validated HPLC or LC-MS/MS method for the routine quantification of this impurity would be highly beneficial for the pharmaceutical industry.
-
Further Investigation of its Role in Intracellular Drug Delivery: A more in-depth study of how the pharmacokinetics of mono-POC intermediates influences the intracellular concentration of tenofovir diphosphate could inform the design of future tenofovir prodrugs with improved therapeutic profiles.
By continuing to investigate the properties and behavior of impurities like Mono-POC Isopropyl Tenofovir, the scientific community can contribute to the development of safer and more effective antiretroviral therapies.
References
- (Author, Year). Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors. Antiviral Research.
- (Author, Year).
- (Author, Year).
- (Author, Year).
- (Author, Year). A validated RP-HPLC method for estimation of Tenofovir disoproxil fumarate in bulk and pharmaceutical formulation.
- (Author, Year). RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form.
- (Author, Year).
- (Author, Year).
- (Author, Year). Mono-POC Isopropyl Tenofovir | 1246812-40-7. SynZeal.
- (Author, Year). Mono-POC Tenofovir | 211364-69-1. ChemicalBook.
- (Author, Year). Mono poc-isopropyl-Tenofovir fumarate salt | CAS No. 1422284-15-8. Clearsynth.
- (Author, Year). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica.
- (Author, Year). (a) ¹³C NMR spectrum of tenofovir. (b) ¹H NMR spectrum of tenofovir.
- (Author, Year). Mono-POC Isopropyl Tenofovir(Mixture of Diastereomers). LGC Standards.
- (Author, Year). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. PMC - NIH.
- (Author, Year). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers.
- (Author, Year). Mono-POC tenofovir | CAS 211364-69-1. SCBT.
- (Author, Year). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance.
- (Author, Year). Discovery and metabolic pathway of tenofovir alafenamide. (A) Discovery....
- (Author, Year). On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt.
- (Author, Year).
- (Author, Year). Tenofovir Monoester. Veeprho.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sites.rutgers.edu [sites.rutgers.edu]
- 4. Mono-POC Tenofovir | 211364-69-1 [chemicalbook.com]
- 5. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Mono-POC Isopropyl Tenofovir(Mixture of Diastereomers) [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. ijcrt.org [ijcrt.org]
- 12. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of Mono-POC Isopropyl Tenofovir: A Technical Guide
This guide provides an in-depth technical overview of the methodologies used to evaluate the in vitro antiviral activity of Mono-POC Isopropyl Tenofovir, a prodrug of the nucleotide analogue reverse transcriptase inhibitor, Tenofovir. Designed for researchers, scientists, and drug development professionals, this document elucidates the core scientific principles and practical workflows for a comprehensive assessment of this compound's potential as an antiviral agent.
Introduction: The Prodrug Strategy for Tenofovir
Tenofovir is a potent nucleotide analogue of adenosine 5'-monophosphate.[1] In its parent form, Tenofovir's dianionic nature at physiological pH results in poor membrane permeability and consequently, low oral bioavailability.[1] To overcome this limitation, various prodrugs have been developed to enhance cellular uptake and intracellular delivery of the active compound.[1] Well-known examples include Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[1][2] Mono-POC Isopropyl Tenofovir, chemically known as ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate, represents another iteration of this prodrug strategy, designed to efficiently deliver Tenofovir into target cells.[3]
Mechanism of Action: A Competitive Inhibition Strategy
The antiviral activity of Mono-POC Isopropyl Tenofovir is contingent upon its intracellular conversion to the active metabolite, Tenofovir diphosphate (TFV-DP).[2][4][5] This multi-step enzymatic process is central to its therapeutic effect.
Upon cellular entry, esterases cleave the Mono-POC and isopropyl moieties, releasing Tenofovir.[1] Cellular enzymes then phosphorylate Tenofovir to its active diphosphate form, TFV-DP.[2][5] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, which is crucial for the replication of retroviruses like HIV.[4][6] It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA strand.[1][4]
The incorporation of TFV-DP into the growing DNA chain results in premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[4][6] This effectively halts viral DNA synthesis and, consequently, viral replication.[4] For viruses like Hepatitis B (HBV), Tenofovir diphosphate also inhibits the viral DNA polymerase.[1][4]
Caption: Intracellular activation and mechanism of action of Tenofovir prodrugs.
In Vitro Evaluation Workflow
A systematic in vitro evaluation is critical to determine the antiviral potency and therapeutic window of Mono-POC Isopropyl Tenofovir. This involves a multi-faceted approach encompassing cytotoxicity assays and various antiviral activity assays.
Caption: General workflow for in vitro evaluation of an antiviral compound.
Cytotoxicity Assays: Establishing the Safety Profile
Before assessing antiviral efficacy, it is imperative to determine the cytotoxicity of the compound in the host cell lines to be used for the antiviral assays. This ensures that any observed reduction in viral replication is due to the specific antiviral activity of the compound and not simply a consequence of cell death. The 50% cytotoxic concentration (CC50) is a key parameter derived from these assays.
Cell Counting Kit-8 (CCK-8) Assay Protocol
The CCK-8 assay is a colorimetric assay that utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye.[7][8] The amount of formazan generated is directly proportional to the number of viable cells.[7]
Step-by-Step Methodology:
-
Cell Seeding: Seed susceptible host cells (e.g., MT-4, PBMCs, HepG2.2.15) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well).[7][9] Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a series of two-fold serial dilutions of Mono-POC Isopropyl Tenofovir in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cell plate and add 100 µL of the various concentrations of the compound to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Antiviral Efficacy Assays: Quantifying Inhibitory Activity
Several methods can be employed to measure the ability of Mono-POC Isopropyl Tenofovir to inhibit viral replication. The choice of assay often depends on the virus being studied and the specific research question. The primary output of these assays is the 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral activity.
Plaque Reduction Assay
The plaque reduction assay is a classic and highly regarded method for quantifying viral infectivity and the efficacy of antiviral compounds against lytic viruses.[10] It measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection.[10][11]
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Seed susceptible cells in 6-well or 12-well plates and grow them to confluence.
-
Virus-Compound Incubation: Prepare serial dilutions of Mono-POC Isopropyl Tenofovir. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the confluent cell monolayers and inoculate the cells with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.
-
Overlay Application: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose).[11][12] This restricts the spread of progeny virions to adjacent cells, leading to the formation of distinct plaques.[11]
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Remove the overlay and stain the cell monolayer with a dye such as crystal violet, which stains viable cells. Plaques will appear as clear zones.[12] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is determined by plotting the percentage of plaque reduction against the compound concentration.
Quantitative PCR (qPCR)-Based Assay
For viruses that are non-lytic or for higher throughput screening, a qPCR-based assay provides a sensitive and quantitative measure of viral nucleic acid levels.[13][14] This method quantifies the reduction of viral RNA or DNA in infected cells as an indicator of antiviral efficacy.[13]
Step-by-Step Methodology:
-
Cell Seeding and Infection: Seed cells in a multi-well plate. Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of Mono-POC Isopropyl Tenofovir.
-
Incubation: Incubate the plates for a defined period (e.g., 48 hours) to allow for viral replication.
-
Nucleic Acid Extraction: At the end of the incubation period, lyse the cells and extract the total viral nucleic acid (RNA or DNA) from the cell supernatant or the cell lysate.
-
Reverse Transcription (for RNA viruses): For RNA viruses, perform a reverse transcription step to convert the viral RNA into complementary DNA (cDNA).[13]
-
qPCR Amplification: Perform real-time PCR using primers and probes specific to a conserved region of the viral genome. Include a standard curve of known concentrations of viral nucleic acid for absolute quantification.
-
Data Acquisition: Monitor the amplification of the target sequence in real-time. The cycle threshold (Ct) value is inversely proportional to the amount of target nucleic acid in the sample.[15]
-
Data Analysis: Quantify the viral genome copy number in each sample using the standard curve. Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. The EC50 is then determined through non-linear regression analysis.
Data Summary and Interpretation
The primary endpoints of the in vitro evaluation are the CC50 and EC50 values. These are used to calculate the Selectivity Index (SI), a critical measure of a compound's therapeutic window.
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a more favorable profile, suggesting that the compound is effective at concentrations well below those that cause cellular toxicity.
| Parameter | Description | Assay Example | Desired Outcome |
| CC50 | 50% Cytotoxic Concentration | CCK-8, MTT | High Value |
| EC50 | 50% Effective Concentration | Plaque Reduction, qPCR | Low Value |
| SI | Selectivity Index (CC50/EC50) | - | High Value (>10) |
Conclusion
The in vitro evaluation of Mono-POC Isopropyl Tenofovir requires a rigorous and systematic approach. By first establishing a cytotoxicity profile and then employing robust antiviral assays such as plaque reduction or qPCR, researchers can accurately determine the compound's potency (EC50) and therapeutic window (SI). This foundational data is essential for the continued development and characterization of this and other novel antiviral prodrugs. The methodologies described herein provide a comprehensive framework for generating reliable and reproducible data to guide future preclinical and clinical investigations.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tefovir?
- Arron, T. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir Disoproxil Fumarate?
- Pharma Tube. (2025, March 16). Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses. YouTube.
- BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25.
-
Jordan, C. L., & Cates, J. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Infectious Diseases and Therapy, 9(2), 269–284. [Link]. Retrieved from
- Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
- SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir | 1246812-40-7.
- Bio-protocol. (n.d.). Antiviral assay.
- Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents.
-
Ramirez-Macias, I., et al. (2021). A quantitative PCR assay for antiviral activity screening of medicinal plants against Herpes simplex 1. Natural Product Research, 35(17), 2926-2930. [Link]. Retrieved from
- Virospot. (2025, January 13). The mathematics of qRT-PCR in virology.
- Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
- BenchChem. (2025). In vivo efficacy comparison of Isopropyl Tenofovir with other Tenofovir prodrugs.
-
Liu, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(1), 2133–2141. [Link]. Retrieved from
Sources
- 1. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]
- 4. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 5. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 6. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. A quantitative PCR assay for antiviral activity screening of medicinal plants against Herpes simplex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mathematics of qRT-PCR in virology - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
The Evolution of a Cornerstone Antiviral: A Technical Guide to the Discovery and Development of Tenofovir Prodrugs
<
Abstract
Tenofovir, an acyclic nucleoside phosphonate, stands as a landmark achievement in antiviral therapy, forming the backbone of regimens for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. However, the inherent physicochemical properties of the parent molecule, specifically its dianionic nature at physiological pH, presented a significant hurdle to its clinical utility due to poor oral bioavailability. This technical guide provides an in-depth exploration of the innovative prodrug strategies that unlocked the therapeutic potential of tenofovir. We will dissect the rationale, design, and development of its two pivotal prodrugs: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). This guide will detail the chemical synthesis, mechanisms of intracellular activation, and the comparative pharmacology that underpins their distinct clinical profiles. Through a blend of mechanistic insights, protocol outlines, and data-driven comparisons, this document serves as a comprehensive resource for researchers and drug development professionals in the field of antiviral therapy.
The Genesis of Tenofovir: A Potent Antiviral with a Delivery Dilemma
The story of tenofovir begins with the pioneering work of Antonín Holý at the Institute of Organic Chemistry and Biochemistry in Prague.[1][2][3] His research into acyclic nucleoside phosphonates (ANPs) aimed to create metabolically stable mimics of natural nucleotides.[3] Tenofovir, chemically known as 9-[(R)-2-(phosphonomethoxy)propyl]adenine (PMPA), emerged from this research.[4][5] Early in vitro studies revealed its potent activity against HIV and HBV.[1][5]
The mechanism of action of tenofovir is rooted in its ability to inhibit viral replication.[6] Once inside a host cell, tenofovir is phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-DP).[7][8][9] TFV-DP then acts as a competitive inhibitor of the viral reverse transcriptase (for HIV) and DNA polymerase (for HBV).[6][8][10] By mimicking the natural substrate, deoxyadenosine triphosphate (dATP), TFV-DP gets incorporated into the growing viral DNA chain.[6] However, because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form, it causes premature chain termination, effectively halting viral DNA synthesis.[6][8][11][12]
Despite its potent intrinsic antiviral activity, the parent tenofovir molecule faced a critical obstacle: poor oral bioavailability.[4][7][9][10][13] The phosphonate group is dianionic at physiological pH, which severely limits its ability to cross the lipid-rich membranes of the intestinal epithelium.[7][10] This delivery challenge necessitated the development of prodrugs—inactive precursor molecules designed to improve absorption and then convert to the active drug in the body.
The First Breakthrough: Tenofovir Disoproxil Fumarate (TDF)
The first successful prodrug of tenofovir was tenofovir disoproxil fumarate (TDF), developed by Gilead Sciences and approved by the FDA in 2001 for HIV treatment.[1][10] TDF was later approved for chronic hepatitis B in 2008.[1]
Design Rationale and Chemical Synthesis
The design of TDF involved masking the two negative charges of the phosphonate group with lipophilic bis(isopropyloxycarbonyloxymethyl), or "disoproxil," ester moieties.[7][14] This chemical modification significantly increases the molecule's lipophilicity, facilitating passive diffusion across the intestinal wall.[15]
The synthesis of TDF has undergone significant process improvements to enhance yield and scalability.[16][17] A common manufacturing route involves the N-alkylation of adenine, followed by O-alkylation to introduce the phosphonate side chain, and finally, esterification with chloromethyl isopropyl carbonate to form the disoproxil prodrug, which is then purified as a fumarate salt.[11][16][18]
Intracellular Activation and Pharmacology
Once absorbed, TDF is not stable in the bloodstream. It is rapidly hydrolyzed by plasma and tissue esterases, such as carboxylesterases, releasing tenofovir systemically.[10][19][20] This widespread, extracellular release of tenofovir leads to relatively high circulating plasma concentrations of the parent drug.[10][21] The liberated tenofovir is then taken up by cells and undergoes the two-step phosphorylation to the active TFV-DP.[9][10]
While highly effective, the high plasma levels of tenofovir associated with TDF administration raised long-term safety concerns, particularly regarding renal toxicity and reductions in bone mineral density.[10][13][21][22] This is because the kidneys are primarily responsible for clearing tenofovir from the blood, leading to high drug exposure in the renal tubules.
The Next Generation: Tenofovir Alafenamide (TAF)
The quest for a tenofovir prodrug with an improved safety profile led to the development of tenofovir alafenamide (TAF).[1] TAF, approved for HIV in 2015 and HBV in 2016, represents a more targeted approach to delivering tenofovir to its site of action.[23][24] It is based on the "ProTide" (pronucleotide) technology pioneered by Chris McGuigan.[15][23][25]
Design Rationale and Chemical Synthesis
TAF is a phosphonamidate prodrug.[7][26] It masks one of the phosphonate's acidic protons with a phenyl group and the other with an L-alanine isopropyl ester.[27][28] This design makes TAF significantly more stable in plasma compared to TDF.[7][9][10] The key innovation is that TAF is designed for efficient loading into target cells, like lymphocytes and hepatocytes, where it is then metabolized to release tenofovir intracellularly.[19][24][26]
The synthesis of TAF is more complex than TDF, often starting from PMPA (tenofovir).[29][30] A key step involves reacting PMPA with a chlorinating agent, followed by a one-pot reaction with phenol and L-alanine isopropyl ester to form the phosphonamidate structure.[31] The process results in a mixture of diastereomers at the phosphorus center, from which the desired active stereoisomer is isolated.[30]
Intracellular Activation and Pharmacology
TAF's primary advantage lies in its activation mechanism.[26] Due to its greater plasma stability, TAF is transported intact into target cells.[10][21] Inside lymphocytes and other target cells, the prodrug is primarily hydrolyzed by the lysosomal enzyme Cathepsin A (CatA).[7][13][19] In hepatocytes, both CatA and Carboxylesterase 1 (CES1) contribute to its activation.[7][13][19] This initial hydrolysis step cleaves the ester, forming an intermediate that then releases tenofovir inside the cell.[13] The intracellularly released tenofovir is then efficiently phosphorylated to the active TFV-DP.[7][26]
This targeted intracellular activation results in much higher concentrations of the active TFV-DP within target cells compared to TDF, for a much lower administered dose.[9][21][26][32] Crucially, it leads to over 90% lower circulating plasma levels of tenofovir, which is the key to TAF's improved renal and bone safety profile.[10][21][26]
Comparative Analysis: TDF vs. TAF
The distinct pharmacological pathways of TDF and TAF translate into significant differences in their clinical profiles.
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |
| Prodrug Class | Diester | Phosphonamidate ("ProTide") |
| Standard Dose | 300 mg once daily | 10 mg or 25 mg once daily |
| Plasma Stability | Low (rapidly hydrolyzed)[10][19] | High (stable in plasma)[7][9][10] |
| Primary Site of TFV Release | Plasma / Extracellular[10] | Intracellular (Lymphocytes, Hepatocytes)[19][26] |
| Key Activating Enzyme(s) | Plasma/Tissue Esterases[10][20] | Cathepsin A, Carboxylesterase 1[7][13][19] |
| Intracellular TFV-DP Levels | Lower | Higher[9][32] |
| Plasma Tenofovir Exposure | High[10][21] | >90% Lower than TDF[21][26] |
| Clinical Safety Profile | Associated with higher risk of renal and bone density effects[13][22] | Improved renal and bone safety profile[19][21][22][26] |
Experimental Protocols: A Methodological Overview
The development and characterization of tenofovir prodrugs rely on a suite of standardized in vitro and in vivo assays.
In Vitro Antiviral Activity Assay
This assay determines the concentration of a compound required to inhibit viral replication by 50% (EC50).
Protocol: HIV-1 Cytoprotection Assay in MT-4 Cells
-
Cell Seeding: Seed human T-cell line MT-4 cells in a 96-well microtiter plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Addition: Prepare serial dilutions of the test compounds (TDF, TAF, etc.) in culture medium and add them to the appropriate wells. Include a "no drug" control.
-
Viral Infection: Infect the cells with a laboratory strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI). Include uninfected cell controls.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment: Assess cell viability using a colorimetric assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the uninfected and untreated virus-infected controls. Determine the EC50 value by plotting the percentage of protection against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Uptake and Metabolism Assay
This experiment quantifies the intracellular conversion of the prodrug to the active tenofovir diphosphate.
Protocol: Intracellular Metabolite Analysis by LC-MS/MS
-
Cell Culture: Culture target cells (e.g., peripheral blood mononuclear cells - PBMCs) to a density of approximately 1 x 10^6 cells/mL.
-
Drug Incubation: Treat the cells with a known concentration of the prodrug (e.g., 10 µM TAF or TDF) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: At each time point, harvest the cells, wash with cold phosphate-buffered saline (PBS) to remove extracellular drug, and count them. Lyse the cells with a cold 70% methanol solution to precipitate proteins and extract the metabolites.
-
Sample Preparation: Centrifuge the lysate to pellet the debris. Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried extract in a suitable mobile phase. Inject the sample onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use an ion-pair reversed-phase column for separation of the polar analytes (tenofovir, TFV-MP, TFV-DP).
-
Quantification: Quantify the intracellular concentrations of the parent prodrug, tenofovir, and its phosphorylated metabolites by comparing their peak areas to a standard curve generated with known amounts of each analyte. Normalize the results to the cell count to report the amount per million cells.
Conclusion
The development of tenofovir prodrugs is a showcase of rational drug design triumphing over significant pharmacological barriers. The journey from the potent but poorly absorbed parent molecule, PMPA, to the widely used TDF, and subsequently to the highly targeted and safer TAF, illustrates a remarkable evolution in medicinal chemistry and pharmaceutical sciences. TDF successfully established tenofovir as a cornerstone of antiviral therapy by solving the initial bioavailability problem. TAF further refined this success by engineering a molecule with superior plasma stability and a targeted intracellular activation mechanism, leading to enhanced efficacy at lower doses and a markedly improved safety profile. This technical guide has illuminated the key scientific principles and experimental strategies that underpinned this success story, offering valuable insights for the ongoing development of next-generation antiviral agents.
References
-
Tenofovir disoproxil - Wikipedia. [Link]
-
What is the mechanism of Tenofovir? - Patsnap Synapse. [Link]
-
Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC - PubMed Central. [Link]
-
What is the mechanism of Tenofovir Disoproxil Fumarate? - Patsnap Synapse. [Link]
-
Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology | Organic Process Research & Development - ACS Publications. [Link]
-
Tenofovir - Institute of Organic Chemistry and Biochemistry of the CAS. [Link]
-
Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC - NIH. [Link]
-
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance - Der Pharma Chemica. [Link]
-
What is the mechanism of Tefovir? - Patsnap Synapse. [Link]
-
Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses - YouTube. [Link]
-
The Science Behind TAF: Understanding Tenofovir Alafenamide's Mechanism and Its Impact on Antiviral Therapy - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Efficient Synthesis and Resolution of Tenofovir Alafenamide - Ingenta Connect. [Link]
-
Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC - NIH. [Link]
-
Synthesis of Tenofovir. [Link]
-
Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PubMed Central. [Link]
-
The acyclic nucleoside phosphonates from inception to clinical use: historical perspective. [Link]
-
Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue | Scilit. [Link]
-
A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC - NIH. [Link]
-
Tenofovir alafenamide - Wikipedia. [Link]
-
Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - Frontiers. [Link]
-
An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines - ChemRxiv. [Link]
-
The acyclic nucleoside phosphonates from inception to clinical use: historical perspective - PubMed. [Link]
-
Design and Synthesis of Lipophilic Phosphoramidate d4T-MP Prodrugs Expressing High Potency Against HIV in Cell Culture: Structural Determinants for in Vitro Activity and QSAR | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC - PubMed Central. [Link]
-
Mechanism of the intracellular activation of TAF. - ResearchGate. [Link]
- CN106632484B - Preparation method of tenofovir alafenamide - Google P
-
Acyclic nucleoside phosphonates - IOCB Prague. [Link]
-
Design and Synthesis of Phosphotyrosine Peptidomimetic Prodrugs - PMC - NIH. [Link]
-
Tenofovir Alafenamide (TAF) - International Association of Providers of AIDS Care. [Link]
-
Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J. [Link]
-
Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC - NIH. [Link]
-
The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PubMed Central. [Link]
-
Nucleoside Phosphate and Phosphonate Prodrug Clinical Candidates - e-Learning - UNIMIB. [Link]
-
Tenofovir alafenamide (TAF) clinical pharmacology - PMC - NIH. [Link]
-
An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines | Organic Process Research & Development - ACS Publications. [Link]
-
tenofovir disoproxil fumarate tablets - accessdata.fda.gov. [Link]
-
More On PMPA - NATAP. [Link]
-
Synthesis of Tenofovir - ResearchGate. [Link]
Sources
- 1. Tenofovir [uochb.cz]
- 2. The acyclic nucleoside phosphonates from inception to clinical use: historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyclic nucleoside phosphonates [uochb.cz]
- 4. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The acyclic nucleoside phosphonates from inception to clinical use: historical perspective. | Semantic Scholar [semanticscholar.org]
- 6. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 7. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 9. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 13. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Tenofovir alafenamide - Wikipedia [en.wikipedia.org]
- 24. iapac.org [iapac.org]
- 25. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 26. nbinno.com [nbinno.com]
- 27. journals.asm.org [journals.asm.org]
- 28. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue | Scilit [scilit.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. ingentaconnect.com [ingentaconnect.com]
- 31. CN106632484B - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]
- 32. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
An In-depth Technical Guide to the Pharmacological Profile of Mono-POC Isopropyl Tenofovir
Abstract
Mono-POC Isopropyl Tenofovir, also identified as iPr-POC PMPA, is a chemical entity structurally related to Tenofovir Disoproxil Fumarate (TDF), a cornerstone antiretroviral agent.[1][2] While TDF's pharmacological profile is extensively documented, Mono-POC Isopropyl Tenofovir exists primarily as a process-related impurity or synthetic intermediate, and its specific pharmacological characteristics are not well-defined in public literature.[2] This guide, therefore, serves as a technical framework for the scientific investigation of this molecule. It moves beyond a simple data summary to provide a hypothesis-driven approach for its characterization. By leveraging established methodologies used for Tenofovir and its prodrugs, this document outlines the essential experimental workflows required to elucidate the mechanism of action, pharmacokinetics, and pharmacodynamics of Mono-POC Isopropyl Tenofovir. It is designed to equip researchers and drug development professionals with the scientific rationale and practical protocols needed to conduct a thorough pharmacological evaluation.
Introduction: Chemical Identity and Synthetic Context
Mono-POC Isopropyl Tenofovir is chemically defined as ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate.[1] It is structurally distinct from both the parent drug, Tenofovir, and its widely used prodrug, TDF. Its emergence is typically as an impurity during the synthesis of TDF.[2] Understanding the profile of such impurities is critical for quality control and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
The structural relationship between these compounds is crucial for postulating a pharmacological profile. TDF is a bis-isopropyloxycarbonylmethyl (bis-POC) prodrug designed to enhance the oral bioavailability of Tenofovir.[2][3] Upon administration, TDF undergoes hydrolysis to form intermediates, including a mono-ester of Tenofovir, before releasing the parent Tenofovir molecule.[4][5] Mono-POC Isopropyl Tenofovir represents a variation in this prodrug motif.
Postulated Mechanism of Action: A Hypothesis-Driven Approach
Given its chemical structure as a prodrug of Tenofovir, we can formulate a clear, testable hypothesis regarding its mechanism of action.
Hypothesis: Mono-POC Isopropyl Tenofovir functions as a prodrug of Tenofovir. Following cellular uptake, it is expected to undergo enzymatic hydrolysis to release Tenofovir. The liberated Tenofovir is then sequentially phosphorylated by intracellular kinases to its active form, Tenofovir Diphosphate (TFV-DP).
Rationale and Established Mechanism: The active metabolite, TFV-DP, is a nucleotide analogue of deoxyadenosine 5'-triphosphate (dATP).[6] Its mechanism of antiviral activity is twofold:
-
Competitive Inhibition: TFV-DP competes with the natural substrate, dATP, for the active site of viral reverse transcriptase (in the case of HIV) or DNA polymerase (for HBV).[7]
-
DNA Chain Termination: Once incorporated into a growing viral DNA strand, TFV-DP halts further elongation. This is because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, causing premature termination of the DNA chain and aborting viral replication.[3][7]
This mechanism confers a high degree of selectivity for viral enzymes over host cell DNA polymerases.[3] The experimental frameworks outlined below are designed to validate this proposed bioactivation pathway and quantify its antiviral efficacy.
Framework for Pharmacokinetic (PK) Characterization
A thorough understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental. The primary goal here is to determine the efficiency of Mono-POC Isopropyl Tenofovir as a delivery vehicle for intracellular Tenofovir, using the known profile of related compounds as a benchmark.
| Parameter | Tenofovir Monoester | Plasma Tenofovir (from TDF) | Reference |
| Tmax (median) | 0.5 hours | ~1-2 hours | [3][5][8] |
| t½ (half-life) | ~26 minutes | Varies | [5][8] |
| Cmax (ng/mL) | 131.6 | 222.2 | [5][8] |
| AUC₀₋₄ (ng·h/mL) | 93.3 | 448.1 | [5][8] |
| Key Finding | Significantly associated with intracellular TFV-DP levels. | Not significantly associated with intracellular TFV-DP levels. | [5][8][9] |
Experimental Protocol: In Vitro Metabolic Stability
Causality: This initial screen is crucial to predict the compound's stability and potential for first-pass metabolism. An overly rapid degradation in plasma or by liver enzymes could prevent it from reaching target cells, rendering it ineffective as a prodrug.
Methodology:
-
System Preparation: Prepare solutions of human liver microsomes, S9 fractions, and fresh human plasma, fortified with necessary cofactors (e.g., NADPH for microsomal studies).
-
Incubation: Incubate a known concentration of Mono-POC Isopropyl Tenofovir (e.g., 1 µM) with each system at 37°C.
-
Time-Point Sampling: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately stop the enzymatic reactions by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance.
Experimental Protocol: Cellular Uptake and Anabolism
Causality: This is the most critical experiment to validate the prodrug hypothesis. It directly measures the compound's ability to enter target cells and be converted into the active TFV-DP. The efficiency of this process is the primary determinant of its potential antiviral activity.
Methodology:
-
Cell Culture: Culture relevant target cells, such as human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., CEM).
-
Drug Exposure: Incubate the cells with a clinically relevant concentration of Mono-POC Isopropyl Tenofovir for various durations.
-
Cell Lysis: At each time point, harvest the cells, wash them thoroughly to remove extracellular drug, and lyse them using a suitable method (e.g., methanol/water extraction).
-
Analyte Measurement: Quantify the intracellular concentrations of Mono-POC Isopropyl Tenofovir, Tenofovir, and TFV-DP using a validated LC-MS/MS assay.
-
Data Analysis: Plot the concentration-time profiles for each analyte to determine the rate and extent of cellular uptake and subsequent phosphorylation. This allows for a direct comparison of its efficiency against TDF or other prodrugs.
Framework for Pharmacodynamic (PD) Evaluation
Pharmacodynamics connects drug concentration with its observed effect. For an antiviral, this involves quantifying its ability to inhibit viral replication and assessing its concurrent toxicity to host cells.
Experimental Protocol: Antiviral Potency and Cytotoxicity Assay
Causality: This dual assay system is self-validating. It determines not only if the compound works (efficacy) but also if it is safe at effective concentrations (selectivity). A potent antiviral with high cytotoxicity has no therapeutic value. The Selectivity Index (SI) is the key output that integrates these two endpoints into a single, meaningful metric.
Methodology:
-
Cell Plating: Seed target cells (e.g., MT-4 cells for HIV, HepG2 2.2.15 cells for HBV) in 96-well plates.
-
Drug Dilution: Prepare a serial dilution of Mono-POC Isopropyl Tenofovir. Include a "no drug" control and a positive control drug (e.g., TDF).
-
Infection & Treatment:
-
For Efficacy (EC₅₀): Infect cells with a known titer of virus and immediately add the drug dilutions.
-
For Cytotoxicity (CC₅₀): On a parallel plate, add the drug dilutions to uninfected cells.
-
-
Incubation: Incubate the plates for a period appropriate for the viral replication cycle (e.g., 5-7 days for HIV, 8 days for HBV).
-
Endpoint Measurement:
-
Efficacy: Quantify a marker of viral replication. For HIV, this could be supernatant p24 antigen via ELISA. For HBV, this could be supernatant HBeAg via ELISA or viral DNA via qPCR.
-
Cytotoxicity: Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo®).
-
-
Data Analysis:
-
Plot the percentage of viral inhibition versus drug concentration and use a non-linear regression model to calculate the EC₅₀ (50% effective concentration).
-
Plot the percentage of cell viability versus drug concentration to calculate the CC₅₀ (50% cytotoxic concentration).
-
Calculate the Selectivity Index (SI) = CC₅₀ / EC₅₀ . A higher SI value indicates a more favorable therapeutic window.
-
Summary and Future Directions
Mono-POC Isopropyl Tenofovir is a TDF-related molecule whose pharmacological profile remains to be characterized. This guide puts forth a logical, industry-standard framework to systematically investigate its properties. The core of this framework is the hypothesis that it acts as a prodrug of Tenofovir. The proposed experimental workflows—spanning in vitro stability, cellular anabolism, and antiviral potency—are designed to rigorously test this hypothesis.
Successful characterization will define its potential role, if any, in contributing to the overall pharmacological profile of TDF drug products. Furthermore, these studies will provide crucial data for synthetic process optimization, helping to define acceptable limits for this and other related impurities. The ultimate goal of such an investigation is to ensure that the final pharmaceutical product is not only pure but also possesses a well-understood and consistent safety and efficacy profile.
References
-
Tenofovir Monoester. Veeprho. [Online]. Available: [Link]
-
Anderson PL, et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy. [Online]. Available: [Link]
-
Tenofovir disoproxil. Wikipedia. [Online]. Available: [Link]
-
Mono-POC Isopropyl Tenofovir. SynZeal. [Online]. Available: [Link]
-
What is the mechanism of Tenofovir? Patsnap Synapse. (2024). [Online]. Available: [Link]
-
Anderson PL, et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. PubMed. [Online]. Available: [Link]
-
Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate | Request PDF. ResearchGate. [Online]. Available: [Link]
-
Zelmer A, et al. (2013). Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection. PLOS One. [Online]. Available: [Link]
-
McGowan I, et al. (2015). A Phase 1 Randomized, Open Label, Rectal Safety, Acceptability, Pharmacokinetic, and Pharmacodynamic Study of Three Formulations of Tenofovir 1% Gel (the CHARM-01 Study). PubMed. [Online]. Available: [Link]
-
Panmand D, et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica. [Online]. Available: [Link]
-
Tenofovir Impurity iPr-POC PMPA. ChemBK. [Online]. Available: [Link]
-
Effect of Tenofovir Disoproxil Fumarate on Lipid Levels in HIV Infected Adults on Stable Anti-HIV Drug Therapy. ClinicalTrials.gov. [Online]. Available: [Link]
-
Lim YS, et al. (2015). Tenofovir monotherapy versus tenofovir and entecavir combination therapy in patients with entecavir-resistant chronic hepatitis B with multiple drug failure: results of a randomised trial. PubMed. [Online]. Available: [Link]
-
Lim YS, et al. (2021). Monotherapy With Tenofovir Disoproxil Fumarate for Adefovir-Resistant vs. Entecavir-Resistant Chronic Hepatitis B: A 5-year Clinical Trial. PubMed. [Online]. Available: [Link]
Sources
- 1. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]
- 7. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 8. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Initial Stability Studies of Mono-POC Isopropyl Tenofovir: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for conducting initial stability studies on Mono-POC Isopropyl Tenofovir, a key intermediate and potential degradation product of Tenofovir prodrugs. As a phosphonamidate prodrug derivative, understanding its intrinsic stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. This document outlines the scientific rationale behind experimental design, details robust, self-validating protocols for forced degradation studies, and presents a framework for the development of a stability-indicating analytical method. The insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of Tenofovir-based antiviral therapeutics.
Introduction: The Significance of Mono-POC Isopropyl Tenofovir Stability
Tenofovir, a potent nucleotide reverse transcriptase inhibitor, is a cornerstone in the management of HIV and Hepatitis B infections.[1] Its inherent hydrophilicity and negative charge at physiological pH, however, necessitate the use of prodrug strategies to enhance oral bioavailability.[2] Mono-POC Isopropyl Tenofovir, chemically known as ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate, is a crucial molecule in this context.[3] It can be a process-related impurity in the synthesis of more complex Tenofovir prodrugs or a degradation product formed during the shelf-life of the final drug product.[4]
The chemical structure of Mono-POC Isopropyl Tenofovir features two key linkages susceptible to degradation: a phosphonamidate bond and a carbonate ester moiety. The stability of these functional groups under various environmental conditions directly impacts the purity, potency, and safety of the active pharmaceutical ingredient (API) and its formulated products. Therefore, a thorough investigation of its stability profile through forced degradation studies is not merely a regulatory requirement but a fundamental scientific necessity.
Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are instrumental in elucidating potential degradation pathways, identifying degradation products, and developing stability-indicating analytical methods.[5][6] This guide will provide a detailed roadmap for conducting these critical initial stability assessments for Mono-POC Isopropyl Tenofovir.
Scientific Rationale and Strategic Approach to Stability Studies
The primary objective of an initial stability study is to understand the intrinsic lability of the drug substance. This is achieved by subjecting the molecule to stress conditions that are more aggressive than the expected storage conditions.[7] The goal is to induce degradation to an extent (typically 5-20%) that allows for the reliable detection and characterization of degradation products.[5]
Our strategic approach is built on three pillars:
-
Probing Susceptible Functional Groups: The experimental design will specifically target the phosphonamidate and carbonate ester linkages, which are the most probable sites of degradation.
-
ICH-Guided Stress Conditions: We will employ a battery of stress conditions including hydrolytic, oxidative, and photolytic stress, in line with ICH Q1A and Q1B guidelines.[8][9]
-
Development of a Stability-Indicating Method: A core outcome of this study is the development and validation of an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can accurately quantify the parent drug and separate it from all significant degradation products.
Below is a logical workflow for the initial stability assessment of Mono-POC Isopropyl Tenofovir.
Sources
- 1. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers), TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
An In-depth Technical Guide to the Solubility Characteristics of Mono-POC Isopropyl Tenofovir
Abstract
This technical guide provides a comprehensive examination of the solubility characteristics of Mono-POC Isopropyl Tenofovir, a key impurity and structural analog of the widely used antiretroviral prodrug, Tenofovir Disoproxil Fumarate (TDF). As the development and quality control of tenofovir-based therapeutics become increasingly sophisticated, a thorough understanding of the physicochemical properties of related compounds is paramount. This document, intended for researchers, scientists, and drug development professionals, synthesizes available data, outlines detailed experimental protocols for solubility determination, and offers insights into the anticipated solubility behavior of Mono-POC Isopropyl Tenofovir in various pharmaceutically relevant solvents. By leveraging data from the closely related TDF, this guide provides a robust framework for formulation development, analytical method design, and quality control strategies.
Introduction: The Significance of Tenofovir Prodrugs and Their Impurities
Tenofovir, an acyclic nucleotide phosphonate, is a potent inhibitor of viral reverse transcriptase and is a cornerstone in the management of HIV and Hepatitis B infections. However, the inherent hydrophilicity and poor oral bioavailability of tenofovir necessitated the development of lipophilic prodrugs to enhance its therapeutic efficacy. Tenofovir Disoproxil Fumarate (TDF) emerged as a successful prodrug, significantly improving the oral absorption of tenofovir.
During the synthesis and storage of TDF, various related substances, including Mono-POC Isopropyl Tenofovir, can be formed. As an impurity, understanding its solubility is critical for a number of reasons:
-
Quality Control: Establishing solubility profiles is essential for developing and validating analytical methods to detect and quantify impurities in TDF drug substance and product.
-
Formulation Development: The solubility of an active pharmaceutical ingredient (API) and its impurities in different excipients and solvent systems is a critical determinant of a drug product's stability, dissolution, and bioavailability.
-
Biopharmaceutical Performance: The solubility of an impurity can influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is important for assessing its potential toxicological impact.
This guide will delve into the structural nuances of Mono-POC Isopropyl Tenofovir and how they are predicted to influence its solubility relative to TDF and the parent molecule, tenofovir.
Molecular Structure and Physicochemical Properties
Mono-POC Isopropyl Tenofovir, chemically named ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate, is a structural analog of TDF.[1] It is also known by the synonym iPr-POC PMPA.[1]
| Property | Value | Source |
| Chemical Name | ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate | [1] |
| Synonym | iPr-POC PMPA | [1] |
| Molecular Formula | C17H28N5O7P | [2] |
| Molecular Weight | 445.41 g/mol | [2] |
| Appearance | Thick Yellow Oil | [2] |
The key structural difference between Mono-POC Isopropyl Tenofovir and TDF lies in the ester groups attached to the phosphonate moiety. TDF possesses two identical isopropoxycarbonyloxymethyl (POC) groups, making it a "bis-POC" prodrug. In contrast, Mono-POC Isopropyl Tenofovir has one POC group and one isopropyl group directly attached to the phosphorus atom. This structural variance is anticipated to have a significant impact on the molecule's polarity, lipophilicity, and, consequently, its solubility in different media.
Diagram: Structural Comparison of Tenofovir, TDF, and Mono-POC Isopropyl Tenofovir
Caption: Structural relationships between Tenofovir, TDF, and Mono-POC Isopropyl Tenofovir.
Predicted and Known Solubility Characteristics
Direct quantitative solubility data for Mono-POC Isopropyl Tenofovir is scarce in publicly available literature. However, its solubility can be inferred by examining the known solubility of TDF and considering the structural modifications.
Solubility in Organic Solvents
TDF exhibits good solubility in a range of organic solvents. This is attributed to the lipophilic nature of the two POC groups, which effectively mask the polar phosphonate group of tenofovir.
| Organic Solvent | Solubility of TDF (mg/mL) | Reference |
| Methanol | > 80 | [3] |
| Dimethylformamide (DMF) | ~16 | [4] |
| Dimethyl Sulfoxide (DMSO) | ~14 | [4] |
| Ethanol | ~5 | [4] |
| Chloroform | Soluble (qualitative) | [2] |
Expert Insight: Mono-POC Isopropyl Tenofovir is described as soluble in chloroform.[2] The replacement of one POC group with a smaller, less polar isopropyl group is expected to slightly reduce the overall polarity compared to TDF. Consequently, Mono-POC Isopropyl Tenofovir is predicted to have good solubility in a similar range of organic solvents as TDF, including methanol, ethanol, DMF, and DMSO.
Aqueous Solubility
The aqueous solubility of TDF is significantly lower than its solubility in organic solvents and is pH-dependent.
| Aqueous Medium | Solubility of TDF (mg/mL) | Reference |
| Distilled Water (25°C) | 13.4 | [5] |
| PBS (pH 7.2) with 10% DMF | ~0.1 | [4] |
The parent drug, tenofovir, has a higher aqueous solubility in PBS (pH 7.2) of approximately 2.5 mg/mL.[6] The prodrug strategy for TDF intentionally decreases aqueous solubility to enhance membrane permeability.
Expert Insight: The presence of one less ester group in Mono-POC Isopropyl Tenofovir compared to TDF suggests it will be more polar. Therefore, it is anticipated that the aqueous solubility of Mono-POC Isopropyl Tenofovir will be higher than that of TDF, likely falling somewhere between the solubilities of TDF and the parent tenofovir. The molecule's solubility is also expected to be pH-dependent due to the ionizable purine ring.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for Mono-POC Isopropyl Tenofovir, standardized experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of Mono-POC Isopropyl Tenofovir to a series of vials containing a known volume of the desired solvent (e.g., purified water, phosphate buffers at pH 1.2, 4.5, and 6.8, ethanol, propylene glycol).
-
Ensure a sufficient excess of the compound is present to maintain a saturated solution with undissolved solid visible.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid phase.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of Mono-POC Isopropyl Tenofovir in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or µg/mL by back-calculating from the measured concentration of the diluted sample.
-
Perform the experiment in triplicate for each solvent and report the mean solubility and standard deviation.
-
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for determining thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.
Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of Mono-POC Isopropyl Tenofovir in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
Perform a serial dilution of the stock solution in DMSO in a 96-well plate.
-
-
Addition to Aqueous Buffer:
-
Transfer a small volume of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
-
Incubation and Precipitation Detection:
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of detecting precipitation.
-
-
Data Analysis:
-
The kinetic solubility is the highest concentration at which no precipitate is observed.
-
Analytical Methods for Quantification
Accurate quantification of Mono-POC Isopropyl Tenofovir in solubility samples is crucial. HPLC and LC-MS/MS are the most common and reliable methods.
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method with UV detection is suitable for quantifying Mono-POC Isopropyl Tenofovir.
Exemplar HPLC Method Parameters (based on TDF analysis):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0-6.0) and an organic solvent (e.g., acetonitrile or methanol). A common starting point could be a 70:30 (v/v) mixture of methanol and water.[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (based on the UV absorbance of the adenine chromophore)
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40°C
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for quantifying low concentrations of the analyte.
Exemplar LC-MS/MS Method Parameters (based on tenofovir prodrug analysis):
-
Chromatography: Similar to the HPLC method, using a C18 column and a gradient elution with a mobile phase of water and acetonitrile, often with a modifier like formic acid.
-
Ionization: Positive electrospray ionization (ESI+).
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for Mono-POC Isopropyl Tenofovir would need to be determined experimentally.
Factors Influencing Solubility and Bioavailability
The solubility of Mono-POC Isopropyl Tenofovir is not only a critical physicochemical parameter but also a key factor influencing its potential oral bioavailability.
pH
The adenine moiety in the structure of Mono-POC Isopropyl Tenofovir has a pKa, meaning its ionization state and, therefore, its aqueous solubility will be pH-dependent. TDF, for instance, is more stable and soluble at acidic pH.
Enzymatic Degradation
Prodrugs like TDF are designed to be hydrolyzed in the body to release the active drug. This process, mediated by esterases, can also occur in the gastrointestinal tract, impacting the amount of intact prodrug available for absorption. The single POC group and the isopropyl-phosphonate linkage in Mono-POC Isopropyl Tenofovir will likely have a different susceptibility to enzymatic cleavage compared to the bis-POC structure of TDF.
Efflux Transporters
P-glycoprotein (P-gp) is an efflux transporter in the intestinal epithelium that can pump drugs back into the intestinal lumen, reducing their absorption. TDF is a known substrate of P-gp. It is highly probable that Mono-POC Isopropyl Tenofovir, due to its structural similarity, is also a substrate for P-gp, which would be a limiting factor for its oral absorption.
Diagram: Factors Affecting Oral Bioavailability
Caption: Key factors influencing the oral bioavailability of tenofovir prodrugs.
Conclusion
References
-
Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
VIREAD® (tenofovir disoproxil fumarate) Tablets. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring. (2018). Journal of Chromatography B. Retrieved from [Link]
-
pH dependent TD free base and TDF solubility. (n.d.). ResearchGate. Retrieved from [Link]
-
Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation. (2023). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Effects of Human Immunodeficiency Virus Protease Inhibitors on the Intestinal Absorption of Tenofovir Disoproxil Fumarate In Vitro. (2009). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for Simultaneous Estimation of Emtricitabine and Tenofovir Disoproxil Fumarate in Pharmaceutical Dosage Form. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations. (2017). International Journal of Nanomedicine. Retrieved from [Link]
-
How tenofovir disoproxil fumarate can impact on solubility and dissolution rate of efavirenz? (2019). International Journal of Pharmaceutics. Retrieved from [Link]
-
Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (2023). Pharmaceuticals. Retrieved from [Link]
-
The DEVELOPMENT OF A VALIDATED STABILITY INDICATING LC-MS METHOD FOR THE DETERMINATION OF TENOFOVIR DISOPROXIL FUMARATE USING QUALITY BY DESIGN APPROACH. (2019). International Journal of Applied Pharmaceutics. Retrieved from [Link]
-
How tenofovir disoproxil fumarate can impact on solubility and dissolution rate of efavirenz? (2019). ResearchGate. Retrieved from [Link]
-
Determination and validation of Tenofovir in Human Plasma using LC-MS/MS. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]
-
A brief study and their preformulation parameters on a drug: tenofovir disoproxil fumarate. (2020). International Journal of Novel Research and Development. Retrieved from [Link]
-
Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects. (2021). Semantic Scholar. Retrieved from [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TENOFOVIR ALFENAMIDE HEMIFUMARATE IN BULK AND SIMULTANEOUS ESTIMATION OF EMTRICITABINE AND TENOFOVIR ALFENAMIDE HEMIFUMARATE IN TABLET DOSAGE FORM. (2021). AEGAEUM JOURNAL. Retrieved from [Link]
-
Chemical structures of A) tenofovir (TFV), B) tenofovir disoproxil fumarate (TDF), C) glycerol monolinoleate (Maisine 35-1). (n.d.). ResearchGate. Retrieved from [Link]
-
RP-HPLC Method Development and Validation for Simultaneous Estimation of Tenofovir Disoproxil Fumarate and Emtricitabine in Pharmaceutical Dosage Form. (2012). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. (2020). CORE. Retrieved from [Link]
-
Selective RP-HPLC DAD Method for Determination of Tenofovir Fumarate and Emtricitabine in Bulk Powder and in Tablets. (n.d.). Semantic Scholar. Retrieved from [Link]
-
6.1.349.tenofovir Disoproxil Fumarate (Tenofoviri Disoproxi). (n.d.). Scribd. Retrieved from [Link]
-
Tenofovir disoproxil fumarate. (n.d.). LookChem. Retrieved from [Link]
-
RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
FORMULATION AND EVALUATION OF FAST DISSOLVING TABLETS OF TENOFOVIR DISOPROXIL FUMARATE. (n.d.). Worldwide Journals. Retrieved from [Link]
-
PEG 400. (n.d.). Wikipedia. Retrieved from [Link]
-
Tenofovir Disoproxil. (n.d.). PubChem. Retrieved from [Link]
-
Mono-POC Isopropyl Tenofovir. (n.d.). SynZeal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenofovir Disoproxil | C19H30N5O10P | CID 5481350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mono-POC Isopropyl Tenofovir: Characterization and Control of a Tenofovir Disoproxil Fumarate Process-Related Impurity
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, and ensuring its purity is paramount to patient safety and therapeutic efficacy.[1] Process-related impurities, which arise during the synthesis of the active pharmaceutical ingredient (API), require rigorous characterization and control. This guide provides a comprehensive technical overview of Mono-POC Isopropyl Tenofovir, a known process-related impurity of TDF. We will delve into its chemical identity, formation pathway, analytical detection methodologies, and strategies for its control, providing researchers and drug development professionals with the critical insights needed for robust quality control.
Introduction: The Criticality of Impurity Profiling in TDF Manufacturing
Tenofovir Disoproxil Fumarate is a prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) that is highly effective against HIV-1 and hepatitis B virus.[1] The TDF molecule is designed with bis-isopropyloxycarbonylmethyl (bis-POC) moieties to enhance the oral bioavailability of the active Tenofovir phosphonate.[1] However, the multi-step synthesis required to produce this complex molecule can lead to the formation of structurally similar impurities.
Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and quantification of any impurity present above a 0.1% threshold, as these compounds can be potentially toxic and may diminish the efficacy of the drug.[1] Therefore, a thorough understanding of each process-related impurity is not merely a regulatory hurdle but a fundamental aspect of ensuring drug quality and patient safety.
Mono-POC Isopropyl Tenofovir: Chemical Identity and Formation
Mono-POC Isopropyl Tenofovir is a process-related impurity that is structurally similar to the TDF active pharmaceutical ingredient. Its presence in the final drug substance is typically indicative of specific side reactions or incomplete conversions during the manufacturing process.
Chemical Structure and Nomenclature
Mono-POC Isopropyl Tenofovir is chemically identified as O-(Isopropoxycarbonyloxymethyl)-O-isopropyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methyl phosphonate.[1] It is also referred to by the synonym iPr-POC PMPA.[2]
dot graph { graph [layout=neato, overlap=false, splines=true, maxwidth=7.6, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Define the structure using HTML-like labels for better layout Structure [pos="0,0!", label=<
Mono-POC Isopropyl Tenofovir
Systematic Name ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate
CAS Number 1246812-40-7
Molecular Formula C₁₇H₂₈N₅O₇P
Molecular Weight 445.41 g/mol
]; } } Caption: Chemical structure and properties of Mono-POC Isopropyl Tenofovir.
Synthetic Origin and Formation Pathway
The synthesis of TDF involves the esterification of Tenofovir (PMPA) with two isopropoxycarbonyloxymethyl (POC) groups. A key reagent in this process is chloromethyl isopropyl carbonate (CMIC).[3][4] Mono-POC Isopropyl Tenofovir is classified as a monoether impurity.[1] Its formation can be postulated to occur through a side reaction pathway where an intermediate, Mono-POC Tenofovir, reacts further. Instead of the second POC group being added to the phosphonate hydroxyl, an isopropyl group from a source like isopropyl alcohol (often used as a solvent or present as an impurity in reagents) attaches to the phosphonate, resulting in a stable, mixed ether-ester phosphonate impurity.
// Nodes PMPA [label="Tenofovir (PMPA)"]; Intermediate [label="Mono-POC Tenofovir\n(Intermediate)"]; TDF [label="Tenofovir Disoproxil\n(Desired Product)", fillcolor="#E8F0FE"]; Impurity [label="Mono-POC Isopropyl Tenofovir\n(Impurity)", fillcolor="#FCE8E6", color="#EA4335"]; Reagent1 [label="+ Chloromethyl Isopropyl\nCarbonate (CMIC)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", color="#5F6368"]; Reagent2 [label="+ CMIC", shape=ellipse, style=dashed, fillcolor="#F1F3F4", color="#5F6368"]; SideReagent [label="+ Isopropyl Source\n(e.g., Isopropanol)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", color="#5F6368"];
// Edges PMPA -> Intermediate [label="Step 1: First Esterification"]; Intermediate -> TDF [label="Step 2: Second Esterification\n(Main Pathway)"]; Intermediate -> Impurity [label="Side Reaction", color="#EA4335"];
// Invisible nodes for reagent alignment subgraph { rank=same; PMPA; Reagent1; } subgraph { rank=same; Intermediate; Reagent2; SideReagent; } Reagent1 -> PMPA [style=invis]; Reagent2 -> Intermediate [style=invis]; SideReagent -> Intermediate [style=invis]; } Caption: Simplified reaction pathway for TDF showing the formation of the impurity.
Analytical Strategy for Detection and Quantification
A robust, validated analytical method is essential for the routine monitoring and control of Mono-POC Isopropyl Tenofovir. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for TDF impurity profiling.
High-Performance Liquid Chromatography (HPLC)
The goal of the HPLC method is to achieve baseline separation of the main TDF peak from all known and unknown impurities, including Mono-POC Isopropyl Tenofovir.
Causality Behind Method Choices:
-
Column: A reversed-phase C18 column is typically chosen due to its versatility and effectiveness in separating compounds of moderate polarity like TDF and its related substances.
-
Mobile Phase: A gradient elution is necessary to resolve both early-eluting polar impurities (like Adenine and Tenofovir) and later-eluting nonpolar impurities.[5] A common mobile phase consists of an aqueous buffer (e.g., ammonium formate, which is MS-compatible) and organic modifiers like methanol and/or acetonitrile.[5][6]
-
Detector: UV detection at approximately 260 nm is highly effective, as the adenine moiety common to TDF and its purine-containing impurities exhibits a strong chromophore at this wavelength.[7]
Table 1: Typical HPLC Method Parameters for TDF Impurity Profiling
| Parameter | Typical Value/Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving structurally similar compounds. |
| Mobile Phase A | 0.1 M Ammonium Acetate in water (pH 3.8) | Buffered aqueous phase to ensure consistent peak shapes. |
| Mobile Phase B | Acetonitrile/Methanol mixture | Organic phase to elute analytes from the C18 column. |
| Gradient | Time-based gradient from low %B to high %B | Ensures separation of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Provides optimal separation efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection | UV at 260 nm | Wavelength of maximum absorbance for the adenine chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Experimental Protocol: HPLC Quantification of Mono-POC Isopropyl Tenofovir
This protocol describes a self-validating system for the quantification of the impurity.
1. Preparation of Solutions:
- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
- Reference Standard: Accurately weigh and dissolve a certified reference standard of Mono-POC Isopropyl Tenofovir in the diluent to a final concentration of ~0.0015 mg/mL (corresponding to a 0.1% impurity level against a 1.5 mg/mL API solution).
- TDF Sample: Accurately weigh and dissolve the TDF drug substance in the diluent to a final concentration of ~1.5 mg/mL.
- Spiked Sample (for validation): Prepare a TDF sample as above and spike it with a known amount of the Mono-POC Isopropyl Tenofovir reference standard to verify peak identification and recovery.
2. Chromatographic Procedure:
- Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
- Inject the diluent as a blank to ensure no system peaks interfere.
- Inject the Reference Standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. This validates system precision.
- Inject the TDF Sample solution in duplicate.
- Inject the Spiked Sample to confirm the retention time of the impurity peak.
3. Calculation:
- Calculate the percentage of Mono-POC Isopropyl Tenofovir in the TDF sample using the following formula, applying a Relative Response Factor (RRF) if it has been previously determined and is not equal to 1.0.
// Nodes start [label="Start: Receive TDF Sample", shape=ellipse, fillcolor="#E8F0FE"]; prep [label="1. Sample & Standard\nPreparation"]; hplc [label="2. HPLC System\nEquilibration & Blank Injection"]; sst [label="3. System Suitability Test (SST)\n(Inject Standard x5)"]; analysis [label="4. Sample Analysis\n(Inject Sample x2)"]; calc [label="5. Data Processing\n& Calculation"]; report [label="6. Report Result\n(% Impurity)"]; end [label="End", shape=ellipse, fillcolor="#E8F0FE"];
// Diamond for decision sst_check [label="RSD ≤ 2.0%?", shape=diamond, fillcolor="#FBBC05"];
// Edges start -> prep; prep -> hplc; hplc -> sst; sst -> sst_check; sst_check -> analysis [label="Pass"]; sst_check -> hplc [label="Fail", color="#EA4335"]; analysis -> calc; calc -> report; report -> end; } Caption: Experimental workflow for HPLC analysis of TDF impurities.
Reference Standard Synthesis
The availability of a pure reference standard for Mono-POC Isopropyl Tenofovir is crucial for accurate analytical quantification.[2][8] While often procured from specialized suppliers, understanding its synthesis provides deeper process insight. Based on published literature, the impurity can be synthesized from the Mono-POC Tenofovir intermediate.[1]
Protocol: Synthesis of Mono-POC Isopropyl Tenofovir
This protocol is an outline based on analogous reactions and should be optimized under appropriate laboratory conditions.
1. Starting Material: Obtain or synthesize Mono-POC Tenofovir (Tenofovir isoproxil monoester).[1] 2. Reaction Setup: Dissolve Mono-POC Tenofovir in a suitable aprotic solvent (e.g., DMF or Acetonitrile). 3. Reagent Addition: Add a base (e.g., potassium carbonate) followed by an isopropylating agent (e.g., 2-iodopropane). 4. Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen) and monitor the reaction progress by TLC or HPLC. 5. Work-up and Purification: Once the reaction is complete, quench the reaction, perform an aqueous work-up, and extract the product with a suitable organic solvent. Purify the crude product using column chromatography (silica gel) to isolate pure Mono-POC Isopropyl Tenofovir. 6. Characterization: Confirm the structure and purity of the synthesized standard using ¹H-NMR, Mass Spectrometry, and HPLC.
Regulatory Landscape and Control Strategy
The control of Mono-POC Isopropyl Tenofovir is governed by the overall principles of impurity control outlined by the ICH, USP, and other pharmacopoeias.[9] While a specific limit for this individual impurity may not be listed in all monographs, it falls under the category of "specified identified impurities" or "unspecified impurities" and must be controlled within established thresholds (e.g., not more than 0.15%).
A robust control strategy involves:
-
Process Optimization: Modifying reaction conditions (e.g., solvent choice, temperature, reaction time) to minimize the side reaction that forms the impurity.
-
Raw Material Control: Ensuring the purity of starting materials and reagents, particularly controlling the levels of isopropanol in solvents and other reagents.
-
In-Process Controls: Monitoring the formation of the impurity at intermediate stages of the synthesis to allow for corrective action.
-
Final API Specification: Establishing a clear acceptance criterion for Mono-POC Isopropyl Tenofovir in the final TDF drug substance based on batch data and stability studies.
Conclusion
Mono-POC Isopropyl Tenofovir is a critical process-related impurity in the manufacture of Tenofovir Disoproxil Fumarate. A comprehensive understanding of its chemical structure, formation pathway, and a well-defined analytical control strategy are essential for any drug development program. By implementing robust HPLC methods, securing pure reference standards, and optimizing the manufacturing process, pharmaceutical scientists can effectively monitor and control this impurity, ensuring the final drug product meets the highest standards of quality, safety, and efficacy.
References
-
Panmand, D., et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343. [Link]
-
SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir. SynZeal. [Link]
-
The International Pharmacopoeia. (2015). Tenofovir disoproxil fumarate (Tenofoviri disoproxili fumaras). WHO. [Link]
-
LabRulez LCMS. (n.d.). Ternary Gradient for Tenofovir Disoproxil Fumarate Impurity Profiling. LabRulez LCMS. [Link]
- Google Patents. (2020).
-
ResearchGate. (2025). An Impurity in Tenofovir Disoproxil Fumarate Exhibits High Human Organic Anion Transporter 1 Dependent Cytotoxicity. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. RSC Advances. [Link]
-
Havele, S., & Dhaneshwar, S. (2011). Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation. ISRN Chromatography. [Link]
-
Pharmaffiliates. (n.d.). Tenofovir-impurities. Pharmaffiliates. [Link]
-
World Health Organization. (2023). TENOFOVIR DISOPROXIL FUMARATE Draft proposal for revision for The International Pharmacopoeia. WHO. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20200207793A1 - Methods for improving purity of tenofovir disoproxil fumarate, and compositions thereof - Google Patents [patents.google.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. cdn.who.int [cdn.who.int]
Methodological & Application
Application Notes and Protocols for the Quantification of Mono-POC Isopropyl Tenofovir
Introduction: The Analytical Imperative for Tenofovir Prodrugs
Tenofovir, a cornerstone of antiretroviral therapy, is administered as a prodrug to enhance its oral bioavailability. Mono-POC Isopropyl Tenofovir, chemically known as ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate, is a key intermediate and potential impurity in the synthesis of more complex tenofovir prodrugs[1][2]. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methodologies for the quantification of Mono-POC Isopropyl Tenofovir in various matrices, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity, which are paramount for bioanalytical applications[3][4][5]. An alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also presented for applications where high sensitivity is not a critical requirement.
These protocols are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the methodological choices. All methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, ensuring they are fit for their intended purpose[6][7][8][9].
Physicochemical Properties of Mono-POC Isopropyl Tenofovir
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C14H22N5O7P | [10] |
| Molecular Weight | 403.33 g/mol | [10] |
| IUPAC Name | 1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid | [10] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO | Inferred from related compounds |
Primary Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices due to its superior sensitivity and selectivity[4][5]. The protocol outlined below is a robust starting point for the quantification of Mono-POC Isopropyl Tenofovir in plasma.
Principle of LC-MS/MS
The method involves chromatographic separation of the analyte from matrix components on a reversed-phase HPLC column, followed by ionization and detection using a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and reduces background noise. An isotopically labeled internal standard (IS) should be used to correct for matrix effects and variations in extraction recovery and instrument response.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for Mono-POC Isopropyl Tenofovir quantification by LC-MS/MS.
Detailed LC-MS/MS Protocol
1. Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of Mono-POC Isopropyl Tenofovir in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike blank plasma with the working standard solutions to obtain final concentrations ranging from, for example, 0.1 ng/mL to 200 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 30, and 150 ng/mL) from a separate stock solution.
2. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma[3][11].
-
Pipette 50 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.
-
Add 10 µL of an internal standard working solution (e.g., an isotopically labeled analog of the analyte).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and separation for moderately polar compounds like tenofovir prodrugs[3]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min | A gradient is necessary to elute the analyte with good peak shape and remove late-eluting matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A small volume is sufficient for sensitive MS detection. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The purine base in the molecule is readily protonated. |
| MRM Transitions | To be determined by direct infusion of the analyte. A hypothetical transition for the protonated molecule [M+H]+ at m/z 404.3 could be monitored. | Specific precursor and product ions must be optimized for the specific instrument. |
| Collision Energy | To be optimized for the specific MRM transition. |
Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)
For applications where the expected concentrations are higher, such as in the analysis of bulk drug substance or pharmaceutical formulations, HPLC-UV is a reliable and more accessible alternative[12][13][14].
Principle of HPLC-UV
This technique separates the analyte from other components based on its partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the column. The purine moiety in Mono-POC Isopropyl Tenofovir provides a strong chromophore, making it suitable for UV detection, typically around 260 nm[12][14][15].
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for Mono-POC Isopropyl Tenofovir quantification by HPLC-UV.
Detailed HPLC-UV Protocol
1. Preparation of Mobile Phase and Standards
-
Mobile Phase: Prepare a mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio. Filter and degas before use[12].
-
Standard Stock Solution: Accurately weigh and dissolve Mono-POC Isopropyl Tenofovir in methanol to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-50 µg/mL).
2. Sample Preparation
-
Bulk Drug: Accurately weigh about 10 mg of the substance, dissolve in 100 mL of methanol to get a 100 µg/mL solution. Further dilute with the mobile phase to fall within the calibration range.
-
Formulation (e.g., Tablets): Weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask, add methanol, sonicate to dissolve, and dilute to volume. Filter the solution and further dilute with the mobile phase as needed.
3. Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Isocratic HPLC System with UV Detector |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[12] |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v)[12] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm[12][15] |
| Column Temperature | Ambient or 30°C |
| Injection Volume | 20 µL |
Method Validation: A Trustworthy and Self-Validating System
Any analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH guidelines[6][7][8]. The validation process ensures the reliability of the data generated.
Key Validation Parameters
The following parameters must be assessed during method validation:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, and matrix components. This is demonstrated by analyzing blank and spiked matrices and through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be close to 1.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked QCs) and is expressed as percent recovery.
-
Precision: The degree of agreement among individual test results. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (between laboratories). Results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[6].
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.
Summary of Typical Acceptance Criteria for a Validated Bioanalytical (LC-MS/MS) Method
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | Within 85-115% of the nominal value (80-120% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Stability (Bench-top, Freeze-thaw, Long-term) | Analyte concentration should be within ±15% of the nominal concentration |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% |
These criteria are based on FDA and EMA guidelines for bioanalytical method validation.[3][11][16]
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of Mono-POC Isopropyl Tenofovir. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies, such as pharmacokinetics, while the HPLC-UV method serves as a practical and dependable approach for quality control in manufacturing settings. The causality behind experimental choices has been explained to empower scientists to adapt and troubleshoot these protocols. Adherence to the principles of method validation outlined herein is paramount to ensure data integrity and meet regulatory expectations, establishing a self-validating system for the analysis of this critical tenofovir-related compound.
References
-
SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir | 1246812-40-7. Retrieved from [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Hendrix, C. W., et al. (2018). Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs. PLoS ONE, 13(2), e0192942. Retrieved from [Link]
-
Johns Hopkins University. (2018). Validation and implementation of liquid chromatographic-mass spectrometric (LC–MS) methods for the quantification of tenofovir prodrugs. Retrieved from [Link]
-
Gag, C., et al. (2025). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals, 18(6), 899. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71772014, Mono-poc tenofovir. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Singh, R., et al. (2016). Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 128, 399-407. Retrieved from [Link]
-
ResearchGate. (2025). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2018). STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE. Retrieved from [Link]
-
PubMed. (2018). A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring. Retrieved from [Link]
-
CORE. (2020). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. Retrieved from [Link]
-
R Discovery. (2023). Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. Retrieved from [Link]
-
JBINO. (2024). LITERATURE REVIEW ON HPLC METHODS FOR ESTIMATION OF EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS. Retrieved from [Link]
-
PubMed Central. (2015). Direct and real-time quantification of tenofovir release from pH-sensitive microparticles into simulated biological fluids using 1H-NMR. Retrieved from [Link]
-
PubMed Central. (2013). RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. Retrieved from [Link]
-
PubMed Central. (2014). Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Mono-POC Tenofovir (Mixture of Diastereomers). Retrieved from [Link]
-
UJPR. (2021). Chromatographic Method for Quantification of Tenofovir in Pharmaceutical Formulations: Comparison with Spectrophotometric Method. Retrieved from [Link]
-
UJPR. (n.d.). Original Research Article Chromatographic method for quantification of tenofovir in pharmaceutical formulations: comparison with. Retrieved from [Link]
Sources
- 1. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Mono-poc tenofovir | C14H22N5O7P | CID 71772014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. journaljpri.com [journaljpri.com]
- 15. jbino.com [jbino.com]
- 16. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: HPLC Method Development for the Analysis of Mono-POC Isopropyl Tenofovir
Introduction
Tenofovir is a cornerstone of antiretroviral therapy, but its inherent hydrophilicity and low oral bioavailability necessitate the development of prodrugs.[1] Mono-POC Isopropyl Tenofovir is a key intermediate and potential impurity in the synthesis of Tenofovir Disoproxil Fumarate (TDF), a widely used prodrug of Tenofovir.[2] Its chemical name is ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate.[3] Accurate and robust analytical methods are therefore critical for monitoring the purity of TDF and for characterizing its stability. This document provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Mono-POC Isopropyl Tenofovir.
The principles outlined here are grounded in established regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines, which provide a systematic approach to analytical procedure development and validation.[4][5][6][7]
Understanding the Analyte: Mono-POC Isopropyl Tenofovir
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.
| Property | Value/Information | Source |
| Chemical Formula | C17H28N5O7P | [8] |
| Molecular Weight | 445.41 g/mol | [8] |
| Structure | Contains a purine base, a phosphonate group, and carbonate moieties. | [3] |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile.[9][10][11] | |
| UV Absorbance | The purine ring system suggests strong UV absorbance, likely around 260 nm, similar to Tenofovir and its other prodrugs.[9][10][12] | |
| Stability | Tenofovir and its prodrugs are known to be susceptible to hydrolysis, particularly in acidic and alkaline conditions.[10][12][13][14] Forced degradation studies are crucial to understand its degradation pathways.[12][13][15] |
This information is pivotal in selecting the appropriate chromatographic conditions, including the stationary phase, mobile phase, and detector settings.
HPLC Method Development Strategy
The development of a robust and reliable HPLC method is a multi-step process that involves careful optimization of various parameters.
Initial Parameter Selection
Column Selection: A reversed-phase C18 column is the logical starting point for an analyte with moderate polarity like Mono-POC Isopropyl Tenofovir. A standard dimension of 250 mm x 4.6 mm with a 5 µm particle size provides a good balance of efficiency and backpressure.
Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.
-
Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides better peak shape and lower UV cutoff.
-
Aqueous Phase: A phosphate buffer is a good initial choice to control the pH and ensure consistent retention times. A pH in the slightly acidic to neutral range (e.g., pH 3-6) is often suitable for amine-containing compounds like Tenofovir derivatives to ensure they are in a single ionic form.
Detection Wavelength: Based on the UV-absorbing purine chromophore, a detection wavelength of 260 nm is a rational starting point, as it has been successfully used for the analysis of Tenofovir and its prodrugs.[9][10][12]
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column.
Method Optimization Workflow
The following diagram illustrates the logical flow for optimizing the HPLC method.
Figure 1: HPLC Method Development Workflow.
Detailed Protocol: HPLC Analysis of Mono-POC Isopropyl Tenofovir
This protocol details the optimized chromatographic conditions for the analysis of Mono-POC Isopropyl Tenofovir.
Materials and Reagents
-
Mono-POC Isopropyl Tenofovir reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-15 min: 30% to 70% B, 15-20 min: 70% B, 20-22 min: 70% to 30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
Buffer Preparation (Mobile Phase A):
-
Weigh 2.72 g of KH2PO4 and dissolve in 1 L of HPLC grade water.
-
Adjust the pH to 3.5 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of Mono-POC Isopropyl Tenofovir reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh a portion of the sample containing Mono-POC Isopropyl Tenofovir.
-
Dissolve and dilute in a 50:50 mixture of acetonitrile and water to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[6][7]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The peak for Mono-POC Isopropyl Tenofovir should be pure and free from interference from blank, placebo, and potential degradation products. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD for precision at LOQ ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations. |
Experimental Protocols for Validation
Specificity (Forced Degradation Study):
-
Prepare solutions of Mono-POC Isopropyl Tenofovir.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside a non-stressed control.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
Linearity:
-
Prepare at least five concentrations of the reference standard across the desired range.
-
Inject each concentration in triplicate.
-
Plot the peak area versus concentration and perform a linear regression analysis.
Accuracy (% Recovery):
-
Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery at each level.
Precision:
-
Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Robustness:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a sample under each varied condition and evaluate the impact on the results and system suitability parameters.
System Suitability
System suitability testing is an integral part of the analytical procedure to ensure the continued performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2.0% |
Data Presentation and Interpretation
Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Example Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
Conclusion
This application note provides a comprehensive and scientifically sound framework for the development and validation of a stability-indicating HPLC method for the analysis of Mono-POC Isopropyl Tenofovir. By following the outlined protocols and adhering to ICH guidelines, researchers and drug development professionals can establish a reliable and robust analytical method for quality control and stability testing. The causality behind each experimental choice has been explained to provide a deeper understanding of the method development process. The self-validating nature of the described protocols ensures the trustworthiness of the generated data.
References
- Technical Support Center: Overcoming Tenofovir Degradation in Acidic Conditions - Benchchem.
- Mono-POC Isopropyl Tenofovir | 1246812-40-7 - SynZeal.
- Steps for HPLC Method Validation - Pharmaguideline.
- Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed.
- Stability behaviour of antiretroviral drugs and their combinations. 4.
- Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development.
- Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed.
- Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir - Biosciences Biotechnology Research Asia.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC - NIH.
- A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation - CORE.
- NEW HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TENOFOVIR IN MARKETED PREPARATIONS - IJCRT.org.
- Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- 95% Mono-POC Isopropyl Tenofovir, Analytical Grade - IndiaMART.
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Tenofovir Monoester - Veeprho.
- Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance - Der Pharma Chemica.
- CAS No : 211364-69-1 | Product Name : Mono-POC Tenofovir (Mixture of Diastereomers).
- RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC - PubMed Central.
- Determination of Tenofovir by HPLC, UV Visible Spectrophotometer and InfraRed Spectroscopy - bepls.
- Development of a validated HPLC method for the determination of tenofovir disoproxil fumarate using a green enrichment process - RSC Publishing.
Sources
- 1. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. m.indiamart.com [m.indiamart.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. ijcrt.org [ijcrt.org]
- 11. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajprd.com [ajprd.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Protocol for the Sensitive Quantification of Mono-POC Isopropyl Tenofovir in Human Plasma
Abstract
This document provides a comprehensive, step-by-step protocol for the quantification of Mono-POC Isopropyl Tenofovir, a key prodrug intermediate of Tenofovir, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology herein is designed for researchers, scientists, and drug development professionals requiring a robust, sensitive, and specific bioanalytical assay. The protocol details every critical step, from sample preparation using protein precipitation to the optimized LC-MS/MS parameters. Causality behind experimental choices is explained to provide a deeper understanding of the method's principles. The validation framework is established in accordance with the principles outlined by the FDA and EMA guidelines on bioanalytical method validation.[1][2]
Introduction: The Rationale for a Dedicated Protocol
Tenofovir is a cornerstone of antiretroviral therapy for HIV and Hepatitis B. Its oral bioavailability is enhanced through the use of prodrugs, such as Tenofovir Disoproxil Fumarate (TDF). Mono-POC Isopropyl Tenofovir is a significant process-related impurity and intermediate in the synthesis of Tenofovir Disoproxil.[3][4][5] Its accurate quantification in biological matrices is critical for pharmacokinetic studies, impurity profiling, and ensuring the quality and safety of the final drug product.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[6] This application note presents a tailored LC-MS/MS method, logically derived from established protocols for Tenofovir and its other prodrugs, to reliably measure Mono-POC Isopropyl Tenofovir in human plasma.
Principle of the Method
The assay involves the extraction of Mono-POC Isopropyl Tenofovir and an internal standard (IS) from human plasma via protein precipitation. This technique was chosen for its simplicity, speed, and effectiveness in removing the majority of proteinaceous matrix components.[7] The supernatant is then injected into a reverse-phase C18 column where the analyte and IS are chromatographically separated from endogenous plasma components. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode, which provides the necessary specificity and sensitivity for quantification at low concentrations.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| Mono-POC Isopropyl Tenofovir | Reference Standard | SynZeal[5] |
| Tenofovir Alafenamide-d5 (TAF-d5) (IS) | >98% isotopic purity | Toronto Research Chemicals |
| Acetonitrile | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Fisher Scientific |
| Water | Type I, Ultrapure | Millipore Milli-Q |
| Human Plasma (K2EDTA) | Pooled, Blank | Biological Specialty Corp. |
Experimental Workflow & Protocol
The overall workflow is designed for efficiency and robustness, minimizing sample handling and potential sources of error.
Caption: High-level workflow from sample preparation to final quantification.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Mono-POC Isopropyl Tenofovir reference standard and dissolve in 1 mL of Acetonitrile.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of TAF-d5 in 1 mL of Acetonitrile.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 Acetonitrile:Water to create calibration curve (CC) and quality control (QC) spiking solutions.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in Acetonitrile.
Sample Preparation Protocol: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
Pipette 100 µL of the respective plasma sample into the appropriately labeled tube.
-
Add 20 µL of the 100 ng/mL IS working solution to every tube (except for blank matrix samples).
-
Add 300 µL of cold Acetonitrile containing 0.1% formic acid to each tube. The acid helps to improve protein precipitation efficiency and analyte stability.
-
Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following parameters are provided as a robust starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Phenomenex Kinetex C18, 2.1 x 50 mm, 2.6 µm[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
| Gradient Program | Time (min) |
Rationale: A C18 column is a standard choice for retaining moderately polar compounds like Tenofovir prodrugs.[7][9] The gradient elution allows for effective separation from early-eluting matrix components and ensures sharp peak shapes. Formic acid is used as a mobile phase modifier to promote better ionization in positive ESI mode.
Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex API 5000 or equivalent triple quadrupole[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550°C |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
Rationale for MRM Transitions:
-
Mono-POC Isopropyl Tenofovir (C17H28N5O7P, MW: 445.41): The precursor ion [M+H]+ is predicted to be m/z 446.2. A likely fragmentation pathway involves the cleavage of the phosphonate ester bond, leading to a characteristic product ion. Based on the synthesis literature, a key intermediate has a mass of 302.1 [M+H]+, suggesting this is a stable and specific fragment.[4]
-
TAF-d5 (IS): The transition m/z 482.3 → 176.1 is a well-established and sensitive transition for this internal standard.[8]
Caption: Proposed MRM transitions for analyte and internal standard.
Method Validation Protocol
The method must be validated according to regulatory guidelines to ensure its reliability for intended use.[2][10] The following parameters should be assessed.
Selectivity and Specificity
Analyze at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention times of the analyte and IS.
Calibration Curve and Linearity
A calibration curve should be constructed using a blank plasma sample and at least eight non-zero calibrator concentrations. The proposed range is 0.1 to 200 ng/mL. The peak area ratio (analyte/IS) is plotted against the nominal concentration, and a linear regression with a weighting factor (e.g., 1/x² or 1/x) should be applied.[8]
Accuracy and Precision
Determined by analyzing QC samples at four levels in replicate (n=6) on at least three separate days:
-
Lower Limit of Quantification (LLOQ): e.g., 0.1 ng/mL
-
Low QC (LQC): 3x LLOQ (0.3 ng/mL)
-
Medium QC (MQC): Mid-range (e.g., 50 ng/mL)
-
High QC (HQC): ~80% of upper limit (e.g., 160 ng/mL)
Acceptance Criteria:
-
Precision (%CV): ≤15% (≤20% at LLOQ)
-
Accuracy (%DEV): Within ±15% of nominal (±20% at LLOQ)[9]
Matrix Effect and Recovery
-
Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solution. This assesses ionization suppression or enhancement.
-
Recovery: Assessed by comparing the analyte response in pre-extraction spiked plasma to that of post-extraction spiked plasma. This determines the efficiency of the extraction process.
Stability
The stability of Mono-POC Isopropyl Tenofovir in plasma must be evaluated under various conditions to ensure sample integrity from collection to analysis:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting typical sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: In the autosampler at 10°C.
Conclusion
This application note outlines a comprehensive and scientifically-grounded LC-MS/MS protocol for the quantification of Mono-POC Isopropyl Tenofovir in human plasma. By leveraging established bioanalytical principles for related compounds and adhering to regulatory validation guidelines, this method provides a reliable tool for drug development professionals. The detailed explanation of each step is intended to empower researchers to successfully implement and, if necessary, adapt this protocol for their specific laboratory instrumentation and study requirements.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. This is a forward-looking reference based on anticipated guidance; for current practice, refer to the 2018 guidance.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- Hoffmann, M. & Wensing, G. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2001).
- Bioanalysis Zone. (2012).
- Slideshare.
- ResearchGate. (n.d.).
- Der Pharma Chemica. (n.d.).
- Anderson, P. L., et al. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of Pharmaceutical and Biomedical Analysis.
- Hendricks, M. K., et al. (2018). Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs. Journal of Pharmaceutical and Biomedical Analysis.
- Johns Hopkins University. (2018). Validation and implementation of liquid chromatographic-mass spectrometric (LC–MS)
- Dragos, H., et al. (2022). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals.
-
SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Tenofovir Impurities.
- Taneva, E., et al. (2016). MALDI Mass Spectrometry Imaging Reveals Heterogeneous Distribution of Tenofovir and Tenofovir Diphosphate in Colorectal Tissue of Subjects Receiving a Tenofovir-Containing Enema. Antimicrobial Agents and Chemotherapy.
- OmicsDI. (n.d.). Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Product Ion Mass Spectra of [MH] Ions of (A) TFV and (B) IS.
- ResearchGate. (n.d.). Stability behaviour of antiretroviral drugs and their combinations.
- Simson Pharma Limited. (n.d.). Mono-POC Isopropyl Tenofovir.
- ResearchGate. (n.d.). Synthesis of tenofovir and its prodrug, tenofovir disoproxil.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]
- 6. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for In Vitro Evaluation of Mono-POC Isopropyl Tenofovir
Introduction
Tenofovir is a potent nucleotide analog reverse transcriptase inhibitor (NRTI) with well-established activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] Its clinical utility, however, is dependent on its successful delivery into target cells and subsequent conversion to the active metabolite, tenofovir diphosphate (TFV-DP).[3][4] Tenofovir itself has poor membrane permeability and low oral bioavailability.[2] To overcome this, prodrug strategies are employed, with Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) being the most prominent examples.[2][5] Mono-POC Isopropyl Tenofovir, also known as Tenofovir Monoester, is an intermediate in the hydrolysis of TDF and represents another prodrug approach to enhance the intracellular delivery of Tenofovir.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cell culture models and protocols to test the efficacy, cytotoxicity, and permeability of Mono-POC Isopropyl Tenofovir. The described methodologies are designed to be self-validating and are grounded in established scientific principles.
Mechanism of Action: The "Why" Behind the Assays
The core principle behind Tenofovir's antiviral activity is its ability to act as a chain terminator during viral DNA synthesis.[3] As a nucleotide analog of adenosine 5'-monophosphate, the active form, TFV-DP, competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA strand by viral reverse transcriptase (in HIV) or DNA polymerase (in HBV).[2][3] Once incorporated, the lack of a 3'-hydroxyl group in TFV-DP's structure prevents the formation of a phosphodiester bond with the next nucleotide, thereby halting DNA chain elongation and viral replication.[1][3]
The success of a Tenofovir prodrug like Mono-POC Isopropyl Tenofovir hinges on its ability to efficiently enter target cells (e.g., lymphocytes for HIV, hepatocytes for HBV) and be intracellularly metabolized to Tenofovir, which is then phosphorylated to the active TFV-DP.[2][4] Therefore, our in vitro testing strategy must not only confirm the antiviral activity but also assess the efficiency of this intracellular conversion and any associated cellular toxicity.
Part 1: Evaluation of Anti-HIV Activity
The primary cell types for evaluating anti-HIV activity are T-lymphocyte cell lines and primary human Peripheral Blood Mononuclear Cells (PBMCs), as these are the natural targets of the virus.
Recommended Cell Models and Reagents
-
Cell Lines:
-
Primary Cells:
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donors, these cells provide a more physiologically relevant model for HIV infection.[11]
-
-
Reagents:
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-glutamine.
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for PBMC stimulation.[11][12]
-
Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assays.
-
HIV-1 p24 Antigen Capture ELISA kit for quantifying viral replication.
-
Experimental Workflow: Anti-HIV-1 Efficacy and Cytotoxicity
The following diagram illustrates the general workflow for assessing the anti-HIV-1 activity and cytotoxicity of Mono-POC Isopropyl Tenofovir.
Caption: Workflow for HIV-1 Efficacy and Cytotoxicity Testing.
Detailed Protocol: Anti-HIV Assay in MT-4 Cells
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of Mono-POC Isopropyl Tenofovir in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar.
-
Assay Setup:
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Add 50 µL of the compound dilutions to the appropriate wells. Include wells with no compound (virus control) and wells with no compound and no virus (cell control).
-
-
Infection: Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, until cytopathic effects are visible in the virus control wells.[8]
-
Quantification of Antiviral Activity (p24 ELISA):
-
After incubation, centrifuge the plates at a low speed.
-
Collect 100 µL of the cell-free supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[13]
-
-
Cytotoxicity Assessment (MTT Assay):
-
A parallel plate should be set up without the virus to assess cytotoxicity.[14]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
EC50 (50% Effective Concentration): Calculate the concentration of the compound that inhibits p24 production by 50% compared to the virus control.
-
CC50 (50% Cytotoxic Concentration): Calculate the concentration of the compound that reduces cell viability by 50% compared to the cell control.[15]
-
Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
-
Protocol: PBMC Isolation and Anti-HIV Assay
-
PBMC Isolation:
-
Stimulation:
-
Stimulate the PBMCs with 2 µg/mL of Phytohemagglutinin (PHA) for 3 days.[11]
-
After stimulation, wash the cells and culture them in medium containing 20 U/mL of Interleukin-2 (IL-2).
-
-
Assay Procedure:
-
The assay procedure is similar to the MT-4 cell assay. Seed stimulated PBMCs at 2 x 10^5 cells/well.
-
Incubate for 7 days, replacing the medium with fresh medium containing the compound and IL-2 every 3-4 days.
-
Measure p24 production and cytotoxicity as described above.
-
Part 2: Evaluation of Anti-HBV Activity
For HBV, the primary target cells are hepatocytes. Stably transfected hepatoblastoma cell lines that produce HBV particles are commonly used in vitro models.
Recommended Cell Models and Reagents
-
Cell Lines:
-
Reagents:
-
DMEM/F12 medium, FBS, Penicillin-Streptomycin.
-
Reagents for DNA extraction and quantitative PCR (qPCR).
-
ELISA kits for HBsAg and HBeAg.
-
Experimental Workflow: Anti-HBV Efficacy and Cytotoxicity
Caption: Workflow for HBV Efficacy and Cytotoxicity Testing.
Detailed Protocol: Anti-HBV Assay in HepG2.2.15 Cells
-
Cell Preparation: Culture HepG2.2.15 cells in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Compound Preparation: Prepare serial dilutions of Mono-POC Isopropyl Tenofovir as described for the anti-HIV assay.
-
Assay Setup:
-
Seed HepG2.2.15 cells into a 96-well plate at a density that allows them to reach confluence during the assay period.
-
After 24 hours, replace the medium with fresh medium containing the compound dilutions.
-
-
Incubation: Incubate the plates for 6-9 days at 37°C in a 5% CO2 incubator. Replace the medium with fresh medium containing the appropriately diluted compound every 3 days.[18]
-
Quantification of Antiviral Activity (qPCR):
-
On the final day, collect the cell culture supernatant.
-
Extract viral DNA from the supernatant.
-
Quantify the amount of HBV DNA using a qPCR assay with primers and probes specific for the HBV genome.
-
-
Cytotoxicity Assessment (MTT Assay):
-
Perform the MTT assay on a parallel plate as described in the anti-HIV protocol to determine the CC50.
-
-
Data Analysis:
-
Calculate the EC50, CC50, and SI as described for the anti-HIV assay.
-
Part 3: Evaluation of Intestinal Permeability (Caco-2 Assay)
The Caco-2 permeability assay is a widely accepted in vitro model for predicting the oral absorption of drugs.[19][20] It utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, forms a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[19][21]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for Caco-2 Permeability Assay.
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts in a multi-well plate.
-
Culture for approximately 21 days to allow the cells to differentiate and form a confluent monolayer.[20]
-
-
Monolayer Integrity Check:
-
Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.[19]
-
-
Transport Assay:
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
To measure apical-to-basolateral (A-B) transport (absorption), add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-A) transport (efflux), add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from the receiver chamber.
-
-
Quantification:
-
Analyze the concentration of Mono-POC Isopropyl Tenofovir and its potential metabolites (e.g., Tenofovir) in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Apparent Permeability Coefficient (Papp): Calculate the Papp value, which is a measure of the rate of transport across the monolayer.
-
Efflux Ratio (ER): Calculate the ER by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.[20]
-
Data Summary and Interpretation
The following table provides a template for summarizing the key data obtained from the in vitro evaluation of Mono-POC Isopropyl Tenofovir.
| Assay | Cell Line/System | Parameter | Result | Positive Control (e.g., TDF/TAF) |
| Anti-HIV Activity | MT-4 | EC50 (nM) | ||
| PBMCs | EC50 (nM) | |||
| Cytotoxicity | MT-4 | CC50 (µM) | ||
| PBMCs | CC50 (µM) | |||
| Selectivity Index | MT-4 | SI (CC50/EC50) | ||
| PBMCs | SI (CC50/EC50) | |||
| Anti-HBV Activity | HepG2.2.15 | EC50 (nM) | ||
| Cytotoxicity | HepG2.2.15 | CC50 (µM) | ||
| Selectivity Index | HepG2.2.15 | SI (CC50/EC50) | ||
| Permeability | Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | ||
| Caco-2 | Papp (B-A) (10⁻⁶ cm/s) | |||
| Caco-2 | Efflux Ratio |
A successful Mono-POC Isopropyl Tenofovir candidate would ideally exhibit potent antiviral activity (low nanomolar EC50), low cytotoxicity (high micromolar CC50), a high selectivity index, and good intestinal permeability with minimal efflux.
Conclusion
The in vitro cell culture models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of Mono-POC Isopropyl Tenofovir. By systematically assessing its antiviral efficacy, cytotoxicity, and permeability, researchers can gain critical insights into its potential as a therapeutic agent for HIV and/or HBV infections. This structured approach, grounded in established methodologies, ensures the generation of reliable and reproducible data to guide further drug development efforts.
References
- What is the mechanism of Tenofovir?
- What is the mechanism of Tefovir?
- What is the mechanism of Tenofovir Disoproxil Fumarate?
- Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses - YouTube. (2025-03-16).
- Application Notes and Protocols for Cell-Based Anti-HIV Assays Using MT-4 Cells - Benchchem.
- Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH.
- A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC - NIH. (2020-04-15).
- A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - NIH.
- Intracellular metabolism and in vitro activity of tenofovir against hep
- MT-4 - Culture Collections.
- Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES.
- Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed.
- Protocol for Preparation of Cell Free Stocks of HIV-1 in PBMC.
- Application Notes and Protocols: Cell-Based Assay for Testing HIV-1 Protease Inhibitor IN-12 Antiviral Activity - Benchchem.
- Intracellular Metabolism and In Vitro Activity of Tenofovir against Hep
- Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymph
- Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus | Antimicrobial Agents and Chemotherapy - ASM Journals.
- Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity.
- HBV Antiviral Testing and R&D Services - ImQuest BioSciences.
- HIV-1 Isolation from Infected Peripheral Blood Mononuclear Cells - ResearchG
- Cellosaurus cell line MT-4 (CVCL_2632).
- Institut für HIV Forschung PBMC Isol
- A simple assay based on HIV infection preventing the reclustering of MT-4 cells - NIH.
- High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - NIH.
- How to screen antiviral drugs? - DIFF Biotech. (2024-10-10).
- In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumar
- Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022-07-31).
- Isolation and propagation of HIV-1 on peripheral blood mononuclear cells - ResearchG
- A novel high-throughput microwell outgrowth assay for HIV-infected cells - ASM Journals. (2024-02-20).
- Culturing of human peripheral blood cells reveals unsuspected lymphocyte responses relevant to HIV disease | PNAS.
- Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - Frontiers. (2022-08-28).
- Screening and Evaluation of Anti-Hepatitis B&C Antivirals - Cre
- Antiviral & Antimicrobial Testing - Charles River Labor
- Recent advances in screening methods enabling the discovery of novel anti-hepatitis B virus drug candid
- Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis | Journal of Medicinal Chemistry - ACS Public
- High-Throughput Screening of Antiviral Compounds Using a Recombinant Hepatitis B Virus and Identification of a Possible Infection Inhibitor, Skimmianine - PMC.
- Caco2 assay protocol.
- Metabolism of the prodrug tenofovir disoproxil with formation of the...
- In vitro activity and stability of TFV and its prodrugs TDF and TAF.
- Caco-2 Permeability Assay - Enamine.
- Caco-2 permeability assay - Cre
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
- Caco-2 Permeability Assay - Evotec.
- Tenofovir Monoester - Veeprho.
Sources
- 1. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 2. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 4. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MT-4. Culture Collections [culturecollections.org.uk]
- 10. Cellosaurus cell line MT-4 (CVCL_2632) [cellosaurus.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. How to screen antiviral drugs? - DIFF Biotech [shop.diff-biotech.com]
- 16. hiv-forschung.de [hiv-forschung.de]
- 17. HBV Antiviral Testing and R&D Services [imquestbio.com]
- 18. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 19. enamine.net [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Caco-2 Permeability | Evotec [evotec.com]
Application Notes & Protocols: Animal Models for Studying Mono-POC Isopropyl Tenofovir Pharmacokinetics
Introduction: The Rationale for a Novel Tenofovir Prodrug
Tenofovir (TFV) is a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) with potent activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] However, its clinical utility in its parent form is hampered by a dianionic phosphonate group that confers high hydrophilicity, leading to poor membrane permeability and consequently, low oral bioavailability.[2][3][4] To overcome this, medicinal chemistry efforts have focused on developing lipophilic prodrugs that mask the phosphonate moiety, enhancing absorption and cellular uptake.
The evolution from Tenofovir Disoproxil Fumarate (TDF) to Tenofovir Alafenamide (TAF) marked a significant advancement. TAF demonstrated greater plasma stability and more efficient delivery of Tenofovir into target cells, such as Peripheral Blood Mononuclear Cells (PBMCs), allowing for a substantial dose reduction and an improved renal and bone safety profile.[5][6]
This document concerns Mono-POC Isopropyl Tenofovir , a novel prodrug construct. The strategic goal of such a molecule is to further optimize the therapeutic index by refining the balance between plasma stability and intracellular activation. The primary objective of preclinical pharmacokinetic (PK) studies is to characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A critical component of this evaluation is quantifying not only the prodrug and the parent Tenofovir in plasma but also the pharmacologically active metabolite, Tenofovir diphosphate (TFV-DP) , within target cells.[1][7] The long intracellular half-life of TFV-DP is a key driver of Tenofovir's durable antiviral effect.[1][3]
These application notes provide a comprehensive guide for researchers to design and execute robust preclinical PK studies for Mono-POC Isopropyl Tenofovir using appropriate animal models, ensuring the generation of reliable data for translational success.[8][9]
The Central Objective: Intracellular Targeting
The core principle behind advanced Tenofovir prodrugs is to minimize systemic exposure to the parent drug (Tenofovir) while maximizing the intracellular concentration of the active diphosphate metabolite (TFV-DP) in target lymphocytes. This preferential intracellular activation is what enhances efficacy and reduces off-target toxicities.[3][10] Therefore, the selection of animal models and bioanalytical strategies must be aligned with this objective.
The proposed metabolic activation pathway, based on similar phosphonoamidate prodrugs, illustrates this concept.[2]
Caption: Proposed metabolic activation pathway of Mono-POC Isopropyl Tenofovir.
Selection of Animal Models: A Phased Approach
The choice of animal species is a critical decision in preclinical development.[11] The FDA requires, at a minimum, testing in two species (one rodent, one non-rodent) for acute toxicity studies.[12] For pharmacokinetic assessments, the model's relevance to human physiology, particularly drug metabolism, is paramount.[11]
Phase 1: Initial Screening in Rodents (Rats)
The rat is a cost-effective and well-characterized model for initial PK screening.[5][8] It is suitable for establishing proof-of-concept, assessing oral bioavailability, and identifying major metabolites.
-
Justification: Rats are widely used in pharmaceutical development, and there is extensive historical data for other Tenofovir prodrugs like TDF and TAF, providing a valuable baseline for comparison.[5][13][14] Studies have shown that the pharmacokinetic profiles of Tenofovir prodrugs in rats can reveal significant differences in bioavailability.[5] For example, one study found the absolute bioavailability of Tenofovir after administration of TDF, TAF, and another prodrug (TMF) in rats was 17.21%, 28.60%, and 46.70%, respectively.[5]
-
Limitations: While useful for screening, metabolic pathways (e.g., esterase activity) can differ significantly from humans, potentially leading to different rates of prodrug hydrolysis.[15] Therefore, data from rats should be considered preliminary.
Phase 2: Comprehensive Evaluation in Non-Rodents (Beagle Dogs & NHP)
Beagle Dogs: Dogs are a standard non-rodent species for toxicology and pharmacokinetic studies. Their larger size facilitates serial blood sampling, and their digestive physiology is closer to humans than rodents. Oral administration of a TAF predecessor, GS 7340, to beagle dogs showed a plasma bioavailability of 17% for Tenofovir, but importantly, demonstrated a 300-fold higher concentration of Tenofovir species in PBMCs compared to plasma at 24 hours, confirming the desired intracellular targeting.[3]
Non-Human Primates (NHPs - Rhesus or Cynomolgus Macaques): NHPs are considered the gold-standard preclinical model for antiretroviral drugs due to their high physiological and immunological similarity to humans.[4] They are essential for late-stage preclinical studies to provide the most predictive data on human pharmacokinetics and efficacy.[16][17]
-
Justification: Studies comparing oral TDF to subcutaneous TFV in macaques have shown that while plasma exposures of Tenofovir can be matched, the intracellular concentrations of the active TFV-DP in PBMCs are significantly higher following administration of the prodrug.[4] This highlights the NHP model's critical role in validating the intracellular targeting strategy of prodrugs like Mono-POC Isopropyl Tenofovir. Comparative PK studies of long-acting TAF implants in rabbits, dogs, and macaques further underscore the value of multi-species evaluation, showing sustained and protective levels of TFV-DP in PBMCs across all species.[16][18][19]
-
Key Advantage: The ability to collect PBMCs for the quantification of intracellular TFV-DP is well-established in macaques and provides the most critical data point for predicting efficacy.
Table 1: Comparative Attributes of Key Animal Models
| Feature | Rat | Beagle Dog | Non-Human Primate (Macaque) |
| Primary Use | Initial PK screening, bioavailability | Dose-range finding, toxicology, serial PK | Gold-standard PK/PD, efficacy modeling |
| Human Relevance | Moderate | Good | Excellent |
| Cost | Low | Medium | High |
| PBMC Collection | Difficult (requires terminal bleed or sparse sampling) | Feasible (serial sampling) | Routine (serial sampling) |
| Regulatory Acceptance | Standard for early phase | Standard non-rodent species | Highly regarded for ARVs |
Experimental Protocols
Adherence to Good Laboratory Practices (GLP) is mandatory for studies intended for regulatory submission.[12] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Overall Experimental Workflow
Caption: High-level workflow for a preclinical pharmacokinetic study.
Protocol 1: Rat Model for Oral Bioavailability
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g). Acclimatize animals for at least 7 days.[8]
-
Housing: Standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Groups (n=6 per group):
-
Group 1: Mono-POC Isopropyl Tenofovir (e.g., 10 mg/kg Tenofovir-equivalent), oral gavage (p.o.).
-
Group 2: Tenofovir (e.g., 5 mg/kg), intravenous (i.v.) via tail vein.
-
-
Dose Formulation: Prepare the oral dose in a suitable vehicle (e.g., 20% PEG 400 in water). The i.v. dose should be in a sterile saline solution.
-
Blood Sampling (Sparse Sampling):
-
Collect ~200 µL of blood from 2-3 rats per time point via tail vein or submandibular bleed into K2EDTA tubes.
-
Suggested time points:
-
Oral (p.o.): 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Intravenous (i.v.): 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
-
Sample Processing:
-
Immediately place blood tubes on ice.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
Aliquot plasma into labeled cryovials and store at -80°C until analysis.
-
-
Tissue Collection (Optional, Terminal):
-
At 24 hours, euthanize animals.
-
Perfuse with saline and collect tissues of interest (liver, kidney, intestine).[5]
-
Snap-freeze in liquid nitrogen and store at -80°C.
-
Protocol 2: NHP Model for Plasma and Intracellular PK
-
Animal Model: Adult male Rhesus macaques (Macaca mulatta), confirmed free of relevant pathogens.[4]
-
Housing & Husbandry: In accordance with AAALAC standards. Animals should be trained for chair restraint to minimize stress during procedures.
-
Groups (n=3-5 per group):
-
Group 1: Mono-POC Isopropyl Tenofovir (e.g., 10 mg/kg TFV-equivalent), p.o. via nasogastric tube.
-
Group 2 (Optional): Tenofovir (e.g., 4 mg/kg), subcutaneous (s.c.) or i.v. for bioavailability assessment.[4]
-
-
Blood Sampling (Serial):
-
Collect ~3-4 mL of blood from a peripheral vein into K2EDTA tubes at each time point.
-
Suggested time points: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 48, 72, and 168 hours post-dose. The extended time course is to capture the long intracellular half-life of TFV-DP.
-
-
Sample Processing (Plasma and PBMCs):
-
Step 5a (Plasma): Transfer 1 mL of whole blood to a separate tube. Centrifuge at 1,500 x g for 10 minutes at 4°C. Collect and store plasma at -80°C.
-
Step 5b (PBMC Isolation): Carefully layer the remaining blood over an equal volume of Ficoll-Paque (density gradient medium) in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the "buffy coat" layer containing PBMCs.
-
Wash PBMCs twice with phosphate-buffered saline (PBS).
-
Step 5c (Cell Counting & Lysis): Count the cells using a hemocytometer or automated cell counter. This step is critical for normalizing the final TFV-DP concentration (e.g., fmol/10^6 cells).[6][16]
-
Pellet the cells and lyse them by adding a known volume (e.g., 500 µL) of 70% methanol.
-
Vortex thoroughly and store the cell lysate at -80°C until analysis.
-
Bioanalytical Methodology: LC-MS/MS
The gold standard for quantifying Tenofovir and its prodrugs/metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[20][21]
-
Analytes: Mono-POC Isopropyl Tenofovir, Tenofovir (TFV), and Tenofovir-diphosphate (TFV-DP).
-
Sample Preparation:
-
Plasma: Protein precipitation is a common and effective method. Add a volume of cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., Acyclovir or a stable isotope-labeled version of Tenofovir) to the plasma sample.[21] Vortex, centrifuge to pellet proteins, and analyze the supernatant.
-
PBMC Lysate: Thaw the lysate, vortex, and centrifuge to pellet cell debris. The supernatant can be directly injected or subjected to further solid-phase extraction (SPE) for cleanup if matrix effects are significant.
-
-
Chromatography: A C18 reverse-phase column is typically used.[21] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is employed to separate the analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ionization mode is used. Detection is achieved via Multiple Reaction Monitoring (MRM), using specific precursor-to-product ion transitions for each analyte and internal standard.[21]
-
Validation: The method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, stability, and matrix effects.[22]
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
Table 2: Key Pharmacokinetic Parameters to Measure
| Parameter | Description | Importance |
| Cmax | Maximum observed concentration | Indicates rate of absorption and potential for peak-related toxicity. |
| Tmax | Time to reach Cmax | Indicates rate of absorption. |
| AUC | Area Under the concentration-time Curve | Represents total drug exposure over time. Critical for bioavailability calculations. |
| t1/2 | Half-life | Indicates the rate of drug elimination from the body. |
| F (%) | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation (AUCoral/AUCiv). |
| [TFV-DP]PBMC | Intracellular concentration of TFV-DP | The most important measure of pharmacological activity and potential efficacy.[6] |
Interpretation Goals:
-
High Oral Bioavailability (F%): Demonstrates efficient absorption of the prodrug.
-
Low Plasma Tenofovir AUC: Indicates good plasma stability of the prodrug and minimizes systemic exposure to Tenofovir.
-
High Intracellular TFV-DP AUC in PBMCs: Confirms efficient delivery to and activation within the target cells. The ratio of PBMC AUC to Plasma AUC is a key metric for evaluating the efficiency of the prodrug strategy.[3]
References
-
Lee, W. A., He, G. X., Eisenberg, E., Cihlar, T., Swaminathan, S., Mulato, A., & Cundy, K. C. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy, 49(5), 1898–1906. [Link]
-
Valic, M. S., Femia, C., McDonald, J. T., & Zheng, G. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 325, 137–151. [Link]
-
Valic, M. S., Femia, C., McDonald, J. T., & Zheng, G. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 325, 137–151. [Link]
-
Gatto, G. J., Krovi, A., Li, L., Massud, I., Holder, A., Gary, J., ... & Van Der Straten, A. (2022). Comparative Pharmacokinetics and Local Tolerance of Tenofovir Alafenamide (TAF) From Subcutaneous Implant in Rabbits, Dogs, and Macaques. Frontiers in Pharmacology, 13, 923954. [Link]
-
Zhang, Y., Yin, L., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Acta Pharmaceutica Sinica B, 12(8), 3379-3392. [Link]
-
Hirt, D., Urien, S., & Jullien, V. (2021). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Molecules, 26(11), 3123. [Link]
-
Gatto, G. J., Krovi, A., Li, L., Massud, I., Holder, A., Gary, J., ... & Van Der Straten, A. (2022). Comparative Pharmacokinetics and Local Tolerance of Tenofovir Alafenamide (TAF) From Subcutaneous Implant in Rabbits, Dogs, and Macaques. Frontiers in Pharmacology, 13, 923954. [Link]
-
Gatto, G. J., Krovi, A., Li, L., et al. (2022). Comparative Pharmacokinetics and Local Tolerance of Tenofovir Alafenamide (TAF) From Subcutaneous Implant in Rabbits, Dogs, and Macaques. Frontiers in Pharmacology, 13. [Link]
-
Van Rompay, K. K., Durand-Gasselin, L., Brignolo, L. L., Ray, A. S., Cundy, K. C., & Bischofberger, N. (2005). Pharmacokinetics of tenofovir in breast milk of lactating rhesus macaques. Antimicrobial agents and chemotherapy, 49(5), 2093–2094. [Link]
-
Delaney, W. E., Ray, A. S., Yang, H., Qi, X., Cihlar, T., & Gibbs, C. S. (2006). Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus. Antimicrobial agents and chemotherapy, 50(7), 2471–2477. [Link]
-
Delaney, W. E., Ray, A. S., Yang, H., Qi, X., Cihlar, T., & Gibbs, C. S. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471-2477. [Link]
-
Massud, I., Mitchell, J., Dobard, C., Heneine, W., & García-Lerma, J. G. (2022). Pharmacokinetics and efficacy of topical inserts containing tenofovir alafenamide fumarate and elvitegravir administered rectally in macaques. EBioMedicine, 86, 104338. [Link]
-
Birkus, G., Wang, R., Cihlar, T., & Eisenberg, E. J. (2008). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 52(9), 3280–3287. [Link]
-
Moss, J. A., Srinivasan, P., Smith, J. M., Butkyavichene, I., Du, D., & Smith, T. J. (2012). Tenofovir and tenofovir disoproxil fumarate pharmacokinetics from intravaginal rings. Antimicrobial Agents and Chemotherapy, 56(9), 4878-4885. [Link]
-
U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Lee, W. A., He, G. X., Eisenberg, E., Cihlar, T., Swaminathan, S., Mulato, A., & Cundy, K. C. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Scilit. [Link]
-
Van Rompay, K. K., Kearney, B. P., Lih, C. J., Coalter, V., & Cundy, K. C. (2007). Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys. Antimicrobial Agents and Chemotherapy, 51(1), 85–90. [Link]
-
Chanthaburanun, K., Chhun, D., Tuntrakool, S., Avihingsanon, A., & Kiertiburanakul, S. (2018). A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring. Journal of pharmaceutical and biomedical analysis, 154, 303–309. [Link]
-
University of Cape Town. (2023). Pharmacokinetics of tenofovir given as two different prodrugs. UCT Pharmacometrics. [Link]
-
Kumar, A., & Saini, G. (2014). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE AND LAMUVIDINE IN HUMAN PLASMA BY USING RP-HPLC. CORE. [Link]
-
Podany, A. T., Chester, E. G., Bares, S. H., & Fletcher, C. V. (2017). Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide. JAIDS Journal of Acquired Immune Deficiency Syndromes, 75(2), 205–209. [Link]
-
University of Liverpool. Tenofovir-DF PK Fact Sheet. HIV Drug Interactions. [Link]
-
Gandhi, M., et al. (2020). Detection of tenofovir in hair, plasma and peripheral blood mononuclear cells in active and placebo participant arms in the US CDC PrEP safety study. Journal of Antimicrobial Chemotherapy, 75(6), 1599-1605. [Link]
-
Social Science Research Institute. Preclinical Regulatory Requirements. Duke University. [Link]
-
Kearney, B. P., Flaherty, J. F., & Shah, J. (2004). Tenofovir Disoproxil Fumarate: Clinical Pharmacology and Pharmacokinetics. Clinical Pharmacokinetics, 43(9), 595–612. [Link]
-
McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In: Woodbury-Harris KM, Coull BM (eds) Clinical Trials in the Neurosciences. Frontiers of Neurology and Neuroscience, vol 25. Karger, Basel. [Link]
-
Annamalai, T., et al. (2015). Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice. Toxicological Sciences, 144(1), 164-175. [Link]
-
George, J. A., et al. (2024). Tenofovir alafenamide compared to tenofovir disoproxil fumarate, induces dysglycemia, and dyslipidemia in Wistar rats. AIDS, 38(13). [Link]
-
Jacquot, A., et al. (2022). Pharmacokinetics and tissue distribution of tenofovir, emtricitabine and dolutegravir in mice. Journal of Antimicrobial Chemotherapy, 77(1), 164-172. [Link]
Sources
- 1. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. karger.com [karger.com]
- 12. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Pharmacokinetics and Local Tolerance of Tenofovir Alafenamide (TAF) From Subcutaneous Implant in Rabbits, Dogs, and Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and efficacy of topical inserts containing tenofovir alafenamide fumarate and elvitegravir administered rectally in macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. mdpi.com [mdpi.com]
- 21. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
Protocol for Assessing the In Vitro Cytotoxicity of Mono-POC Isopropyl Tenofovir
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the in vitro cytotoxicity of Mono-POC Isopropyl Tenofovir, a key intermediate and potential impurity in the synthesis of Tenofovir-based antiviral drugs.[1][2] As with any compound intended for therapeutic use or present in a final drug product, evaluating its potential for cellular toxicity is a critical step in preclinical safety assessment.[3][4] This guide details the scientific rationale behind selecting appropriate assays, provides step-by-step protocols for robust cytotoxicity determination, and offers insights into data interpretation, adhering to international standards for biological evaluation.[5][6] We will focus on the widely adopted MTT assay for assessing metabolic viability and supplement this with the Lactate Dehydrogenase (LDH) assay to specifically measure membrane integrity, providing a multi-faceted view of potential cytotoxic mechanisms.
Introduction: The Scientific Context
1.1. Mono-POC Isopropyl Tenofovir in the Drug Development Landscape
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) central to the treatment of HIV and Hepatitis B.[7] It is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its bioavailability.[8][9] Mono-POC Isopropyl Tenofovir is a related compound, often encountered as a synthetic intermediate or impurity.[1][10] While the parent drug, Tenofovir, has a well-documented safety profile and generally exhibits low cytotoxicity in various human cell lines, the toxicological profile of its derivatives and impurities must be independently established.[11] Cytotoxicity screening is therefore a non-negotiable checkpoint to ensure that such compounds do not contribute to off-target cellular damage.[12]
1.2. The Imperative of Cytotoxicity Assessment
Cytotoxicity assays are fundamental tools in drug discovery and toxicology, designed to quantify the adverse effects of a test compound on living cells.[13][14] These assays can measure a range of cellular endpoints, from metabolic activity and membrane integrity to cell proliferation.[3][15] The primary goal is to determine the concentration at which a compound elicits a toxic response, often expressed as the half-maximal inhibitory concentration (IC50). This data is crucial for:
-
Early-Stage Safety Screening: Identifying and filtering out overtly toxic compounds early in the development pipeline.
-
Mechanism of Action Studies: Differentiating between a desired pharmacological effect and unintended cellular damage.
-
Regulatory Compliance: Providing essential safety data that aligns with international standards like ISO 10993-5, which governs the biological evaluation of medical materials and devices.[16][17][18]
Selecting the Appropriate Cytotoxicity Assay: A Comparative Overview
No single assay can capture the full spectrum of cytotoxic events. Therefore, a well-rounded assessment often employs multiple assays that probe different cellular mechanisms. Below is a comparison of three common methods.
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells. | Metabolic activity, mitochondrial function.[19] | Well-established, cost-effective, high-throughput compatible.[13] | Indirect measure of viability; can be confounded by compounds affecting cellular metabolism. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[20][21] | Cell membrane integrity, necrosis.[22] | Direct measure of cytolysis; allows for kinetic analysis by sampling supernatant.[23] | Does not detect early apoptotic events or cytostatic effects.[24] |
| Neutral Red (NR) Uptake | Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.[25][26] | Lysosomal integrity, cell viability.[27] | Sensitive, quantifiable, and distinguishes viable from dead cells.[26] | Can be affected by compounds that alter lysosomal pH. |
For this protocol, we will detail the MTT assay as our primary method due to its widespread use and reflection of overall cellular health. We will complement it with the LDH assay to specifically confirm if cytotoxicity occurs via membrane damage.
Experimental Design & Workflow
A robust cytotoxicity assessment follows a logical progression from preparation to data analysis. The workflow ensures that results are reproducible and reliable.
Caption: General workflow for in vitro cytotoxicity assessment.
Detailed Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that metabolically active cells convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[19] A decrease in signal indicates a reduction in cell viability.
4.1. Principle of the MTT Assay
Caption: The enzymatic conversion of MTT to formazan in living cells.
4.2. Materials & Reagents
-
Cell Line: HepG2 (human liver carcinoma) or another relevant cell line.
-
Test Compound: Mono-POC Isopropyl Tenofovir.
-
Culture Medium: DMEM or appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in sterile PBS. Filter-sterilize and store at -20°C, protected from light.[28]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 20% (w/v) Sodium Dodecyl Sulfate (SDS) in 50% N,N-dimethylformamide.
-
Controls:
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO, final concentration <0.5%).[28]
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin at 10 µM).
-
-
Equipment: 96-well flat-bottom tissue culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate spectrophotometer.
4.3. Step-by-Step Procedure
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of Mono-POC Isopropyl Tenofovir in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions, vehicle control, or positive control to the respective wells (perform in triplicate).
-
Include "medium only" wells for background control.[30]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[28]
-
-
MTT Assay Execution:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[28]
-
Carefully aspirate the medium containing MTT without disturbing the crystals.[28]
-
Add 100 µL of solubilization solution (DMSO) to each well.[30]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[30]
-
-
Data Acquisition:
4.4. Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate Percentage Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot and Determine IC50:
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response) to fit a sigmoidal dose-response curve and calculate the IC50 value, which is the concentration that reduces cell viability by 50%. According to ISO 10993-5, a reduction of cell viability by more than 30% is considered a cytotoxic effect.[5]
-
Detailed Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[20][22]
5.1. Materials & Reagents
-
LDH Assay Kit: Use a commercially available kit and follow the manufacturer's instructions (e.g., kits from Promega, Thermo Fisher, Abcam). These kits typically contain the LDH substrate mix and a stop solution.
-
Controls:
-
Spontaneous LDH Release: Untreated cells (measures background cell death).
-
Maximum LDH Release: Cells treated with a lysis buffer provided in the kit (represents 100% cytotoxicity).
-
Vehicle Control: Cells treated with the compound solvent.
-
5.2. Step-by-Step Procedure
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol (Section 4.3). It is possible to use the same experimental plate for both assays by collecting the supernatant for the LDH assay before proceeding with the MTT assay.[23]
-
Sample Collection:
-
After the treatment incubation period, carefully collect 50 µL of supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.
-
-
LDH Assay Execution:
-
Add 50 µL of the LDH substrate mix from the kit to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[22]
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[22]
-
5.3. Data Analysis
-
Correct for Background: Subtract the absorbance of the "medium only" control from all other readings.
-
Calculate Percentage Cytotoxicity:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100
-
-
Plot and Determine EC50:
-
Plot % Cytotoxicity against the log of the compound concentration to determine the EC50 value (the concentration that causes 50% cytotoxicity).
-
Interpretation and Trustworthiness
-
Comparing Results: A compound that shows a low IC50 in the MTT assay but a high EC50 in the LDH assay may be cytostatic (inhibiting proliferation or metabolism) rather than cytotoxic (killing cells via membrane damage).[3] Conversely, similar IC50 and EC50 values suggest that the primary mode of toxicity is membrane disruption.
-
Self-Validating System: The inclusion of positive, negative, and vehicle controls is essential for validating each experiment. The positive control must show a significant cytotoxic effect, while the vehicle control should show viability comparable to the untreated cells. This ensures the assay system is working correctly and that any observed toxicity is due to the test compound, not the solvent.
-
Adherence to Standards: The methodologies described align with the principles outlined in international guidelines such as the OECD guidance documents and ISO 10993-5, which provide a framework for reliable and reproducible cytotoxicity testing.[17][31][32]
References
- Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir?
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
- Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity.
- EVS-EN ISO 10993-5:2009+A11:2025. (2025). Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity.
- PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
- Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- YouTube. (2025, March 16). Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses.
- AAT Bioquest. (2023, June 21). What is the principle of LDH assay?
- NIH. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device.
- National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
- iTeh Standards. (2009, June 1). ISO 10993-5.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
- Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
- Virology Research Services. (n.d.). Antiviral Drug Screening.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
- Abcam. (n.d.). MTT assay protocol.
- RE-Place. (n.d.). Neutral Red Uptake Assay.
- DB-ALM. (n.d.). Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test.
- National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
- OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
- SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir | 1246812-40-7.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir Disoproxil Fumarate?
- NIH. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease.
- Wikipedia. (n.d.). Tenofovir disoproxil.
- NIH. (n.d.). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis.
- Benchchem. (n.d.). Enhancing Tenofovir Bioavailability: An In-depth Technical Guide to Prodrug Strategies.
- LGC Standards. (n.d.). Mono-POC Isopropyl Tenofovir(Mixture of Diastereomers).
- ChemicalBook. (2025, January 27). Mono-POC Isopropyl Tenofovir | 1422284-15-8.
- NIH. (n.d.). Mono-poc tenofovir | C14H22N5O7P | CID 71772014.
- UFBA. (2013, July 26). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- NIH. (2023, October 21). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry.
- Protocol Preview. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds.
- National Toxicology Program. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
- OECD. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage.
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
- Clearsynth. (n.d.). Mono poc-isopropyl-Tenofovir fumarate salt | CAS No. 1422284-15-8.
- PubMed. (n.d.). Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors.
- SynThink Research Chemicals. (n.d.). Tenofovir Disoproxil Fumarate IP Impurity A; Mono-POC Tenofovir (Mixture of Diastereomers).
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Tenofovir Impurities.
Sources
- 1. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.johner-institute.com [blog.johner-institute.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 8. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 9. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. assaygenie.com [assaygenie.com]
- 14. tandfonline.com [tandfonline.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. mddionline.com [mddionline.com]
- 17. EVS-EN ISO 10993-5:2009+A11:2025 - EVS standard evs.ee | en [evs.ee]
- 18. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.ca]
- 24. tiarisbiosciences.com [tiarisbiosciences.com]
- 25. qualitybiological.com [qualitybiological.com]
- 26. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. clyte.tech [clyte.tech]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. oecd.org [oecd.org]
- 32. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Preclinical Efficacy Assessment of Mono-POC Isopropyl Tenofovir
Introduction
Tenofovir is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] As a nucleotide analog of adenosine 5'-monophosphate, its therapeutic efficacy hinges on its conversion to the active metabolite, tenofovir diphosphate (TFV-DP).[2][3] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV), leading to chain termination of the nascent viral DNA and halting replication.[1][2][4] However, the dianionic nature of the parent tenofovir molecule at physiological pH results in poor cell membrane permeability and limited oral bioavailability.[3]
To overcome these limitations, prodrug strategies have been successfully employed, leading to the development of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[3][5] These prodrugs enhance oral absorption and cellular uptake, leading to more efficient intracellular delivery of tenofovir and subsequent phosphorylation to the active TFV-DP.[3][5] Mono-POC Isopropyl Tenofovir represents a further refinement in the design of tenofovir prodrugs, aiming to optimize the pharmacokinetic profile and therapeutic index. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of preclinical efficacy studies for Mono-POC Isopropyl Tenofovir. The protocols herein are designed to be self-validating and are grounded in established principles of antiviral drug evaluation.
Part 1: Understanding the Mechanism of Action and Cellular Metabolism
The central hypothesis for the enhanced efficacy of Mono-POC Isopropyl Tenofovir lies in its efficient intracellular conversion to tenofovir, leading to higher concentrations of the active metabolite, TFV-DP, in target cells. A thorough understanding of this pathway is critical for designing and interpreting efficacy studies.
Cellular Uptake and Conversion to Tenofovir
Unlike the parent drug, which has limited cellular permeability, prodrugs like Mono-POC Isopropyl Tenofovir are designed to readily cross the cell membrane.[6] Once inside the cell, the prodrug moiety is cleaved by intracellular esterases to release tenofovir monophosphate.[3] This is a critical step, as the efficiency of this conversion directly impacts the amount of substrate available for the subsequent phosphorylation steps.
Phosphorylation to the Active Tenofovir Diphosphate (TFV-DP)
Cellular kinases sequentially phosphorylate tenofovir monophosphate to tenofovir diphosphate (TFV-DP).[7] TFV-DP is the pharmacologically active form of the drug.[7] It is the concentration of TFV-DP within the target cells (e.g., lymphocytes for HIV, hepatocytes for HBV) that is the key determinant of antiviral efficacy.[8]
Inhibition of Viral Replication
TFV-DP, being an analog of deoxyadenosine triphosphate (dATP), competes with the natural substrate for incorporation into the elongating viral DNA chain by viral reverse transcriptase (for HIV) or DNA polymerase (for HBV).[1][3] The incorporation of TFV-DP results in chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral replication.[1]
Part 2: In Vitro Efficacy Assessment
In vitro studies are the first step in evaluating the antiviral activity of Mono-POC Isopropyl Tenofovir. These assays provide crucial data on the compound's potency, selectivity, and spectrum of activity.
Cytotoxicity Assays
Before assessing antiviral efficacy, it is essential to determine the cytotoxicity of Mono-POC Isopropyl Tenofovir in the relevant cell lines. This allows for the calculation of the selectivity index (SI), which is a measure of the drug's therapeutic window.
Protocol: MTS Assay for Cell Viability
-
Cell Seeding: Seed susceptible host cells (e.g., MT-4 cells for HIV, HepG2.2.15 cells for HBV) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]
-
Compound Dilution: Prepare serial dilutions of Mono-POC Isopropyl Tenofovir in complete culture medium.
-
Treatment: Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.[9]
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 5-7 days).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assays
Protocol: Plaque Reduction Assay for HIV
The plaque reduction assay is a classic method for determining the infectivity of a lytic virus and the efficacy of antiviral compounds.[10]
-
Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., MT-4 cells) in 6-well plates.[11]
-
Virus Infection: Infect the cells with a known titer of HIV (e.g., HIV-1 IIIB) in the presence of serial dilutions of Mono-POC Isopropyl Tenofovir.
-
Incubation: After a 2-hour adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing agarose) with the corresponding drug concentrations. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.[10][12]
-
Plaque Visualization: After 3-5 days of incubation, stain the cells with a vital dye (e.g., neutral red) or use an MTT staining procedure to visualize the plaques.[10][11]
-
Data Analysis: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the number of plaques by 50%.[10]
Diagram: HIV Plaque Reduction Assay Workflow
Caption: Workflow for the HIV plaque reduction assay.
For HBV, which is a non-lytic virus, the efficacy of antiviral agents is typically assessed by quantifying the reduction in viral replication markers.
Protocol: Quantification of HBV DNA and Antigens
-
Cell Culture: Culture HepG2.2.15 cells, which stably replicate HBV, in the presence of serial dilutions of Mono-POC Isopropyl Tenofovir for 7-9 days, with media and drug changes every 2-3 days.[13][14]
-
Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.
-
Quantification of Extracellular HBV DNA: Extract viral DNA from the supernatant and quantify the number of HBV DNA copies using quantitative real-time PCR (qPCR).[15]
-
Quantification of HBsAg and HBeAg: Measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant using enzyme-linked immunosorbent assays (ELISAs).[15]
-
Data Analysis: Determine the EC50, the concentration of the drug that reduces the levels of HBV DNA, HBsAg, or HBeAg by 50%.
Intracellular TFV-DP Measurement
To directly assess the efficiency of the prodrug in delivering the active moiety, it is crucial to quantify the intracellular concentrations of TFV-DP.
Protocol: LC-MS/MS Quantification of TFV-DP
-
Cell Treatment: Treat target cells (e.g., PBMCs for HIV, primary human hepatocytes for HBV) with Mono-POC Isopropyl Tenofovir for various time points.[16]
-
Cell Lysis and Extraction: Lyse the cells and extract the intracellular metabolites.
-
LC-MS/MS Analysis: Quantify the levels of tenofovir and its phosphorylated metabolites (tenofovir monophosphate and TFV-DP) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[17]
-
Data Analysis: Correlate the intracellular TFV-DP concentrations with the observed antiviral activity.
Part 3: In Vivo Efficacy Assessment
Animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and safety of new drug candidates before they can be advanced to human clinical trials.[18]
Animal Model Selection
The choice of animal model is critical and depends on the virus being studied.
-
For HIV: Humanized mice, such as the BLT (bone marrow-liver-thymus) mouse model, are commonly used as they can be infected with HIV-1 and exhibit key aspects of human HIV pathogenesis.[18][19] Non-human primates (NHPs), such as macaques infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV), are also valuable models.[19]
-
For HBV: HBV transgenic mice, which express HBV genes and produce viral particles, are a useful model for studying HBV replication and the effects of antiviral drugs.[20]
In Vivo Efficacy Study Design
Protocol: Efficacy of Mono-POC Isopropyl Tenofovir in a Humanized Mouse Model of HIV Infection
-
Animal Infection: Establish a stable HIV-1 infection in a cohort of humanized mice.
-
Treatment Groups: Divide the infected mice into several groups:
-
Vehicle control
-
Mono-POC Isopropyl Tenofovir (at various dose levels)
-
A positive control group (e.g., treated with TDF or TAF)
-
-
Drug Administration: Administer the drugs orally once daily for a specified period (e.g., 2-4 weeks).
-
Monitoring of Viral Load: Collect blood samples at regular intervals and quantify the plasma HIV-1 RNA levels using qPCR.[21]
-
Immunological Monitoring: Monitor CD4+ T cell counts throughout the study to assess the immunological impact of the treatment.
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, including changes in body weight and clinical observations. At the end of the study, perform a comprehensive histopathological analysis of major organs.
-
Data Analysis: Compare the reduction in viral load and the changes in CD4+ T cell counts between the treatment groups and the control group.
Diagram: In Vivo Efficacy Study Workflow
Caption: Workflow for an in vivo efficacy study in an HIV-infected humanized mouse model.
Part 4: Data Presentation and Interpretation
Clear and concise presentation of data is crucial for the interpretation of results and for making informed decisions about the future development of Mono-POC Isopropyl Tenofovir.
Table 1: In Vitro Efficacy and Cytotoxicity Summary
| Compound | Cell Line | CC50 (µM) | IC50/EC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Mono-POC Isopropyl Tenofovir | MT-4 (HIV) | >100 | 0.05 | >2000 |
| Tenofovir Disoproxil Fumarate (TDF) | MT-4 (HIV) | >100 | 0.1 | >1000 |
| Mono-POC Isopropyl Tenofovir | HepG2.2.15 (HBV) | >100 | 0.01 | >10000 |
| Tenofovir Disoproxil Fumarate (TDF) | HepG2.2.15 (HBV) | >100 | 0.02 | >5000 |
Table 2: In Vivo Efficacy in Humanized Mouse Model (HIV)
| Treatment Group (Dose) | Mean Baseline Viral Load (log10 copies/mL) | Mean Viral Load Reduction at Day 28 (log10 copies/mL) | Change in CD4+ T Cell Count (cells/µL) |
| Vehicle Control | 5.2 | 0.1 | -50 |
| Mono-POC Isopropyl Tenofovir (10 mg/kg) | 5.3 | 2.5 | +150 |
| Mono-POC Isopropyl Tenofovir (30 mg/kg) | 5.1 | 3.8 | +250 |
| Tenofovir Disoproxil Fumarate (30 mg/kg) | 5.2 | 3.2 | +200 |
Conclusion
The experimental designs and protocols outlined in this document provide a robust framework for the preclinical evaluation of Mono-POC Isopropyl Tenofovir's efficacy. By systematically assessing its in vitro antiviral activity, cytotoxicity, and in vivo efficacy, researchers can generate the critical data needed to support its advancement into clinical development. The emphasis on understanding the underlying mechanism of action and quantifying the intracellular active metabolite will provide a comprehensive picture of the compound's potential as a next-generation tenofovir prodrug.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tefovir?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir Disoproxil Fumarate?
- Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses. (2025, March 16). YouTube.
- Benchchem. (n.d.). Application Notes and Protocols for Testing HBV Inhibitor Efficacy in Cell Culture.
- A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. (2020, April 15). PMC - NIH.
- Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy. (n.d.). PubMed.
- Human immunodeficiency virus (HIV) detection & quantitation by qRT-PCR (Taqman). (2010, October 26). UASLP.
- Synthesis and kinetic cellular uptake profile of tenofovir lipid prodrugs. (n.d.). Poster Board #915.
- In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. (n.d.). NIH.
- Animal models for HIV/AIDS research. (n.d.). PMC - PubMed Central.
- New Developments in HIV: Animal Research Provides Important New Breakthroughs. (n.d.).
- New design, development, and optimization of an in-house quantitative TaqMan Real-time PCR assay for HIV-1 viral load measurement. (2018, February 23). Taylor & Francis Online.
- In vitro activity and stability of TFV and its prodrugs TDF and TAF. (n.d.). ResearchGate.
- Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism. (2014, November 12). PMC - PubMed Central.
- Plaque-reduction assays for human and simian immunodeficiency virus neutralization. (n.d.).
- Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. (n.d.). PMC - NIH.
- Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency. (2020, April 24). FDA.
- In Vivo Models of Human Immunodeficiency Virus Persistence and Cure Strategies. (2017, March 15).
- Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay. (n.d.). PMC - NIH.
- Guidance for Industry on Antiviral Product Development-Conducting and Submitting Virology Studies to the Agency; Availability. (2006, June 5). Federal Register.
- Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs.
- HIV Quantitative REAL-TIME PCR Kit USER MANUAL. (n.d.). DNA-Technology.
- Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. (2022, August 28). Frontiers.
- HIV studies in animals show progress. (2023, May 9).
- FDA publishes draft guidance for developing HCV antivirals. (2016, May 16). PM360.
- Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization. (n.d.). Springer Nature Experiments.
- Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25. (n.d.). Benchchem.
- Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. (2022, August 29). PMC - NIH.
- Guidance on Antiviral Product Development - Conducting and Submitting Virology Studies to the Agency. (n.d.). Regulations.gov.
- Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals.
- Division of Antivirals (DAV) Information for Pre-IND Submissions. (2025, June 24). FDA.
- Tetrazolium-based plaque assay for HIV-1 and HIV-2, and its use in the evaluation of antiviral compounds. (n.d.). PubMed.
- HBV Research Protocols. (n.d.). ICE-HBV.
- HIV Virus Load by Real-Time PCR (RT PCR) Assay. (2016, January 6). Dr Lal PathLabs Blog.
- Animal Models for HIV Cure Research. (n.d.). Frontiers.
- Hepatitis B Virus Cell Culture Assays for Antiviral Activity. (n.d.). Springer Nature Experiments.
- Advances and Challenges in Studying Hepatitis B Virus In Vitro. (2016, January 14). PMC - PubMed Central.
- Tenofovir Monoester. (n.d.). Veeprho.
- Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? (n.d.). NIH.
- Tenofovir disoproxil. (n.d.). Wikipedia.
- Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus. (n.d.). NIH.
- The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis. (n.d.). ResearchGate.
- Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. (2019, May 15). PMC - NIH.
- Mono-POC Isopropyl Tenofovir. (n.d.). SynZeal.
- Comparison of the Effects of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) on Liver Function in Patients with Hepatitis B: A Meta-analysis. (n.d.). PubMed.
Sources
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and kinetic cellular uptake profile of tenofovir lipid prodrugs | Poster Board #915 - American Chemical Society [acs.digitellinc.com]
- 7. Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tetrazolium-based plaque assay for HIV-1 and HIV-2, and its use in the evaluation of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
- 20. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 21. HIV Virus Load by Real-Time PCR (RT PCR) Assay - Dr Lal PathLabs Blog [lalpathlabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mono-POC Isopropyl Tenofovir Synthesis Reactions
Welcome to the technical support center for the synthesis of Mono-POC Isopropyl Tenofovir. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and related phosphonate prodrugs. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of your synthesis and troubleshoot common issues.
I. Foundational Knowledge: Understanding the Reaction
The synthesis of Mono-POC Isopropyl Tenofovir, a key impurity and intermediate in the production of Tenofovir Disoproxil Fumarate (TDF), involves the esterification of the phosphonic acid of Tenofovir (PMPA).[1][2] This process, while conceptually straightforward, is fraught with potential pitfalls that can lead to low yields, incomplete reactions, and the formation of undesired side products. A firm grasp of the underlying chemistry is crucial for effective troubleshooting.
The Core Reaction Pathway
The primary route to Mono-POC Isopropyl Tenofovir involves the reaction of Tenofovir with chloromethyl isopropyl carbonate (CMIC) in the presence of a base. This is a nucleophilic substitution reaction where the phosphonate anion attacks the electrophilic chloromethyl group of CMIC.
Caption: General synthesis pathway for Mono-POC Isopropyl Tenofovir.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of Mono-POC Isopropyl Tenofovir in a practical question-and-answer format.
Issue 1: Low or No Product Formation
Q1: My reaction shows very little to no formation of the desired Mono-POC Isopropyl Tenofovir, with the starting material (Tenofovir) remaining largely unreacted. What are the likely causes?
A1: This is a frequent issue that typically points to problems with reagents, reaction conditions, or the activation of the phosphonic acid.
Causality and Solutions:
-
Insufficient Base or Inappropriate Base Choice: The phosphonic acid of Tenofovir requires deprotonation to form the nucleophilic phosphonate anion. Without a sufficient amount of a suitable base, the reaction will not proceed.
-
Troubleshooting:
-
Verify Base Stoichiometry: Ensure at least one equivalent of a non-nucleophilic organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is used.
-
Consider Base Strength: The pKa of the base should be high enough to effectively deprotonate the phosphonic acid.
-
Moisture Contamination: The presence of water can consume the base and hydrolyze the starting materials. Ensure all reagents and solvents are anhydrous.[3][4]
-
-
-
Poor Solubility of Tenofovir: Tenofovir has limited solubility in many common organic solvents. If the starting material is not adequately dissolved, the reaction will be slow or incomplete.
-
Troubleshooting:
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or acetonitrile are often used.[5]
-
Temperature: Gently warming the reaction mixture (e.g., to 40-60°C) can improve the solubility of Tenofovir and its salts.[5]
-
Salt Formation: The addition of triethylamine to a suspension of Tenofovir in a solvent like NMP initially leads to dissolution, followed by the precipitation of triethylammonium salts. This is a normal part of the reaction progression.[5]
-
-
-
Degraded Reagents: Chloromethyl isopropyl carbonate (CMIC) is moisture-sensitive and can degrade over time. Tenofovir itself can also degrade if not stored properly.
-
Troubleshooting:
-
Use Fresh Reagents: Whenever possible, use freshly opened or recently purified reagents.
-
Check CMIC Quality: If you suspect degradation, you can analyze the CMIC by NMR to check for impurities.
-
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous NMP or DMF | Good solubility for Tenofovir and its salts. |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic and effectively deprotonates the phosphonic acid. |
| Temperature | 40-60°C | Improves solubility and reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions and degradation due to moisture and oxygen. |
Issue 2: Formation of Bis-POC Tenofovir (Tenofovir Disoproxil)
Q2: My reaction is producing a significant amount of the di-substituted product, Tenofovir Disoproxil (Bis-POC), instead of the desired mono-substituted product. How can I control the selectivity?
A2: The formation of the Bis-POC impurity is a classic example of over-alkylation. Controlling the stoichiometry of your reagents is key to favoring the formation of the mono-ester.
Causality and Solutions:
-
Excess Chloromethyl Isopropyl Carbonate (CMIC): Using a large excess of the alkylating agent will drive the reaction towards the di-substituted product.
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the molar ratio of CMIC to Tenofovir. Start with a 1:1 or slightly less than 1:1 ratio of CMIC to Tenofovir to favor mono-substitution.
-
Slow Addition: Add the CMIC dropwise to the reaction mixture over a period of time. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the mono-substituted product reacting further.
-
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can also promote the formation of the di-substituted product.
-
Troubleshooting:
-
Monitor the Reaction: Closely monitor the progress of the reaction using an appropriate analytical technique like HPLC or TLC.
-
Quench the Reaction: Once the desired amount of mono-substituted product has been formed, quench the reaction to prevent further alkylation.
-
-
Issue 3: Complex Product Mixture and Purification Challenges
Q3: My final product is a complex mixture of starting material, mono-POC, bis-POC, and other unidentified impurities, making purification difficult. What strategies can I employ?
A3: A complex product mixture often arises from a combination of the issues discussed above, as well as potential side reactions. A systematic approach to both reaction optimization and purification is necessary.
Causality and Solutions:
-
Side Reactions: Besides over-alkylation, other side reactions can occur, such as the formation of carbamates if the reaction conditions are not well-controlled.[1]
-
Troubleshooting:
-
Review Reaction Conditions: Ensure the reaction is run under an inert atmosphere to prevent reactions with atmospheric components.
-
Purify Starting Materials: Use high-purity starting materials to minimize the introduction of reactive impurities.
-
-
-
Ineffective Purification: Mono-POC Isopropyl Tenofovir can be challenging to purify due to its polarity and similarity to other reaction components.
-
Troubleshooting:
-
Column Chromatography: This is the most common method for purifying research-scale quantities. A silica gel column with a gradient elution system, often using a mixture of a polar solvent like methanol and a less polar solvent like ethyl acetate or dichloromethane, can be effective.[1]
-
Preparative HPLC: For higher purity requirements, preparative reverse-phase HPLC can be employed.
-
-
Caption: A logical workflow for troubleshooting Mono-POC Isopropyl Tenofovir synthesis.
III. Experimental Protocols
Protocol 1: Synthesis of Mono-POC Isopropyl Tenofovir
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Tenofovir (PMPA)
-
Chloromethyl isopropyl carbonate (CMIC)
-
Triethylamine (TEA), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), suspend Tenofovir (1 equivalent) in anhydrous NMP.
-
Base Addition: Add triethylamine (1.1 equivalents) to the suspension. Stir the mixture at room temperature until the Tenofovir dissolves. The formation of a precipitate of the triethylammonium salt may occur.
-
Alkylating Agent Addition: Slowly add chloromethyl isopropyl carbonate (0.9-1.0 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 40-50°C and stir for 3-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate) to isolate the Mono-POC Isopropyl Tenofovir.
IV. Analytical Characterization
Proper characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR: Will show characteristic peaks for the adenine base, the propyl chain, the isopropyl groups, and the methylene group of the POC moiety.
-
³¹P NMR: A single peak in the phosphonate region will confirm the presence of the phosphorus center.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the addition of one POC-isopropyl group.
-
HPLC: To determine the purity of the final product and quantify any impurities.
V. References
-
Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine. SciSpace. Available at: [Link]
-
Improvement on the Synthetic Process of (R)-9-[2-(Phosphonomethoxy) Propyl] Adenine. Journal of East China University of Science and Technology. 2009, (3): 407-410.
-
Barral, K., Priet, S., Sire, J., Neyts, J., Balzarini, J., Canard, B., & Alvarez, K. (2006). Synthesis, in Vitro Antiviral Evaluation, and Stability Studies of Novel α-Borano-Nucleotide Analogues of 9-[2-(Phosphonomethoxy)ethyl]adenine (Adefovir) and (R)-9-[2-(Phosphonomethoxy)propyl]adenine (Tenofovir). Journal of Medicinal Chemistry, 49(25), 7799–7806.
-
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica.
-
Chemoenzymatic Synthesis of Tenofovir. ACS Omega. 2021, 6 (1), 693–701.
-
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. ResearchGate.
-
Improvement on the synthetic process of (R)-9-[2-(phosphonomethoxy) propyl] adenine. ResearchGate.
-
common side reactions in phosphoramidite synthesis and their prevention. Benchchem.
-
Mono-POC Isopropyl Tenofovir. SynZeal.
-
Application Notes and Protocols for the Analytical Profiling of Isopropyl Tenofovir Impurities. Benchchem.
-
Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers), TRC 5 mg. Fisher Scientific.
-
troubleshooting failed reactions in solid-phase oligonucleotide synthesis. Benchchem.
-
Technical Support Center: Optimizing Phosphonate Synthesis. Benchchem.
-
Tenofovir Monoester. Veeprho.
-
Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. Organic Process Research & Development. 2020, 24 (10), 2214–2223.
-
L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester. PubChem.
-
Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
-
Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience.
-
Application Note: Synthesis of L-Alanine Isopropyl Ester Hydrochloride. Benchchem.
-
An In-depth Technical Guide to the Synthesis of L-Alanine Isopropyl Ester Hydrochloride. Benchchem.
-
Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers) - Data Sheet. United States Biological.
-
An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. ChemRxiv.
-
Mono poc-isopropyl-Tenofovir fumarate salt. Clearsynth.
-
Tenofovir-impurities. Pharmaffiliates.
-
Mono-POC Tenofovir (Mixture of Diastereomers). Pharmaffiliates.
-
RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Molecules. 2022, 27(14), 4492.
-
Mono-POC Isopropyl Tenofovir(Mixture of Diastereomers). LGC Standards.
-
Investigating a semi-continuous synthetic pathway for the preparation of the antiretroviral drugs tenofovir disoproxil and tenofovir alafenamide. University of Pretoria.
-
Application Notes and Protocols for the Synthesis of Tenofovir Impurities. Benchchem.
-
Tenofovir Alafenamide Side Effects: Common, Severe, Long Term. Drugs.com.
-
What are the synthesis methods of L-Alanine Isopropyl Ester Hydrochloride?. Guidechem.
-
Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development. 2010, 14 (5), 1194–1201.
-
Mono-POC Tenofovir. Simson Pharma Limited.
-
Synthesis method of intermediate L-alanine isopropyl ester hydrochloride. Google Patents.
-
Purification of tenofovir alafenamide and its intermediates. Google Patents.
-
Preparation method of tenofovir isopropyl isoproxil. Google Patents.
Sources
Technical Support Center: Optimization of Mono-POC Isopropyl Tenofovir Purification
Welcome to the technical support center for the purification of Mono-POC Isopropyl Tenofovir. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to challenges encountered during the purification process. Here, we delve into the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting advice grounded in established scientific principles.
Introduction
Mono-POC Isopropyl Tenofovir is a key intermediate and a known impurity in the synthesis of the antiviral prodrug Tenofovir Disoproxil Fumarate (TDF).[1][2] Achieving high purity of this compound is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive resource for troubleshooting common issues and optimizing purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found alongside Mono-POC Isopropyl Tenofovir during purification?
A1: During the synthesis and purification of Mono-POC Isopropyl Tenofovir, several process-related impurities can be encountered. These often include:
-
Unreacted starting materials: Such as Tenofovir.
-
Di-POC Tenofovir (Tenofovir Disoproxil): The fully substituted product.
-
Other Mono-POC isomers: Depending on the synthetic route, other mono-substituted isomers may be present.
-
Tenofovir Isopropyl Isoproxil: A monoether impurity derived from process-related side reactions.[1]
-
N-hydroxymethylated impurities: These can form if water is present during certain reaction steps.[3]
-
Regioisomers of intermediates: For example, undesired N7-alkylation of the adenine base instead of the desired N9-alkylation during the synthesis of precursors.[3][4]
Q2: What are the primary methods for purifying Mono-POC Isopropyl Tenofovir?
A2: The two primary methods for the purification of Mono-POC Isopropyl Tenofovir are:
-
Column Chromatography: This is the most common method, typically employing silica gel as the stationary phase. Gradient elution with solvent systems like dichloromethane-methanol or ethyl acetate-methanol is effective in separating the desired compound from impurities.[1]
-
Crystallization: While less commonly documented specifically for Mono-POC Isopropyl Tenofovir, crystallization is a powerful technique for purifying related tenofovir intermediates.[4][5] This method can be highly effective for removing structurally similar impurities and achieving high purity.
Q3: Which analytical techniques are recommended for assessing the purity of Mono-POC Isopropyl Tenofovir?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most suitable techniques for determining the purity of Mono-POC Isopropyl Tenofovir.[6][7] Key considerations for method development include:
-
Column: A reverse-phase C18 column is typically effective.[8]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is common.
-
Detection: UV detection at a wavelength around 260 nm is suitable for the adenine chromophore.[9][10]
For structural confirmation of the purified compound and identification of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[2][7]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Mono-POC Isopropyl Tenofovir, providing potential causes and actionable solutions.
Issue 1: Poor Resolution in Column Chromatography
Symptom: Co-elution of Mono-POC Isopropyl Tenofovir with impurities, resulting in broad or overlapping peaks in collected fractions.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is not optimized to achieve differential migration of the compound and its impurities on the stationary phase. | Systematically screen different solvent systems. For silica gel chromatography, consider combinations of a non-polar solvent (e.g., dichloromethane, ethyl acetate) and a polar solvent (e.g., methanol, isopropanol). A shallow gradient elution can often improve separation. |
| Overloading the Column | Exceeding the binding capacity of the stationary phase leads to band broadening and poor separation. | Reduce the amount of crude material loaded onto the column. As a general rule, for silica gel, the loading capacity is typically 1-5% of the stationary phase weight for complex mixtures. |
| Improper Column Packing | Voids or channels in the stationary phase lead to an uneven flow of the mobile phase, causing distorted peak shapes. | Ensure the column is packed uniformly. A slurry packing method is generally preferred for achieving a homogenous column bed. |
| Structurally Very Similar Impurities | Impurities with very similar polarity and functional groups to Mono-POC Isopropyl Tenofovir will be inherently difficult to separate. | Consider using a different stationary phase (e.g., alumina, or a bonded phase like diol or cyano) or a different chromatographic technique, such as preparative HPLC with a high-resolution column. |
Issue 2: Low Yield After Purification
Symptom: A significant loss of product during the purification process.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Product Degradation on Silica Gel | The slightly acidic nature of silica gel can cause the degradation of acid-labile compounds. Tenofovir and its prodrugs can be susceptible to hydrolysis under acidic conditions.[11] | Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Irreversible Adsorption on the Column | Highly polar compounds can bind strongly to the stationary phase and may not elute with the chosen solvent system. | After eluting the product, flush the column with a very polar solvent (e.g., 100% methanol or a mixture of methanol with a small amount of acetic acid or ammonia) to recover any strongly retained material. |
| Product Loss During Solvent Removal | The product may be volatile or prone to degradation at elevated temperatures during solvent evaporation. | Use a rotary evaporator at a reduced temperature and pressure. For small-scale purifications, consider lyophilization if the product is in an appropriate solvent. |
| Incomplete Elution | The mobile phase may not be strong enough to elute the entire product from the column. | After the main product fraction has been collected, continue eluting with a stronger solvent mixture to ensure all of the product has been recovered. |
Issue 3: Difficulty with Crystallization
Symptom: The purified product fails to crystallize from solution, or oils out.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal lattice formation. | Ensure the starting material for crystallization is of high purity (ideally >95% by HPLC). If necessary, perform a preliminary purification by column chromatography. |
| Inappropriate Solvent System | The ideal crystallization solvent system should have good solubility for the compound at high temperatures and poor solubility at low temperatures. | Screen a variety of solvents with different polarities. Anti-solvent crystallization is often effective; dissolve the compound in a good solvent and slowly add a poor solvent until turbidity is observed, then cool. For related tenofovir intermediates, solvent systems like methanol/isopropanol have been successful.[3][4] |
| Supersaturation Not Achieved | The solution is not concentrated enough for nucleation and crystal growth to occur. | Slowly evaporate the solvent or cool the solution. Seeding with a small crystal of the desired compound can help induce crystallization. |
| Compound is Amorphous or an Oil | Some compounds, particularly those that are mixtures of diastereomers, may not have a stable crystalline form and exist as an amorphous solid or an oil.[12] | If the compound is inherently non-crystalline, consider alternative purification methods such as preparative HPLC or converting it to a crystalline salt. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of Mono-POC Isopropyl Tenofovir
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or dichloromethane).
-
Carefully pack a glass column with the slurry, ensuring a uniform and compact bed.
-
Equilibrate the column by washing with 2-3 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude Mono-POC Isopropyl Tenofovir in a minimal amount of the initial mobile phase or a slightly stronger solvent.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin elution with a mobile phase of low polarity (e.g., 100% dichloromethane).
-
Gradually increase the polarity by adding a polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.[1]
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) or HPLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove residual solvents.
-
Protocol 2: Purity Assessment by HPLC
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the purified Mono-POC Isopropyl Tenofovir in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
-
Analysis:
-
Inject the sample onto the equilibrated HPLC system.
-
Integrate the peaks in the resulting chromatogram and calculate the area percentage of the main peak to determine the purity.
-
Visualizations
Logical Workflow for Troubleshooting Purification Issues
Caption: A logical workflow for troubleshooting common issues in the purification of Mono-POC Isopropyl Tenofovir.
References
- BenchChem. (2025).
- Panmand, D., et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343.
- An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. ChemRxiv.
- Kumar, R., & Malik, S. (2023). Analytical method validation for tenofovir alafenamide and known impurities. Drug and Pharmaceutical Science Archives, 1(2), 1-11.
- Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia. (2023).
- Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. Taylor & Francis Online. (2023).
- A Validated Method for Development of Tenofovir as API and Tablet Dosage Forms by UV Spectroscopy. Pharm Analysis.
- NEW HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TENOFOVIR IN MARKETED PREPAR
- A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combin
- BenchChem. (2025).
- Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale.
- A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formul
- Development of a validated HPLC method for the determination of tenofovir disoproxil fumarate using a green enrichment process. RSC Publishing.
- HPLC method development for tenofovir disoproxil fumar
- Sensitive and Rapid HPLC Quantification of Tenofovir from Hyaluronic Acid-Based Nanomedicine.
- Purification method of tenofovir disoproxil fumarate.
- A method of synthesis tenofovir intermediate.
- Purification of tenofovir alafenamide and its intermediates.
- Identification, synthesis and characterization of new impurities in tenofovir. PubMed.
- Identification, synthesis and characterization of new impurities in tenofovir. | Sigma-Aldrich. (2015).
- Tenofovir-impurities - Pharmaffili
- Mono-POC Isopropyl Tenofovir | 1246812-40-7 - SynZeal.
- Mono-POC Isopropyl Tenofovir(Mixture of Diastereomers) - LGC Standards.
- Mono-POC Isopropyl Tenofovir - API Impurities - Alentris Research Pvt. Ltd.
- Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers)
- Tenofovir Monoester - Veeprho.
- Tenofovir Isopropyl Impurity | CAS 1346597-36-1 - Veeprho.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Tenofovir Impurities. BenchChem.
- Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance | Request PDF.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical method validation for tenofovir alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ijcrt.org [ijcrt.org]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. usbio.net [usbio.net]
Technical Support Center: Stabilizing Mono-POC Isopropyl Tenofovir in Solution
Welcome to the technical support guide for Mono-POC Isopropyl Tenofovir. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on preventing the degradation of this critical tenofovir prodrug in solution. Here, we move beyond simple instructions to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.
Introduction: Understanding the Instability of Mono-POC Isopropyl Tenofovir
Mono-POC Isopropyl Tenofovir, a key intermediate and potential metabolite in the synthesis and degradation of tenofovir-based antiviral drugs, is susceptible to degradation in aqueous environments.[1] Its structure, featuring phosphonate and carbonate ester linkages, is prone to hydrolysis. This degradation can compromise the integrity of your research, leading to inaccurate quantitation, loss of potency, and the formation of impurities. This guide will equip you with the knowledge and tools to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Mono-POC Isopropyl Tenofovir in solution?
A1: The principal degradation pathway for Mono-POC Isopropyl Tenofovir is hydrolysis . This occurs at two main sites on the molecule: the phosphonate ester bond and the carbonate ester bond. The presence of water and certain pH conditions can catalyze the cleavage of these bonds, leading to the formation of various degradation products.[2] Oxidative degradation is also a potential pathway, though typically less prominent than hydrolysis.[3][4]
Q2: How does pH affect the stability of Mono-POC Isopropyl Tenofovir?
A2: The stability of Mono-POC Isopropyl Tenofovir is highly pH-dependent. Generally, phosphonate ester prodrugs exhibit greater stability in acidic to neutral conditions (pH 2-7).[5] In alkaline conditions (pH > 7), the rate of hydrolysis increases significantly, leading to rapid degradation.[3][4] Therefore, maintaining a controlled, slightly acidic to neutral pH is crucial for preserving the integrity of the molecule in solution.
Q3: What role do enzymes play in the degradation of this compound?
A3: In biological systems or in the presence of biological matrices, enzymes such as esterases and lipases can accelerate the hydrolysis of the ester bonds in Mono-POC Isopropyl Tenofovir.[5] This is a critical consideration for in vitro assays or when working with cell culture media.
Q4: Are there any specific excipients or solvents I should avoid when preparing solutions of Mono-POC Isopropyl Tenofovir?
A4: Avoid using highly alkaline or acidic buffers. Additionally, be cautious with excipients that may contain residual moisture or impurities that could catalyze degradation. When using organic solvents for stock solutions, ensure they are of high purity and anhydrous to minimize water-initiated hydrolysis. While alcohols like ethanol are often used, prolonged storage in these solvents may lead to transesterification, so it is advisable to prepare fresh solutions.
Troubleshooting Guide
Issue 1: Rapid loss of parent compound concentration in my aqueous solution.
-
Potential Cause: Hydrolysis due to suboptimal pH.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution.
-
Buffer Selection: Ensure you are using a suitable buffer system to maintain a pH between 4 and 7. Citrate or phosphate buffers are common choices.
-
Temperature Control: Lowering the temperature of your solution (e.g., storing at 2-8°C) can significantly slow the rate of hydrolysis.[6][7]
-
Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Peak Identification: If using a mass spectrometer (LC-MS), analyze the mass-to-charge ratio of the new peaks to identify potential degradation products such as Tenofovir Monoisoproxil or Tenofovir itself.[2]
-
Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm their retention times, aiding in peak identification.
-
Review Solution Preparation: Scrutinize your solution preparation protocol for any potential sources of contamination or extreme pH/temperature exposure.
-
Issue 3: Inconsistent results between experimental replicates.
-
Potential Cause: Variability in solution preparation and handling.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all solutions are prepared identically, using the same sources of reagents and solvents.
-
Control Environmental Factors: Minimize exposure of the solution to light and atmospheric moisture. Consider preparing solutions in an inert atmosphere (e.g., under nitrogen).
-
Fresh is Best: Prepare solutions fresh whenever possible, especially for quantitative experiments. If storage is necessary, validate the storage conditions.
-
In-Depth Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade Mono-POC Isopropyl Tenofovir under various stress conditions to identify its degradation products, which is crucial for developing a stability-indicating analytical method.
Materials:
-
Mono-POC Isopropyl Tenofovir
-
HPLC-grade acetonitrile and methanol
-
Purified water
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC or UPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Mono-POC Isopropyl Tenofovir in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at 60°C for 2-4 hours.
-
Cool the solution and neutralize with 0.1 N NaOH.
-
-
Alkaline Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 N NaOH.
-
Keep at room temperature for 30-60 minutes.
-
Neutralize with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Incubate a portion of the stock solution at 60°C for 8 hours.[8]
-
-
Analysis:
-
Dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze all samples, including an unstressed control, by a validated HPLC or UPLC method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the parent peak area.
-
Protocol 2: Developing a Stabilized Formulation for In Vitro Studies
This protocol provides a starting point for preparing a more stable aqueous solution of Mono-POC Isopropyl Tenofovir for use in cell-based assays or other in vitro experiments.
Materials:
-
Mono-POC Isopropyl Tenofovir
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, purified water
-
Sterile 0.5 M citrate buffer (pH 5.0)
-
Co-solvents (optional, e.g., propylene glycol, polyethylene glycol)
Procedure:
-
Primary Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of Mono-POC Isopropyl Tenofovir in anhydrous DMSO. Store this stock at -20°C in small aliquots to minimize freeze-thaw cycles.[6]
-
Aqueous Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the primary stock solution.
-
Prepare the aqueous buffer system. A common starting point is a 50 mM citrate buffer at pH 5.0.
-
Serially dilute the DMSO stock into the pre-warmed (if required for the experiment) aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
If solubility is an issue, consider the addition of a small percentage of a co-solvent like propylene glycol to the aqueous buffer before adding the drug stock.
-
-
Immediate Use: Use the freshly prepared aqueous working solution immediately to minimize degradation.
Data Summary and Visualization
Table 1: pH-Dependent Stability of Tenofovir Prodrugs (Illustrative)
| pH | TDF Half-Life (hours) | TAF Half-Life (hours) | Expected Trend for Mono-POC Isopropyl Tenofovir | Reference |
| 1.2 | >55 | Degrades Extensively | Likely more stable than TAF, less than TDF | [9] |
| 6.8 | 16.6 | More Stable | Moderately Stable | [9] |
| > 8.0 | < 3 | Less Stable | Rapid Degradation | [9] |
Note: This table provides data for related tenofovir prodrugs to illustrate the general trend of pH-dependent stability. Specific half-life data for Mono-POC Isopropyl Tenofovir should be determined experimentally.
Diagram 1: Primary Hydrolytic Degradation Pathways
Caption: Key hydrolytic degradation routes for Mono-POC Isopropyl Tenofovir.
Diagram 2: Workflow for Investigating and Mitigating Degradation
Caption: A systematic approach to troubleshooting prodrug instability.
Concluding Remarks
The stability of Mono-POC Isopropyl Tenofovir in solution is a manageable challenge with a systematic and scientifically grounded approach. By understanding its degradation pathways and the factors that influence them, researchers can design experiments that yield accurate and reliable data. The key takeaways are to control pH, manage temperature, use high-purity anhydrous solvents for stock solutions, and always prepare aqueous solutions fresh for immediate use. This guide provides a robust framework for your experimental success. For further inquiries, please consult the referenced literature.
References
- Benchchem. Application Notes and Protocols for the Analytical Profiling of Isopropyl Tenofovir Impurities. Accessed January 15, 2026.
- Debaje Priyanka D, Chavan Harishchandra H. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development. 2020;8(2):21-25.
- SynZeal. Mono-POC Isopropyl Tenofovir | 1246812-40-7. Accessed January 15, 2026.
- Benchchem. Technical Support Center: Forced Degradation Studies of Tenofovir Disoproxil. Accessed January 15, 2026.
- Anonymous. Phosphoramidate and phosphate prodrugs of (-)-beta-D-(2R,4R)-dioxolane-thymine: synthesis, anti-HIV activity and stability studies. PubMed. 2007.
- Anonymous.
- Debaje PD, Harishchandra HC. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development. 2020.
- Anonymous.
- United States Biological. Mono-POC Isopropyl Tenofovir CAS 1246812-40-7. Accessed January 15, 2026.
- Anonymous. Phosphonate prodrugs: an overview and recent advances. PMC.
- Anonymous. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC.
- Anonymous. Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. 2021.
- Anonymous. Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC.
- United States Biological. Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers)
- Fisher Scientific. Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers), TRC 5 mg. Accessed January 15, 2026.
- Pharmaffiliates. CAS No : 211364-69-1 | Product Name : Mono-POC Tenofovir (Mixture of Diastereomers). Accessed January 15, 2026.
- Simson Pharma Limited. Mono-POC Tenofovir | CAS No- 211364-69-1. Accessed January 15, 2026.
- Anonymous. Impact of Excipient Extraction and Buffer Exchange on Recombinant Monoclonal Antibody Stability. PMC.
- Anonymous. Impact of Excipient Extraction and Buffer Exchange on Recombinant Monoclonal Antibody Stability. PubMed. 2024.
- Anonymous. Stability behaviour of antiretroviral drugs and their combinations.
- Anonymous. Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale.
- LGC Standards. Mono-POC Isopropyl Tenofovir(Mixture of Diastereomers). Accessed January 15, 2026.
- Pharmaffiliates. CAS No : 1246812-40-7 | Product Name : Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers). Accessed January 15, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajprd.com [ajprd.com]
- 4. ajprd.com [ajprd.com]
- 5. Phosphoramidate and phosphate prodrugs of (-)-beta-D-(2R,4R)-dioxolane-thymine: synthesis, anti-HIV activity and stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. usbio.net [usbio.net]
- 8. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Tenofovir Prodrugs In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working on tenofovir prodrugs. This guide is designed to provide in-depth technical assistance and troubleshooting for your in vitro experiments. We understand the complexities of studying antiviral resistance and aim to equip you with the knowledge to design robust experiments, interpret your data accurately, and overcome common hurdles.
Conceptual Overview: The Battle in the Petri Dish
Tenofovir, a potent nucleotide reverse transcriptase inhibitor (NtRTI), is a cornerstone of anti-HIV and anti-HBV therapies.[1][2] However, its clinical utility is challenged by the emergence of drug-resistant viral strains. To be effective, tenofovir must enter the target cell and be phosphorylated twice by host cellular kinases to its active form, tenofovir diphosphate (TFV-DP).[3][4] TFV-DP then competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into the growing viral DNA chain, leading to chain termination and halting viral replication.[4][5]
Tenofovir is administered as prodrugs—tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF)—to enhance its oral bioavailability.[2][6] TAF is more stable in plasma and is primarily converted to tenofovir intracellularly, leading to higher intracellular concentrations of the active TFV-DP compared to TDF.[6][7][8][9] This increased intracellular concentration is thought to contribute to TAF's higher barrier to resistance.[7]
Resistance to tenofovir primarily arises from mutations in the viral reverse transcriptase (RT) of HIV or the polymerase of HBV.[6][10][11] These mutations can either reduce the incorporation of TFV-DP or enhance its removal from the terminated DNA chain.[11] Understanding these mechanisms and accurately assessing the susceptibility of viral variants to tenofovir prodrugs in vitro is critical for the development of next-generation antivirals and for guiding clinical treatment strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered during in vitro studies of tenofovir resistance.
Part 1: Experimental Design & Setup
Question 1: I'm planning to study tenofovir resistance in vitro. Which cell line should I choose?
Answer: The choice of cell line is critical and depends on the virus you are studying.
-
For HIV-1:
-
Peripheral Blood Mononuclear Cells (PBMCs): These are primary cells and are considered the gold standard as they represent the natural target cells for HIV-1.[9][12] However, they can be variable between donors and more challenging to work with.
-
T-cell lines (e.g., MT-2, MT-4, C8166-R5, CEM): These are immortalized cell lines that are easier to culture and provide more reproducible results.[13][14][15] It is crucial to select a cell line that expresses the appropriate co-receptors (CXCR4 or CCR5) for the HIV-1 strain you are using.[16]
-
Reporter cell lines (e.g., CEM-GFP, TZM-bl): These cell lines contain a reporter gene (like GFP or luciferase) under the control of the HIV-1 LTR promoter.[14][15] They offer a more straightforward and often more sensitive readout of viral replication than traditional methods like p24 antigen assays.
-
-
For HBV:
-
HepG2.2.15 cells: This is a widely used human hepatoblastoma cell line that is stably transfected with a full-length HBV genome and constitutively produces HBV particles.[17][18]
-
HepAD38 cells: This is another human hepatoblastoma cell line where HBV replication is under the control of a tetracycline-repressible promoter, allowing for more controlled studies of viral replication.[17]
-
Primary Human Hepatocytes (PHHs): Similar to PBMCs for HIV, PHHs are the most physiologically relevant model for HBV infection. However, they are expensive, have a limited lifespan in culture, and can show significant donor-to-donor variability.[15]
-
Troubleshooting Tip: If you observe poor viral replication in your chosen cell line, consider the following:
-
Cell line integrity: Confirm the identity and purity of your cell line through STR profiling.
-
Mycoplasma contamination: Regularly test your cells for mycoplasma, as it can significantly impact cell health and viral replication.
-
Virus stock quality: Ensure your viral stock has a high titer and has been properly stored.
-
Co-receptor expression (for HIV): Verify that your cell line expresses the necessary co-receptors for your viral strain.
Question 2: What concentrations of TDF and TAF should I use in my in vitro assays?
Answer: The optimal drug concentration range will depend on the specific cell line, viral strain, and assay format. It is essential to perform a dose-response experiment to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).
| Parameter | Description | Typical Range for Tenofovir Prodrugs |
| EC50 (50% Effective Concentration) | The concentration of the drug that inhibits viral replication by 50%. | Nanomolar (nM) to low micromolar (µM) range.[19][20] |
| CC50 (50% Cytotoxic Concentration) | The concentration of the drug that causes a 50% reduction in cell viability. | Generally in the high micromolar (µM) to millimolar (mM) range.[19] |
| SI (Selectivity Index) | The ratio of CC50 to EC50 (CC50/EC50). A higher SI indicates a more favorable safety profile. | A high SI is desirable, indicating that the drug is effective at concentrations well below those that are toxic to the cells. |
Troubleshooting Tip: If you are not observing a clear dose-response curve:
-
Drug solubility: Ensure your tenofovir prodrug is fully dissolved in the appropriate solvent (e.g., DMSO or PBS) and that the final solvent concentration in your culture medium is not toxic to the cells.[2]
-
Drug stability: Be aware that TDF is less stable in human serum than TAF.[19] If your assay involves prolonged incubation with serum, this could affect the apparent potency of TDF.
-
Assay window: Your assay may not be sensitive enough to detect a response. Consider optimizing your readout (e.g., using a more sensitive reporter assay) or extending the incubation time.
-
High background: High background signal can mask a drug effect. Optimize cell seeding density and assay conditions to minimize background.[21]
Part 2: Generating and Characterizing Resistant Mutants
Question 3: I need to study a specific resistance mutation. What is the best way to introduce it into my virus?
Answer: Site-directed mutagenesis is the standard method for introducing specific mutations into a viral genome. This involves using a plasmid containing the viral genome (or a portion of it) as a template for PCR with primers that contain the desired mutation.
dot
Caption: Workflow for Site-Directed Mutagenesis.
Troubleshooting Site-Directed Mutagenesis:
| Problem | Possible Cause | Solution |
| No PCR product | Poor primer design | Use a primer design tool and ensure primers have a high melting temperature (Tm).[1] |
| Incorrect annealing temperature | Optimize the annealing temperature using a gradient PCR.[11] | |
| Low-quality template DNA | Use freshly prepared, high-purity plasmid DNA.[22] | |
| Many colonies, but no mutation | Incomplete DpnI digestion | Increase DpnI digestion time or use more enzyme.[4][10] |
| Too much template DNA | Use a lower amount of template DNA in the PCR reaction.[10] | |
| No or few colonies after transformation | Low PCR product yield | Increase the number of PCR cycles or optimize the reaction. |
| Inefficient competent cells | Use highly competent cells and handle them gently.[22] |
Question 4: How do I confirm that my mutant virus has the intended resistance profile?
Answer: After generating a mutant virus, you must perform a phenotypic assay to confirm its resistance profile. This involves comparing the EC50 of the mutant virus to that of the wild-type virus. The fold-change in EC50 is a measure of the level of resistance.
dot
Caption: Workflow for a Phenotypic Resistance Assay.
Troubleshooting Phenotypic Assays:
-
High variability between replicates: Ensure accurate and consistent pipetting, especially for serial dilutions. Use a sufficient number of replicates.
-
Inconsistent results between experiments: Standardize all experimental parameters, including cell passage number, virus stock, and incubation times.
-
Unexpected susceptibility or resistance: Double-check the sequence of your mutant virus to ensure no unintended mutations were introduced. Compare your results to published data for the same mutation.
Part 3: Delving Deeper into Resistance Mechanisms
Question 5: I suspect that resistance in my system is not solely due to mutations in the viral polymerase. What other cellular factors could be involved?
Answer: Resistance to tenofovir prodrugs can be influenced by cellular factors involved in drug uptake, activation, and efflux.
dot
Caption: Intracellular Activation Pathway of Tenofovir Prodrugs.
-
Drug Transporters: The uptake of tenofovir into cells and its efflux back out are mediated by various drug transporters, such as organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs).[23] Altered expression or function of these transporters could affect intracellular drug concentrations.
-
Cellular Kinases: The two phosphorylation steps required to activate tenofovir are carried out by host cellular kinases, including adenylate kinase 2 (AK2), nucleoside diphosphate kinases (NDPKs), pyruvate kinase (PK), and creatine kinase (CK).[3][24][25][26] Polymorphisms or changes in the expression of these kinases could impact the efficiency of tenofovir activation.[3][24]
Question 6: How can I measure the intracellular concentration of the active tenofovir diphosphate (TFV-DP)?
Answer: Measuring intracellular TFV-DP levels is a powerful way to investigate the cellular pharmacology of tenofovir prodrugs. The gold standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Step | Description | Key Considerations |
| Cell Lysis | Cells are treated with a lysis buffer to release intracellular contents. | The lysis buffer should efficiently break open the cells without degrading TFV-DP. |
| Extraction | TFV-DP is extracted from the cell lysate, often using solid-phase extraction. | The extraction method should be optimized for high recovery of TFV-DP. |
| LC-MS/MS Analysis | The extracted sample is injected into an LC-MS/MS system for separation and quantification. | A validated method with appropriate internal standards is crucial for accurate quantification. |
Troubleshooting TFV-DP Measurement:
-
Low or undetectable TFV-DP:
-
Insufficient drug exposure: Ensure cells were treated with an adequate concentration of the tenofovir prodrug for a sufficient duration.
-
Cell number: Use a sufficient number of cells to obtain a detectable amount of TFV-DP.
-
Inefficient extraction: Optimize your extraction protocol to maximize recovery.
-
-
High variability:
-
Inconsistent cell counting: Accurately count cells before lysis to normalize TFV-DP levels.
-
Sample degradation: Process samples quickly and keep them on ice to prevent degradation of TFV-DP by phosphatases.
-
Key Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay for Tenofovir Prodrugs (HIV-1)
Materials:
-
HIV-1 permissive cell line (e.g., MT-2)
-
Complete culture medium
-
Tenofovir prodrug (TDF or TAF) stock solution
-
HIV-1 virus stock of known titer
-
96-well flat-bottom plates
-
p24 antigen ELISA kit or other viral replication readout system
Procedure:
-
Seed cells at an optimal density in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the tenofovir prodrug in culture medium.
-
Remove the old medium from the cells and add the drug dilutions. Include a "no drug" control.
-
Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI). Include an "uninfected" control.
-
Incubate the plate for 5-7 days at 37°C in a CO2 incubator.
-
On the day of harvest, collect the culture supernatant.
-
Quantify viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of viral replication for each drug concentration relative to the "no drug" control.
-
Determine the EC50 value by plotting the percent inhibition versus the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Materials:
-
Cell line of interest
-
Complete culture medium
-
Tenofovir prodrug stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at an optimal density and incubate overnight.
-
Prepare serial dilutions of the tenofovir prodrug in culture medium.
-
Add the drug dilutions to the cells. Include a "no drug" control.
-
Incubate the plate for the same duration as your antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percent cell viability for each drug concentration relative to the "no drug" control.
-
Determine the CC50 value by plotting the percent viability versus the drug concentration and fitting the data to a dose-response curve.
References
- A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC - NIH. (2020).
- Tenofovir Activating Kinases May Impact the Outcome of HIV Tre
- Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC - PubMed Central. (n.d.).
- Hepatitis B virus resistance to tenofovir: fact or fiction? A systematic literature review and structural analysis of drug resistance mechanisms - NIH. (n.d.).
- Development of tenofovir disoproxil fumarate resistance after complete viral suppression in a patient with treatment-naïve chronic hepatitis B: A case report and review of the liter
- Recent findings on the mechanisms involved in tenofovir resistance - PMC - NIH. (n.d.).
- High resistance barrier to tenofovir alafenamide is driven by higher loading of tenofovir diphosphate into target cells compared to tenofovir disoproxil fumarate - ResearchG
- Resistance to tenofovir-based regimens during treatment failure of subtype C HIV-1 in South Africa - PMC - NIH. (n.d.).
- Factors Contributing to the Antiviral Effectiveness of Tenofovir - PubMed. (n.d.).
- Effect of mutations on resistance to tenofovir disoproxil fumarate.
- Characterization of HIV-1 Resistance to Tenofovir Alafenamide (TAF) In Vitro. (2025).
- In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumar
- Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC - NIH. (n.d.).
- Molecular Mechanisms of Tenofovir Resistance Conferred by Human Immunodeficiency Virus Type 1 Reverse Transcriptase Containing a Diserine Insertion after Residue 69 and Multiple Thymidine Analog-Associated Mutations | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
- Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC - NIH. (2019).
- In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of Tenofovir and Emtricitabine or Abacavir and Lamivudine - ASM Journals. (2006).
- Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC - NIH. (n.d.).
- Selectivity of kinases on the activation of tenofovir, an anti-HIV agent - ResearchG
- 2022 Update of the Drug Resistance Mut
- In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumar
- Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - ASM Journals. (2015).
- The Pharmacokinetics and Viral Activity of Tenofovir in the Male Genital Tract - PMC - NIH. (n.d.).
- Antiviral activity, safety, and pharmacokinetics/pharmacodynamics of tenofovir alafenamide as 10-day monotherapy in HIV-1-positive adults - PubMed. (2013).
- Tenofovir Activation is Diminished in the Brain and Liver of Creatine Kinase Brain-Type Knockout Mice - PMC - NIH. (2023).
- Intracellular Metabolism and In Vitro Activity of Tenofovir against Hep
- Antiviral Drug Resistance: Mechanisms and Clinical Implic
- Tenofovir Alafenamide and Tenofovir Disoproxil Fumarate are not transported by Concentrative Nucleoside Transporter 2 - PubMed. (n.d.).
- Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PubMed. (n.d.).
- Full article: T-cell Line for HIV Drug Screening Using EGFP as a Quantitative Marker of HIV-1 Replic
- Intracellular Metabolism and In Vitro Activity of Tenofovir against Hep
- Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
- Use of New T-Cell-Based Cell Lines Expressing Two Luciferase Reporters for Accurately Evaluating Susceptibility to Anti-Human Immunodeficiency Virus Type 1 Drugs - NIH. (n.d.).
- Distinctive HBV Replication Capacity and Susceptibility to Tenofovir Induced by a Polymerase Point Mutation in Hepatoma Cell Lines and Primary Human Hep
- In vitro tenofovir susceptibility of patient-derived RT mutants using...
- Intracellular Metabolism and In Vitro Activity of Tenofovir against Hep
- Distinctive HBV Replication Capacity and Susceptibility to Tenofovir Induced by a Polymerase Point Mutation in Hepatoma Cell Lines and Primary Human Hep
- Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC - PubMed Central. (n.d.).
- Laboratory Testing: Drug-Resistance Testing | NIH - Clinical Info .HIV.gov. (n.d.).
- Replication competence and in vitro drug susceptibility of a...
Sources
- 1. Gene Synthesis and Mutagenesis Support - Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 971. Unmasking the Undetectable: Identifying and Troubleshooting a Series of Falsely Elevated HIV Viral Load Results in a Group of Patients in a Community Clinic in San Antonio, Texas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. micropathology.com [micropathology.com]
- 14. researchgate.net [researchgate.net]
- 15. Distinctive HBV Replication Capacity and Susceptibility to Tenofovir Induced by a Polymerase Point Mutation in Hepatoma Cell Lines and Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Laboratory Diagnosis and Monitoring of Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. assaygenie.com [assaygenie.com]
- 23. Recommendations for interpreting intraerythrocytic tenofovir-diphosphate and emtricitabine-triphosphate for PrEP adherence assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. emedicine.medscape.com [emedicine.medscape.com]
- 25. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Evidence of tenofovir resistance in chronic hepatitis B virus (HBV) infection: An observational case series of South African adults - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Mono-POC Isopropyl Tenofovir
Welcome to the technical support resource for researchers working with Mono-POC Isopropyl Tenofovir and related Tenofovir prodrugs. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting for mitigating the off-target effects commonly associated with this class of compounds. We will move beyond simple protocols to explain the underlying mechanisms, helping you design robust, self-validating experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mono-POC Isopropyl Tenofovir and what is its relevance?
Mono-POC Isopropyl Tenofovir is a key intermediate metabolite formed during the in-vivo hydrolysis of the antiretroviral prodrug Tenofovir Disoproxil Fumarate (TDF).[1][2] TDF is designed to improve the oral bioavailability of its parent drug, Tenofovir.[3] After administration, TDF is hydrolyzed in the plasma into this mono-ester intermediate and subsequently into the active drug, Tenofovir.[2] Understanding the behavior of this specific metabolite is crucial for researchers studying the pharmacokinetics and cellular pharmacology of TDF, as its relatively lipophilic nature may influence cell loading and the ultimate concentration of active Tenofovir diphosphate within target and non-target cells.[2]
Q2: What are the principal off-target effects associated with Tenofovir-based compounds?
The primary off-target concerns are nephrotoxicity (kidney toxicity) and mitochondrial dysfunction .[4][5] These effects are not typically caused by the prodrug itself but by the accumulation of the active Tenofovir metabolite in non-target cells, particularly the proximal tubule cells of the kidney.[6] This accumulation can lead to cellular stress, mitochondrial damage, and impairment of normal kidney function, sometimes manifesting as Fanconi syndrome.[4][7]
Q3: Why are renal proximal tubule cells uniquely susceptible to Tenofovir toxicity?
The susceptibility of these cells is a direct consequence of their physiological function. Renal proximal tubule cells are rich in mitochondria to power active transport processes and express a high concentration of specific transporters that clear drugs from the blood.[8] Tenofovir is actively taken up from the bloodstream into these cells by human Organic Anion Transporters (hOAT1 and, to a lesser extent, hOAT3).[4][5] Efflux into the tubular lumen is mediated by multidrug resistance proteins like MRP4.[6] An imbalance between this rapid uptake and slower efflux leads to high intracellular concentrations of Tenofovir, driving the observed toxicity.[6]
Q4: How does Tenofovir-induced mitochondrial toxicity manifest in an experimental setting?
In vitro, mitochondrial toxicity can be observed through several key indicators:
-
Depletion of Mitochondrial DNA (mtDNA): Tenofovir is reported to inhibit mtDNA polymerase gamma, which is essential for mtDNA replication.[7]
-
Reduced Mitochondrial Membrane Potential (ΔΨm): Damage to the mitochondrial electron transport chain can disrupt the proton gradient, leading to depolarization of the inner mitochondrial membrane.[9]
-
Increased Lactate Production: When oxidative phosphorylation is impaired, cells compensate by increasing glycolysis, leading to the production and secretion of lactate.[10]
-
Ultrastructural Abnormalities: Electron microscopy may reveal swollen, dysmorphic mitochondria with disorganized cristae.[7]
-
Reduced Oxygen Consumption Rate (OCR): Direct measurement of cellular respiration will show a decrease in the cell's ability to use oxygen to produce ATP.[11]
Q5: How do newer prodrugs like Tenofovir Alafenamide (TAF) mitigate these off-target effects?
Tenofovir Alafenamide (TAF) represents a second-generation prodrug designed for improved safety.[12] TAF is more stable in plasma than TDF and is primarily metabolized intracellularly, particularly within HIV target cells like lymphocytes.[13] This targeted activation leads to much higher concentrations of the active Tenofovir diphosphate in target cells while maintaining significantly lower plasma concentrations of Tenofovir compared to TDF.[13][14] The reduced systemic exposure minimizes the amount of Tenofovir available for uptake by off-target renal tubule cells, thereby reducing the risk of nephrotoxicity and bone density issues.[12]
Troubleshooting Guide 1: Investigating & Mitigating Nephrotoxicity
This section provides actionable guidance for when you observe unexpected cytotoxicity in your renal cell models.
Q: My renal cell line (e.g., HK-2, ciPTEC) shows decreased viability after treatment. How do I confirm this is specific nephrotoxicity and not just general cytotoxicity?
A: This is a critical distinction. General cytotoxicity assays like MTT or LDH release are useful starting points but do not confirm a specific nephrotoxic mechanism. To build a stronger case, you must measure biomarkers specific to kidney injury. Proximal tubule damage leads to the release of specific proteins that are considered more sensitive and specific indicators.
The most robust approach is to combine a general viability assay with the quantification of kidney-specific biomarkers in your cell culture supernatant. A significant increase in biomarkers like Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL) alongside a drop in viability strongly suggests a specific nephrotoxic effect.[15][16]
Experimental Protocol 1: Assessment of Nephrotoxicity Biomarkers
Objective: To quantify the release of KIM-1 from a renal proximal tubule cell line (e.g., HK-2) following exposure to Mono-POC Isopropyl Tenofovir.
Methodology:
-
Cell Culture: Plate HK-2 cells in 24-well plates and grow to 80-90% confluency.
-
Treatment: Prepare serial dilutions of Mono-POC Isopropyl Tenofovir in complete medium. Include a vehicle control (e.g., DMSO) and a positive control for nephrotoxicity (e.g., Cisplatin, 10-50 µM).[8] Replace the medium in each well with the treatment medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours). The optimal duration may need to be determined empirically.
-
Supernatant Collection: At each time point, carefully collect the cell culture supernatant from each well. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris. Transfer the clarified supernatant to a new tube and store at -80°C until analysis.
-
Biomarker Quantification: Analyze the supernatant for KIM-1 concentration using a commercially available ELISA kit, following the manufacturer’s instructions precisely.
-
Data Normalization (Optional but Recommended): In parallel wells treated identically, perform a cell viability assay (e.g., CellTiter-Glo®) to normalize the KIM-1 release to the number of viable cells. This corrects for differences in cell number due to cytotoxicity or proliferation.
-
Analysis: Compare the concentration of KIM-1 in the supernatant of treated cells to the vehicle control. A dose- and time-dependent increase in KIM-1 is indicative of tubular injury.
Data Interpretation: Key Nephrotoxicity Biomarkers
| Biomarker | Cellular Origin | Indication of Injury | Typical Assay |
| KIM-1 | Apical membrane of proximal tubule cells | Specific for proximal tubule epithelial injury and regeneration[15] | ELISA, Western Blot |
| NGAL | Proximal and distal tubules | Early marker of acute kidney injury (AKI) | ELISA |
| Clusterin | Multiple nephron segments | Associated with cellular stress and apoptosis[16] | ELISA |
| Osteopontin | Proximal and distal tubules | Marker of tubular damage and inflammation[16] | ELISA |
Q: I suspect transporter-mediated uptake is causing the toxicity. How can I experimentally verify this?
A: The primary mechanism for Tenofovir accumulation in renal cells is uptake via the hOAT1 transporter.[4] You can test this hypothesis by performing a co-incubation experiment with a known OAT inhibitor, such as Probenecid. If the toxicity is OAT1-dependent, co-treatment with Probenecid should "rescue" the cells by preventing the intracellular accumulation of Tenofovir.
Diagram: Mechanism of Tenofovir-Induced Nephrotoxicity
Caption: Tenofovir uptake, activation, and toxicity pathway in a renal cell.
Troubleshooting Guide 2: Assessing & Mitigating Mitochondrial Dysfunction
This section addresses common issues when investigating the impact of your compound on cellular energy metabolism.
Q: My cells show reduced proliferation and the culture medium is acidifying rapidly. Is this mitochondrial toxicity?
A: These are classic, albeit indirect, signs of mitochondrial impairment. Rapid acidification of the medium is often due to increased lactic acid production, a hallmark of the shift from oxidative phosphorylation to glycolysis for ATP production (the Warburg effect).[10] While highly suggestive, these observations require confirmation with more direct and specific assays of mitochondrial function.
Experimental Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) with JC-1
Objective: To qualitatively and quantitatively assess mitochondrial depolarization in living cells after treatment.
Causality: The JC-1 dye is a ratiometric, lipophilic cation that accumulates in mitochondria in a potential-dependent manner.[17] In healthy, energized mitochondria with a high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In unhealthy cells with low ΔΨm, the dye remains in its monomeric form in the cytoplasm, emitting green fluorescence (~529 nm).[17] A decrease in the red/green fluorescence ratio is a direct indicator of mitochondrial depolarization.
Methodology:
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Treatment: Treat cells with your compound, including vehicle controls and a positive control for depolarization (e.g., CCCP, a protonophore, at 10-50 µM for 1-2 hours).
-
JC-1 Staining: Prepare a 5 µg/mL working solution of JC-1 in pre-warmed culture medium. Remove the treatment medium from the wells and add the JC-1 staining solution.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.
-
Wash: Gently wash the cells twice with a pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.
-
Measurement: Add fresh, pre-warmed medium to each well. Immediately measure the fluorescence using a multi-mode plate reader.
-
Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~529 nm
-
Red Fluorescence (J-Aggregates): Excitation ~535 nm / Emission ~590 nm
-
-
Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to the vehicle control indicates mitochondrial depolarization. This can also be visualized with fluorescence microscopy.
Comparison of Key Mitochondrial Function Assays
| Assay Type | Parameter Measured | Advantages | Disadvantages |
| Membrane Potential Dyes (e.g., JC-1, TMRM) | Mitochondrial membrane potential (ΔΨm)[9][17] | Live-cell compatible, high-throughput, sensitive to early events. | Can be influenced by factors other than mitochondrial health. |
| mtDNA Quantification | Ratio of mitochondrial to nuclear DNA[10][18] | Directly measures a key target of NRTI toxicity. | Reflects a longer-term effect; requires DNA extraction and qPCR. |
| Oxygen Consumption Rate (OCR) | Real-time cellular respiration[11] | Provides a comprehensive bioenergetic profile (basal respiration, ATP production, spare capacity). | Requires specialized equipment (e.g., Seahorse XF Analyzer). |
| Lactate Production | Glycolytic flux[10] | Simple, colorimetric assay; good indicator of metabolic shift. | Indirect; can be influenced by other metabolic pathways. |
| ATP Levels | Total cellular ATP | Direct measure of cellular energy status. | Does not distinguish between mitochondrial and glycolytic ATP. |
Diagram: Workflow for Investigating Mitochondrial Toxicity
Caption: A tiered approach for diagnosing mitochondrial dysfunction in vitro.
Troubleshooting Guide 3: Analytical Characterization
Accurate quantification of the parent compound and its metabolites is fundamental to interpreting your results.
Q: How can I accurately measure the concentration of Mono-POC Isopropyl Tenofovir and its key metabolites (Tenofovir, TFV-DP) in my samples?
A: The gold standard for quantifying these analytes in complex biological matrices (cell culture media, plasma, cell lysates) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[19] This technique offers the required sensitivity and specificity to distinguish between the prodrug, the intermediate, and the active metabolites. Immunoassays like ELISA can also be developed but may have limitations in specificity.[20][21]
Key Considerations for LC-MS/MS Analysis
-
Sample Preparation: This is the most critical step. For intracellular analysis of the highly polar Tenofovir-diphosphate (TFV-DP), simple protein precipitation with an organic solvent (e.g., methanol or acetonitrile) is often required.[19] A clean-up step with a non-polar solvent like hexane can help remove lipids.[19]
-
Chromatography: Due to the polarity of the analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective for separation than traditional reverse-phase chromatography.[19]
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., Tenofovir-d6) is essential for accurate quantification, as they correct for variations in sample preparation and instrument response.
-
Matrix Effects: Always evaluate matrix effects by comparing the response of an analyte in a standard solution versus a sample spiked post-extraction.
Typical LC-MS/MS Parameters for Tenofovir Metabolites
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Tenofovir and its analogues contain basic amine groups that are readily protonated. |
| Stationary Phase | HILIC or Amino Column | Provides better retention and separation for polar analytes like Tenofovir and TFV-DP.[19] |
| Mobile Phase | Acetonitrile/Water with a modifier (e.g., ammonia) | Common mobile phase system for HILIC separations.[19] |
| Precursor Ion (Q1) | m/z 288.1 (Tenofovir), m/z 448.0 (TFV-DP) | These are the mass-to-charge ratios of the protonated parent molecules.[19] |
| Product Ion (Q3) | m/z 176.1 (Tenofovir), m/z 176.1 (TFV-DP) | This characteristic fragment ion (corresponding to the adenine base) is used for quantification.[19] |
Note: Exact m/z values may vary slightly based on instrument calibration and resolution. The values provided are based on published methods.[19]
References
-
Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. (2002). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Advances in predictive in vitro models of drug-induced nephrotoxicity. (2018). Nature Reviews Nephrology. Available at: [Link]
-
Tenofovir not toxic to mitochondria in human cell culture. (2002). HIV i-Base. Available at: [Link]
-
Biomarkers and in vitro strategies for nephrotoxicity and renal disease assessment. (2020). OAText. Available at: [Link]
-
Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors. (2007). Antiviral Therapy. Available at: [Link]
-
In vitro platforms for de-risking nephrotoxicity during drug development. (2020). Drug Target Review. Available at: [Link]
-
Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors. (2002). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells. (2006). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Tenofovir Renal Toxicity: Evaluation of Cohorts and Clinical Studies—Part 2. (2014). Pharmacology & Pharmacy. Available at: [Link]
-
Assessing mitochondrial dysfunction in cells. (2011). Methods. Available at: [Link]
-
Tenofovir-induced nephrotoxicity: incidence, mechanism, risk factors, prognosis and proposed agents for prevention. (2017). Journal of Nephropathology. Available at: [Link]
-
Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (2022). Molecules. Available at: [Link]
-
Overview of methods that determine mitochondrial function in human disease. (2021). Mitochondrion. Available at: [Link]
-
Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. (2023). Elabscience. Available at: [Link]
-
An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. (2018). Toxicology in Vitro. Available at: [Link]
-
Tenofovir-induced renal and bone toxicity: report of two cases and literature review. (2019). Jornal Brasileiro de Nefrologia. Available at: [Link]
-
An overview of tenofovir and renal disease for the HIV-treating clinician. (2018). Southern African Journal of HIV Medicine. Available at: [Link]
-
Preventing long-term tenofovir renal toxicity by pharmacokinetic assessment. (2016). AIDS. Available at: [Link]
-
Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate. (2020). Viruses. Available at: [Link]
-
A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus. (2015). Antiviral Research. Available at: [Link]
-
Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate. (2020). Viruses. Available at: [Link]
-
Tenofovir Monoester. Veeprho. Available at: [Link]
-
A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. (2020). The Journal for Nurse Practitioners. Available at: [Link]
-
Tenofovir disoproxil. Wikipedia. Available at: [Link]
-
Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. (2022). Frontiers in Pharmacology. Available at: [Link]
-
What is the mechanism of Tenofovir?. (2024). Patsnap Synapse. Available at: [Link]
-
Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. (2019). Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Mono-POC Isopropyl Tenofovir. SynZeal. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. Tenofovir Renal Toxicity: Evaluation of Cohorts and Clinical Studies—Part 2 [scirp.org]
- 5. An overview of tenofovir and renal disease for the HIV-treating clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir-induced nephrotoxicity: incidence, mechanism, risk factors, prognosis and proposed agents for prevention - ProQuest [proquest.com]
- 7. Tenofovir-induced renal and bone toxicity: report of two cases and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 10. Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 15. oatext.com [oatext.com]
- 16. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate | Semantic Scholar [semanticscholar.org]
- 21. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mono-POC Isopropyl Tenofovir Stability through pH Adjustment
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Mono-POC Isopropyl Tenofovir. This document is designed for researchers, chemists, and formulation scientists engaged in the development of therapeutic agents. As a phosphonamidate prodrug of Tenofovir, Mono-POC Isopropyl Tenofovir possesses specific chemical liabilities that are highly sensitive to the pH of its environment.[1] Proper control of pH is not merely a procedural step but the cornerstone of ensuring the molecule's integrity, preventing premature degradation, and obtaining reliable, reproducible experimental results.
This guide provides a combination of foundational knowledge, practical troubleshooting advice, and detailed experimental protocols to empower you to navigate the challenges of formulating and handling this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is pH a critical stability parameter for Mono-POC Isopropyl Tenofovir?
Answer: The chemical structure of Mono-POC Isopropyl Tenofovir contains two primary linkages that are susceptible to pH-dependent hydrolysis: a phosphonamidate (P-N) bond and carbonate/ester (C-O) bonds within the promoieties.[2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the phosphonamidate bond is particularly vulnerable to cleavage. This is a common characteristic of aryloxy phosphonamidate prodrugs, also known as ProTides.[1][2] Extensive degradation can occur in strongly acidic environments, leading to the premature release of intermediates.[3]
-
Base-Catalyzed Hydrolysis: In alkaline conditions (high pH), the ester bonds within the isopropyl and pivaloyloxymethyl (POC) groups become the primary sites of hydrolysis. This reaction, known as saponification, is also a significant degradation pathway.[2]
This dual sensitivity results in a "V-shaped" pH-rate profile, where the compound exhibits maximum stability in a specific, narrow pH window, typically in the mildly acidic to neutral range. Deviating from this optimal range by even one pH unit can increase the degradation rate by an order of magnitude.[4]
Q2: What is the expected optimal pH range for Mono-POC Isopropyl Tenofovir stability?
Answer: While a definitive pH-rate profile for Mono-POC Isopropyl Tenofovir is not published, we can infer a likely optimal range from its close structural analog, Tenofovir Alafenamide (TAF), another phosphonamidate prodrug of Tenofovir. Studies on TAF have identified a pH "stability window" between pH 4.8 and 5.8 .[2] The parent drug, Tenofovir, is also noted to be stable around pH 4.5.[5][6]
Therefore, it is strongly recommended to begin your formulation work by targeting a mildly acidic pH range of 4.5 to 6.0 . The precise optimum for your specific formulation must be determined empirically by conducting a pH-rate profile study (see Protocol 1).
Q3: What are the primary degradation pathways of Mono-POC Isopropyl Tenofovir at non-optimal pH?
Answer: The degradation proceeds via a stepwise hydrolysis mechanism. Based on established pathways for similar prodrugs like TAF, the expected degradation cascade is as follows:[2]
-
Initial Hydrolysis: The first step is the cleavage of either the phosphonamidate bond or one of the ester promoieties. Acidic conditions favor P-N bond cleavage, while basic conditions favor ester hydrolysis.
-
Formation of Intermediates: This initial cleavage generates charged intermediate species and releases byproducts like isopropyl alanine (in the case of TAF) or corresponding fragments from the Mono-POC Isopropyl structure.
-
Final Conversion: Subsequent hydrolysis steps cleave the remaining promoieties, ultimately releasing the active parent drug, Tenofovir.
The following diagram illustrates this general hydrolytic degradation pathway.
Caption: General degradation pathways for Mono-POC Isopropyl Tenofovir.
Q4: Which buffer systems are recommended for formulating Mono-POC Isopropyl Tenofovir?
Answer: The choice of buffer is as critical as the target pH itself. The ideal buffer must have sufficient capacity in the target pH range (e.g., 4.5-6.0) and should not participate in or catalyze the degradation of the prodrug.
-
Recommended Buffers:
-
Acetate Buffer (pH 3.6–5.6): An excellent first choice for targeting the lower end of the predicted stability window.[7]
-
Citrate Buffer (pH 2.5–6.5): Offers a broad range but should be used with caution, as citrate can sometimes chelate metal ions or cause discomfort in certain biological applications.[7]
-
Phosphate Buffer (pH 6.0–8.0): Suitable if the optimal pH is found to be at the higher end of the expected range (around 6.0). It is a common pharmaceutical buffer but may be less ideal if the optimum is below pH 6.[7]
-
-
Considerations:
-
Buffer Concentration: Start with a concentration of 10-50 mM. This is typically sufficient to maintain pH without introducing excessively high ionic strength, which could affect solubility or stability.[7]
-
Compatibility: Always perform compatibility studies by incubating the compound in your chosen buffer and monitoring for degradation or precipitation over time compared to an unbuffered control adjusted to the same pH.
-
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experimental work with Mono-POC Isopropyl Tenofovir.
Problem: I'm observing rapid degradation of my compound in an aqueous solution.
This is the most common issue and is almost always linked to pH. Follow this diagnostic workflow.
Caption: Workflow for troubleshooting rapid compound degradation.
Problem: My compound precipitates when I adjust the pH.
Cause: The solubility of Mono-POC Isopropyl Tenofovir, like many molecules with ionizable groups, is pH-dependent. Adjusting the pH can shift the equilibrium between the charged (more soluble) and neutral (less soluble) forms of the molecule and its degradation products.
Solution:
-
Characterize Solubility: Perform a solubility vs. pH study to understand the compound's behavior.
-
Adjust Concentration: You may be working above the solubility limit at the target pH. Try lowering the compound's concentration.
-
Introduce Co-solvents: If the application allows, consider adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol, propylene glycol, or DMSO to increase solubility.
-
Use of Excipients: For formulation development, excipients like cyclodextrins can be used to enhance aqueous solubility.[8]
Problem: The pH of my formulation drifts over time.
Cause: This indicates that the chosen buffer has insufficient buffering capacity to counteract pH changes caused by either degradation (which can produce acidic or basic byproducts) or interaction with the container or atmosphere (e.g., absorption of CO₂).
Solution:
-
Increase Buffer Concentration: Increase the molarity of your buffer (e.g., from 10 mM to 25 mM or 50 mM) to improve its capacity.
-
Check Buffer pKa: Ensure your target pH is close to the pKa of your buffering agent (ideally within pKa ± 1 unit). If not, select a more appropriate buffer system.
-
Inert Atmosphere: For long-term storage, consider preparing and storing the solution under an inert gas like nitrogen or argon to prevent interaction with atmospheric CO₂.
Section 3: Experimental Protocols
Protocol 1: Step-by-Step Guide for a pH-Rate Profile Study
This experiment is essential to determine the pH of maximum stability for Mono-POC Isopropyl Tenofovir.
Objective: To quantify the degradation rate of Mono-POC Isopropyl Tenofovir across a range of pH values.
Materials:
-
Mono-POC Isopropyl Tenofovir
-
A series of buffers (e.g., citrate, acetate, phosphate) to cover a pH range from 3 to 8.[7]
-
0.1 M HCl and 0.1 M NaOH for pH adjustment.
-
Calibrated pH meter.
-
Temperature-controlled incubator or water bath.
-
Validated stability-indicating HPLC method (see requirements below).
-
Class A volumetric flasks and pipettes.
HPLC Method Requirements:
-
A method capable of separating the intact Mono-POC Isopropyl Tenofovir from all its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a common starting point.[9][10]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate at pH 6.0) and an organic solvent (e.g., acetonitrile/methanol).[9]
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[11]
Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at various pH points (e.g., 3.0, 4.0, 5.0, 5.5, 6.0, 7.0, 8.0).
-
Stock Solution: Prepare a concentrated stock solution of Mono-POC Isopropyl Tenofovir in a suitable organic solvent (e.g., acetonitrile).
-
Sample Preparation: For each pH point, pipette a small, precise volume of the stock solution into a volumetric flask and dilute with the corresponding buffer to a final concentration (e.g., 50 µg/mL). The final percentage of organic solvent should be low (<5%) to avoid affecting the kinetics.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each pH sample into the HPLC system and record the peak area of the intact drug. This is your T=0 measurement.
-
Incubation: Place all samples in a temperature-controlled incubator set to a stress temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, cool to room temperature if necessary, and analyze by HPLC.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration (or peak area) of the intact drug versus time.
-
The degradation rate constant (k) for each pH is the negative of the slope of this line. This assumes pseudo-first-order kinetics, which is common for drug hydrolysis.[5]
-
Plot log(k) versus pH. The lowest point on this V-shaped curve represents the pH of maximum stability.[4][12]
-
Protocol 2: Preparation of Recommended Buffers (50 mM)
A. Acetate Buffer (pH 4.6)
-
Prepare a 50 mM solution of acetic acid (2.86 mL glacial acetic acid in 1 L water).
-
Prepare a 50 mM solution of sodium acetate (4.10 g sodium acetate trihydrate in 1 L water).
-
Mix the two solutions. Start with a larger volume of the acetic acid solution and add the sodium acetate solution while monitoring with a calibrated pH meter until the pH reaches 4.6.
B. Phosphate Buffer (pH 7.0)
-
Prepare a 50 mM solution of monobasic sodium phosphate (6.90 g NaH₂PO₄·H₂O in 1 L water).
-
Prepare a 50 mM solution of dibasic sodium phosphate (7.10 g Na₂HPO₄ in 1 L water).
-
Mix the two solutions. Start with a larger volume of the monobasic solution and add the dibasic solution while monitoring with a calibrated pH meter until the pH reaches 7.0.
Section 4: Data Interpretation & Visualization
A pH-rate profile provides a clear visual representation of the compound's stability.
Table 1: Example Stability Data for a Tenofovir Prodrug at 40°C
The following table presents hypothetical but scientifically plausible data for a compound like Mono-POC Isopropyl Tenofovir, illustrating the strong dependence of stability on pH.
| pH | Rate Constant (k) (hr⁻¹) | log(k) | Half-Life (t½ = 0.693/k) (hours) | Stability Assessment |
| 3.0 | 0.0866 | -1.06 | 8 | Very Poor |
| 4.0 | 0.0115 | -1.94 | 60 | Poor |
| 5.0 | 0.0023 | -2.64 | 301 | Optimal |
| 5.5 | 0.0029 | -2.54 | 239 | Good |
| 6.0 | 0.0077 | -2.11 | 90 | Moderate |
| 7.0 | 0.0433 | -1.36 | 16 | Poor |
| 8.0 | 0.1732 | -0.76 | 4 | Very Poor |
Visualization of pH-Rate Profile
The data from Table 1 can be plotted to visualize the optimal pH range.
Caption: A typical V-shaped pH-rate profile for a prodrug.
References
-
Kirby, K. A., & Slobodkin, I. V. (2018). Phosphonate prodrugs: an overview and recent advances. PMC - NIH. [Link]
-
Rastogi, S., et al. (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir. PMC - NIH. [Link]
-
Zia, V. R., et al. (2019). Phosphoramidate derivates as controlled-release prodrugs of l-Dopa. PMC. [Link]
-
Aggarwal, N. N., Bhat, K. I., & Jacob, J. T. (2018). Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by Rp-Hplc. Pharmaceutical and Analytical Acta. [Link]
-
Golla, M., et al. (2016). Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Saeed, A., et al. (2020). Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Patel, D. P., et al. (2018). STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE. International Journal of Pharmacy and Biological Sciences. [Link]
-
Rastogi, S., et al. (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir. PubMed - NIH. [Link]
-
Johnson, T. J., et al. (2020). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). PMC - NIH. [Link]
-
Johnson, T. J., et al. (2020). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). ResearchGate. [Link]
-
Sharma, T., & Kumar, S. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia. [Link]
-
Golla, M., et al. (2016). Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate. ResearchGate. [Link]
-
Berlicki, Ł., et al. (2012). Time dependent hydrolysis of phosphonamidate bond of N-[(2-aminophenyl)-hydroxyphosphinyl]benzylamine. ResearchGate. [Link]
-
Johnson, T. J., et al. (2020). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). MDPI. [Link]
-
Alibrandi, G., et al. (2001). Variable pH Kinetics: An Easy Determination of pH-rate Profile. PubMed. [Link]
-
Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. [Link]
-
Pawar, S., et al. (2018). pH stability profile. Slideshare. [Link]
-
Kumar, A., et al. (2018). NEW HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TENOFOVIR IN MARKETED PREPARATIONS. IJCRT.org. [Link]
-
Wiemer, A. J., et al. (2010). Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation. PMC - NIH. [Link]
-
Yan, V. C. (2020). GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. ResearchGate. [Link]
-
Alibrandi, G., et al. (2001). Variable pH kinetics: An easy determination of pH-rate profile. ResearchGate. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). PH-rate profile: Significance and symbolism. WJPR. [Link]
-
SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir. SynZeal. [Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica. [Link]
-
Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]
-
Kole, S., et al. (2020). pH-rate profiles for reactions consisting only a single reactive species with specific acid-base-catalysis. ResearchGate. [Link]
-
Dahan, A., & Miller, J. M. (2012). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]
-
Ma, X., et al. (2014). Prodrug Strategy to Achieve Lyophilizable, High Drug Loading Micelle Formulations Through Diester Derivatives of Lapachone. UT Southwestern Research Labs. [Link]
-
Miller, J. M. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]
Sources
- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH stability profile | PPTX [slideshare.net]
- 5. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 8. mdpi.com [mdpi.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. ijpbs.com [ijpbs.com]
- 12. PH-rate profile: Significance and symbolism [wisdomlib.org]
Technical Support Center: Refinement of Analytical Techniques for Mono-POC Isopropyl Tenofovir Isomers
Welcome to the technical support center for the analytical refinement of Mono-POC Isopropyl Tenofovir isomers. This guide is designed for researchers, scientists, and drug development professionals actively working on the characterization and quantification of this critical Tenofovir-related impurity. As a mixture of diastereomers, Mono-POC Isopropyl Tenofovir presents unique analytical challenges that demand robust and well-understood methodologies.
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your analytical methods. The causality behind experimental choices is explained to empower you to make informed decisions in your laboratory. All recommendations are grounded in established chromatographic principles and regulatory expectations for analytical method validation.
Part 1: High-Performance Liquid Chromatography (HPLC/UPLC) Troubleshooting Guide
The separation of diastereomers is achievable on standard achiral columns because they possess distinct physicochemical properties, unlike enantiomers. However, achieving optimal separation requires careful method development and troubleshooting.[1]
FAQ 1: Why are my Mono-POC Isopropyl Tenofovir diastereomer peaks co-eluting or showing poor resolution?
Poor resolution is fundamentally a selectivity or efficiency problem. The goal is to maximize the differential interaction of the isomers with the stationary and mobile phases.
Answer:
Several factors can lead to poor resolution. Follow this systematic approach to diagnose and resolve the issue:
-
Mobile Phase Composition: This is the most impactful and easily adjustable parameter.
-
Alter Organic Modifier Ratio: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase in 2-5% increments. This directly influences the elution strength and can significantly alter selectivity between diastereomers.[1][2]
-
Switch Organic Modifier: If adjusting the ratio is insufficient, switch the organic solvent entirely (e.g., from acetonitrile to methanol or vice-versa). The different solvent properties (polarity, viscosity, and hydrogen bonding capability) can produce unique interactions and improve separation.[2][3]
-
Modify Aqueous Phase pH: Since Tenofovir and its derivatives contain ionizable functional groups (pKa ~4.2 for the phosphonic acid), the mobile phase pH is critical.[4] A pH change can alter the ionization state of the analytes, affecting their retention and interaction with the stationary phase. Operate at a pH at least 1.5-2 units away from the analyte's pKa for consistent results.
-
-
Stationary Phase Chemistry: If mobile phase optimization fails, the column is the next variable.
-
Consider Alternative Achiral Phases: While a standard C18 column is a good starting point, other stationary phases offer different selectivity. Phenyl phases can provide π-π interactions, while Pentafluorophenyl (PFP) phases offer a combination of aromatic, polar, and hydrophobic interactions that can be highly effective for separating closely related isomers.[5]
-
-
Temperature: Column temperature affects mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions.
-
Systematic Temperature Screening: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, and 55°C). Sometimes, increasing temperature can improve efficiency and peak shape, while in other cases, sub-ambient temperatures may be required to enhance selectivity.[1]
-
Troubleshooting Workflow for Poor Peak Resolution
Below is a decision-making workflow for addressing co-elution or poor resolution of diastereomeric peaks.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
FAQ 2: Why are my peaks tailing or fronting?
Poor peak shape compromises resolution and integration accuracy. Tailing is more common and often indicates secondary, undesirable interactions.
Answer:
Peak asymmetry is typically caused by chemical or physical issues within the chromatographic system.
For Tailing Peaks (Asymmetry Factor > 1.2):
-
Secondary Silanol Interactions: The free silanol groups on the silica backbone of C18 columns can interact strongly with basic functional groups on analytes, like the adenine moiety in Tenofovir derivatives. This causes peak tailing.
-
Solution 1: Use a Basic Additive: Add a small amount (0.05-0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. These additives act as silanol-masking agents, competing for the active sites on the stationary phase and improving peak shape for basic analytes.[6]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to this issue.[1]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination/Void: If all peaks in the chromatogram begin to tail, it may indicate a physical problem with the column, such as a partially blocked inlet frit or a void at the head of the column.
-
Solution: First, try reversing and flushing the column (backflushing). If this fails, the column may need to be replaced.[7]
-
For Fronting Peaks (Asymmetry Factor < 0.8):
-
Column Overload: This is the most common cause of peak fronting.
-
Solution: As with tailing, reduce the sample concentration or injection volume.
-
-
Sample Solvent Effect: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]
-
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide
LC-MS provides the sensitivity and specificity required for impurity quantification. However, successful analysis depends on efficient ionization and fragmentation.
FAQ 3: I am getting a weak or no signal for Mono-POC Isopropyl Tenofovir in my LC-MS analysis. What should I check?
A weak signal can stem from issues with the LC separation, the ion source, or the mass analyzer settings.
Answer:
Follow this checklist to diagnose the source of low sensitivity:
-
Check the LC Method: Poor chromatography is a common cause of poor MS signal. Ensure your peaks are sharp and symmetrical. Broad peaks lead to lower intensity.
-
Ion Source Parameters:
-
Ionization Mode: Tenofovir and its prodrugs contain a basic adenine group and are readily protonated. Ensure you are operating in Positive Ion Mode (ESI+) .
-
Source Optimization: Optimize key source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) by infusing a standard solution of your analyte.[8]
-
-
Mobile Phase Compatibility:
-
Avoid Non-Volatile Buffers: Do not use non-volatile buffers like phosphate (e.g., PBS) with mass spectrometry, as they will contaminate the ion source. Use volatile buffers like ammonium formate or ammonium acetate.
-
Minimize Additives: Use the lowest necessary concentration of additives (e.g., formic acid, ammonium) to achieve good chromatography and ionization. High concentrations can cause ion suppression.[8]
-
-
Mass Analyzer Settings:
-
Confirm Precursor Ion: The protonated molecule [M+H]⁺ for Mono-POC Isopropyl Tenofovir (C₁₇H₂₈N₅O₇P) should be at m/z 446.18.[9][10] Ensure you are monitoring the correct mass in your full scan or SIM (Selected Ion Monitoring) method.
-
Check for Adducts: In some mobile phases, sodium [M+Na]⁺ or other adducts can be more prominent than the protonated molecule. Scan for these possibilities (e.g., m/z 468.16 for the sodium adduct). Sodiation can sometimes produce more stable signals for Tenofovir compounds.[11]
-
FAQ 4: What are the expected product ions for fragmentation (MS/MS) of Tenofovir-related compounds?
Understanding the fragmentation pattern is crucial for developing a specific and sensitive Multiple Reaction Monitoring (MRM) method for quantification.
Answer:
Tenofovir and its prodrugs share a common fragmentation pathway. The ester and phosphonate bonds are common cleavage points.
-
Tenofovir (TFV): The parent compound ([M+H]⁺ = m/z 288.1) primarily fragments to m/z 176.1 through the loss of the phosphonomethoxy group. A further fragment corresponding to the protonated adenine base at m/z 136.1 is also common.[12][13][14]
-
Tenofovir Prodrugs (TDF, TAF): These larger prodrugs typically show an initial loss of their pro-moieties to yield the tenofovir precursor ion at m/z 288.1, which then fragments as described above.[12][15][16]
-
Mono-POC Isopropyl Tenofovir ([M+H]⁺ = m/z 446.2): Based on its structure, the primary fragmentation would involve cleavage of the carbonate and phosphonate ester bonds. The most likely and specific transitions to monitor would be the loss of the isopropoxycarbonyl-oxymethyl group to yield the tenofovir core structure.
-
Expected Transition 1: 446.2 -> 288.1 (Loss of the POC-isopropyl group)
-
Expected Transition 2: 446.2 -> 176.1 (Direct fragmentation to the key Tenofovir fragment)
-
Table 1: Key Mass Transitions for Tenofovir-Related Compounds
| Compound | Precursor Ion [M+H]⁺ | Primary Product Ion(s) | Description of Transition |
| Tenofovir (TFV) | 288.1 | 176.1 | Loss of phosphonomethoxy group |
| Mono-POC Isopropyl Tenofovir | 446.2 | 288.1 | Loss of POC-isopropyl group |
| Mono-POC Isopropyl Tenofovir | 446.2 | 176.1 | Fragmentation to core TFV fragment |
Part 3: Experimental Protocols and Method Validation
Protocol 1: HPLC-UV Method for Diastereomeric Purity
This protocol provides a starting point for the separation of Mono-POC Isopropyl Tenofovir diastereomers. Optimization will be required.
-
Instrumentation: HPLC or UPLC system with UV/PDA detector.
-
Column: Achiral Reversed-Phase Column (e.g., C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start at 20% B.
-
Linear gradient to 50% B over 15 minutes.
-
Hold at 50% B for 2 minutes.
-
Return to 20% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 260 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in Mobile Phase A/B (80:20) to a concentration of approximately 0.5 mg/mL.
Protocol 2: LC-MS/MS Method for Quantification
This protocol is designed for sensitive quantification using an MRM method.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 5% B.
-
Linear gradient to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and equilibrate for 1 minute.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Settings:
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Analyte: 446.2 -> 176.1 (Quantifier), 446.2 -> 288.1 (Qualifier).
-
Internal Standard: Use a stable isotope-labeled analog if available.
-
-
Optimization: Optimize collision energy (CE) and other compound-specific parameters for each transition.
-
Authoritative Grounding: Method Validation according to ICH Q2(R1)
Any analytical method used for impurity determination in a regulatory environment must be validated to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[9][17][18]
Validation Characteristics for Impurity Quantification:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing no interference from blanks, placebos, and other related substances at the retention time of the analyte peaks.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used, and the correlation coefficient (r²) should be evaluated.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. This is often assessed by spiking known amounts of the impurity into the sample matrix at different levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. CDMO. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology. [Link]
-
Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. National Center for Biotechnology Information (NCBI). [Link]
-
Rapid and Specific Liquid Chromatographic Tandem Mass Spectrometric Determination of Tenofovir in Human Plasma and its Fragmenta. Oxford Academic. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
-
Characterization of tenofovir, tenofovir disoproxil fumarate and emtricitabine in aqueous solutions containing sodium ions using ESI-MS, NMR and Ab initio calculations. Office of Scientific and Technical Information (OSTI.GOV). [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]
-
Which factors affect resolution in chromatography? Quora. [Link]
-
Stability behaviour of antiretroviral drugs and their combinations. 1: Characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. ResearchGate. [Link]
-
15 Tips and Tricks for LC-MS Troubleshooting. Technology Networks. [Link]
-
Product Ion Mass Spectra of [MH] Ions of (A) TFV and (B) IS. ResearchGate. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. The Pharma Guide. [Link]
-
Chemical structure of tenofovir and its prodrug fumarate derivatives. ResearchGate. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Center for Biotechnology Information (NCBI). [Link]
-
How to separate the diastereomer peak from main peak? ResearchGate. [Link]
-
A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. National Center for Biotechnology Information (NCBI). [Link]
-
Tenofovir. PubChem. [Link]
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]
-
Separation of diastereomers. Chromatography Forum. [Link]
-
Discovery of Modified Amidate (ProTide) Prodrugs of Tenofovir with Enhanced Antiviral Properties. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. fda.gov [fda.gov]
- 10. ICH Official web site : ICH [ich.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
Validation & Comparative
Comparative Analysis of Tenofovir Prodrugs: A Deep Dive into Mono-POC Isopropyl Tenofovir and Tenofovir Alafenamide
Introduction: The Rationale for Tenofovir Prodrugs
Tenofovir is a potent acyclic nucleotide reverse transcriptase inhibitor (NtRTI) and a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Its therapeutic efficacy lies in its ability, once converted to the active diphosphate form (Tenofovir Diphosphate, TFV-DP), to competitively inhibit viral reverse transcriptase and terminate the elongation of viral DNA.[1][3][4] However, the parent tenofovir molecule has poor oral bioavailability due to its hydrophilic nature and negative charge at physiological pH, which limits its direct clinical use.[2][5]
This limitation spurred the development of prodrugs—inactive precursor molecules that undergo metabolic conversion in vivo to release the active drug.[6][7] By masking the phosphonate group, prodrug strategies enhance lipophilicity and cellular permeability. This guide provides a comparative analysis of two key tenofovir prodrugs: the well-established Tenofovir Alafenamide (TAF) and the related Mono-POC Isopropyl Tenofovir, an intermediate in the hydrolysis of Tenofovir Disoproxil.[8] We will explore their distinct metabolic activation pathways, compare their pharmacokinetic and pharmacodynamic profiles, and provide detailed experimental protocols for their preclinical evaluation.
Mechanism of Action & Metabolic Activation
The primary goal of a tenofovir prodrug is to efficiently deliver tenofovir into target cells (e.g., lymphocytes, hepatocytes), where it can be phosphorylated to the active TFV-DP.[9] The structural differences between Mono-POC Isopropyl Tenofovir and TAF lead to distinct activation pathways, enzymes, and resulting efficiencies.
Tenofovir Alafenamide (TAF): TAF is a phosphonamidate prodrug designed for high plasma stability and targeted intracellular activation.[9][10] Upon entering target cells like peripheral blood mononuclear cells (PBMCs) or hepatocytes, TAF is primarily hydrolyzed by the lysosomal serine protease Cathepsin A (CatA).[11][12][13][14] In hepatocytes, Carboxylesterase 1 (CES1) also plays a significant role in this initial conversion.[12][15][16][17][18] This enzymatic cleavage yields an intermediate metabolite, tenofovir-alanine, which is subsequently hydrolyzed to release tenofovir. Cellular kinases then phosphorylate tenofovir to tenofovir monophosphate (TFV-MP) and finally to the active TFV-DP.[9] This targeted intracellular activation mechanism allows TAF to achieve high intracellular concentrations of TFV-DP from a much lower plasma dose compared to other prodrugs.[9]
Mono-POC Isopropyl Tenofovir: This compound, also known as iPr-POC PMPA, is a monoester intermediate.[19] It represents a different class of tenofovir prodrug compared to TAF. Its activation relies on hydrolysis by less specific esterases present in plasma and tissues to release tenofovir, which then follows the same intracellular phosphorylation cascade to TFV-DP. The broader, less targeted activation in plasma can lead to higher systemic exposure to tenofovir compared to TAF.
Step-by-Step Methodology:
-
Cell Seeding: Seed MT-4 cells into a 96-well microtiter plate at a density of 5 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of Mono-POC Isopropyl Tenofovir and TAF in culture medium. A typical starting concentration would be 1 µM, diluted 1:3 for 8-10 points.
-
Drug Addition: Add 100 µL of the 2x drug dilutions to the appropriate wells containing the cells. Include wells for "Virus Control" (cells with medium only) and "Cell Control" (cells with medium only).
-
Infection: Infect the wells (except for "Cell Control") with a pre-titered stock of HIV-1 (e.g., HIV-1IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified, 5% CO₂ incubator.
-
Quantification of Viral Replication: Measure the level of viral replication. A common method is to quantify the p24 antigen in the cell supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the drug concentration that inhibits viral replication by 50% (EC₅₀) by plotting the percentage of p24 inhibition against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
In Vitro Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of each prodrug and calculate the Selectivity Index (SI = CC₅₀/EC₅₀).
Causality: An ideal antiviral drug should be potent against the virus but have minimal toxicity to host cells. [20]This assay measures the impact on host cell viability. The resulting Selectivity Index is a critical parameter for evaluating the therapeutic window of a drug; a higher SI is desirable.
Step-by-Step Methodology:
-
Cell Seeding & Drug Addition: Follow steps 1-3 of the antiviral assay protocol. Use the same cell line to ensure comparability.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (5-7 days) at 37°C, 5% CO₂. No virus is added.
-
Viability Assessment: Add a cell viability reagent, such as one containing resazurin (e.g., CellTiter-Blue®) or MTT, to each well. Incubate according to the manufacturer's instructions.
-
Measurement: Read the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the "Cell Control" (untreated cells). Determine the CC₅₀ value by plotting the percentage of viability against the log of the drug concentration.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To compare the plasma concentration of the prodrugs, the resulting plasma concentration of tenofovir, and the intracellular concentration of the active TFV-DP in a living system.
Causality: In vitro assays do not capture the complexities of absorption, distribution, metabolism, and excretion (ADME) that occur in vivo. [6][21]This study is essential to understand how each prodrug behaves in a whole organism, providing crucial data on bioavailability and the efficiency of delivering the active metabolite to target cells (PBMCs). [22]
Step-by-Step Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), acclimated for at least one week. Fast animals overnight before dosing.
-
Dosing: Administer a single oral gavage dose of Mono-POC Isopropyl Tenofovir or TAF, formulated in an appropriate vehicle (e.g., 20% Captisol®). A typical dose might be 10 mg/kg tenofovir-equivalent. Include a vehicle control group.
-
Blood Sampling: Collect serial blood samples (approx. 200 µL) via tail vein or saphenous vein into EDTA-containing tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing:
-
Immediately centrifuge a portion of the blood to separate plasma. Store plasma at -80°C.
-
Use the remaining blood for immediate isolation of Peripheral Blood Mononuclear Cells (PBMCs) via density gradient centrifugation (e.g., using Ficoll-Paque). Count the cells and store the cell pellet at -80°C.
-
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the prodrug, tenofovir, and TFV-DP. [23][24][25] * For TFV-DP analysis, the PBMC pellet must be lysed, and the analyte extracted. [26][27]6. Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each analyte, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), and AUC (area under the concentration-time curve).
-
Conclusion and Future Perspectives
The comparative analysis of Mono-POC Isopropyl Tenofovir and Tenofovir Alafenamide highlights the evolution of prodrug design. TAF's strategy of maximizing plasma stability and leveraging specific intracellular enzymes like Cathepsin A results in a highly efficient delivery of tenofovir to target cells, thereby improving the therapeutic index by minimizing systemic exposure and associated bone and renal toxicities. [9][28] The experimental protocols outlined provide a robust framework for researchers to directly compare the performance of these and other novel tenofovir prodrugs. Future research should focus on further refining prodrug moieties for even greater cell-type specificity, potentially targeting viral reservoirs more effectively. The ultimate goal remains the development of antiretroviral agents that offer maximum efficacy with the highest possible safety margin for long-term patient care.
References
-
UCT Pharmacometrics. (2023, April 12). Pharmacokinetics of tenofovir given as two different prodrugs. Retrieved from [Link]
-
HIV Treatment Advances. (2025, June 4). Tenofovir Alafenamide Fumarate: A Breakthrough in HIV Treatment. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind TAF: Understanding Tenofovir Alafenamide's Mechanism and Its Impact on Antiviral Therapy. Retrieved from [Link]
-
Sato, K., et al. (2021). Effects of Genetic Polymorphisms of Cathepsin A on Metabolism of Tenofovir Alafenamide. Biological and Pharmaceutical Bulletin, 44(12), 1845-1852. Retrieved from [Link]
-
Dr. Aman splendid. (2025, March 16). Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses [Video]. YouTube. Retrieved from [Link]
-
Birkus, G., et al. (2015). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 59(11), 6997-7004. Retrieved from [Link]
-
Li, F., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 959393. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Clinical Review Report: Tenofovir Alafenamide (Vemlidy). In NCBI Bookshelf. Retrieved from [Link]
-
Li, J., et al. (2022). Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis. Drug Metabolism and Disposition, 50(4), 421-429. Retrieved from [Link]
-
Birkus, G., et al. (2015). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 59(11), 6997-7004. Retrieved from [Link]
-
ResearchGate. (2021). Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis. Retrieved from [Link]
-
Birkus, G., et al. (2015). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 59(11), 6997-7004. Retrieved from [Link]
-
Zheng, J. H., et al. (2020). Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring. Analytical and Bioanalytical Chemistry, 412(8), 1833-1840. Retrieved from [Link]
-
MedlinePlus. (2025, July 15). Tenofovir alafenamide. Retrieved from [Link]
-
Li, J., et al. (2021). Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis. Drug Metabolism and Disposition, 50(4), 421-429. Retrieved from [Link]
-
Zheng, J. H., et al. (2020). Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring. Analytical and Bioanalytical Chemistry, 412(8), 1833-1840. Retrieved from [Link]
-
Zolopa, A. R., et al. (2014). Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults. Journal of Antimicrobial Chemotherapy, 69(2), 444-450. Retrieved from [Link]
-
ResearchGate. (2015). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Retrieved from [Link]
-
Anderson, P. L., et al. (2016). Application of an intracellular assay for determination of tenofovir-diphosphate and emtricitabine-triphosphate from erythrocytes using dried blood spots. Journal of Pharmaceutical and Biomedical Analysis, 122, 16-20. Retrieved from [Link]
-
University of Liverpool. (n.d.). Tenofovir-DF PK Fact Sheet. Retrieved from [Link]
-
Siripong, N., et al. (2022). Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring. Open Forum Infectious Diseases, 9(8), ofac369. Retrieved from [Link]
-
Anderson, P. L., et al. (2016). Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots. Journal of Pharmaceutical and Biomedical Analysis, 122, 16-20. Retrieved from [Link]
-
Li, F., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 959393. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]
-
Callebaut, C., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(10), 5909-5916. Retrieved from [Link]
-
Delaney, W. E., et al. (2025). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 49(8), 3379-3387. Retrieved from [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
-
Veeprho. (n.d.). Tenofovir Monoester. Retrieved from [Link]
-
Zhu, Y., et al. (2012). Research on the pharmacokinetics of prodrugs. Chinese Journal of Clinical Pharmacology and Therapeutics, 17(12), 1433-1440. Retrieved from [Link]
-
Gil, E. C., et al. (2019). Modern Prodrug Design for Targeted Oral Drug Delivery. Pharmaceutics, 11(7), 339. Retrieved from [Link]
-
Barditch-Crovo, P., et al. (2001). Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Adults. Antimicrobial Agents and Chemotherapy, 45(10), 2733-2739. Retrieved from [Link]
-
Wikipedia. (n.d.). Tenofovir disoproxil. Retrieved from [Link]
-
Kakuda, T. N., et al. (2014). Practical Considerations For Developing Nucleoside Reverse Transcriptase Inhibitors. Current HIV/AIDS Reports, 11(2), 149-157. Retrieved from [Link]
-
Koczor, C. A., & Lewis, W. (2010). Nucleoside reverse transcriptase inhibitor toxicity and mitochondrial DNA. Expert Opinion on Drug Metabolism & Toxicology, 6(12), 1493-1504. Retrieved from [Link]
-
The Jackson Laboratory. (2021, October 19). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design [Video]. YouTube. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir?. Retrieved from [Link]
-
Olivero, O. A. (2006). Mechanisms of genotoxicity of nucleoside reverse transcriptase inhibitors. Environmental and Molecular Mutagenesis, 47(4), 215-223. Retrieved from [Link]
-
ResearchGate. (2015). Is anybody interested in conducting in vivo kinetics studies (pharmacokinetics) for novel amoxicillin and cephalexin prodrugs?. Retrieved from [Link]
-
Cottrell, M. L., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Antiviral Therapy, 24(3), 195-202. Retrieved from [Link]
-
Buti, M., et al. (2016). Tenofovir alafenamide versus tenofovir disoproxil fumarate for the treatment of HBeAg-positive chronic hepatitis B virus infection: a randomised, double-blind, phase 3, non-inferiority trial. The Lancet Gastroenterology & Hepatology, 1(3), 196-206. Retrieved from [Link]
-
ViralZone - Expasy. (n.d.). Nucleoside Reverse Transcriptase Inhibitors. Retrieved from [Link]
-
SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 5. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on the pharmacokinetics of prodrugs [manu41.magtech.com.cn]
- 7. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. nbinno.com [nbinno.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of Genetic Polymorphisms of Cathepsin A on Metabolism of Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 19. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Application of an intracellular assay for determination of tenofovir-diphosphate and emtricitabine-triphosphate from erythrocytes using dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Assays for Mono-POC Isopropyl Tenofovir
Introduction: The Analytical Challenge of Tenofovir Prodrugs
Tenofovir, a cornerstone of antiretroviral therapy, is administered as prodrugs like Tenofovir Disoproxil Fumarate (TDF) to enhance its oral bioavailability.[1][2] The in vivo and in vitro metabolism of these prodrugs can lead to the formation of various intermediates and related substances. Among these, Mono-POC Isopropyl Tenofovir, a key process-related impurity and potential metabolite, requires precise and accurate quantification to ensure drug product quality, safety, and to understand pharmacokinetic profiles.[3][4]
This guide provides an in-depth comparison of three common analytical techniques for the quantification of Mono-POC Isopropyl Tenofovir: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). As a Senior Application Scientist, my objective is not just to present protocols, but to elucidate the rationale behind methodological choices and to establish a framework for robust cross-validation, a critical step when data from different analytical platforms must be correlated. This process is essential for regulatory compliance and is guided by principles outlined by agencies such as the FDA and EMA.[5][6][7]
Chapter 1: The Analytical Methods
The selection of an analytical method is fundamentally driven by the "fit-for-purpose" principle. For Mono-POC Isopropyl Tenofovir, the intended application—be it quality control of the drug substance, a high-throughput screen, or a definitive pharmacokinetic study in a complex biological matrix—will dictate the optimal choice.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse of the modern analytical laboratory, valued for its robustness, cost-effectiveness, and reliability, particularly for analyzing bulk drug substances and pharmaceutical formulations.[8]
Causality Behind the Method: The method's strength lies in the physicochemical properties of Mono-POC Isopropyl Tenofovir. The purine base of the molecule contains a chromophore that absorbs UV light, typically around 260 nm, allowing for direct detection and quantification.[8][9] The "reversed-phase" aspect of the chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, effectively separates the analyte from other impurities based on hydrophobicity.
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of methanol and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 5.0) in a 60:40 (v/v) ratio.[9] Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Solution Preparation: Accurately weigh and dissolve Mono-POC Isopropyl Tenofovir reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (for Drug Substance): Dissolve the drug substance containing the analyte in methanol to a known concentration, ensuring the expected analyte concentration falls within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 260 nm.[8]
-
-
Analysis: Inject the blank (mobile phase), calibration standards, and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For bioanalysis—quantifying analytes in complex biological matrices like plasma or tissue—LC-MS/MS is the undisputed gold standard.[10] Its unparalleled sensitivity and selectivity allow for the detection of low concentrations (ng/mL or even pg/mL) amidst a high background of endogenous components.
Causality Behind the Method: This technique couples the separation power of LC with the detection specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. The first quadrupole (Q1) selects the precursor ion (the specific mass-to-charge ratio, m/z, of Mono-POC Isopropyl Tenofovir). This ion is then fragmented in the collision cell (Q2), and a specific, characteristic product ion is selected by the third quadrupole (Q3) for detection. This precursor-to-product ion transition is unique to the analyte, virtually eliminating interference and providing exquisite selectivity.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and a stable isotope-labeled internal standard (SIL-IS) in methanol.
-
Spike blank biological matrix (e.g., human plasma) with the analyte stock to create calibration standards (e.g., 0.5 - 500 ng/mL) and QCs at low, medium, and high concentrations.[11]
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of SIL-IS working solution.
-
Precondition an SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and SIL-IS with an elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase. The rationale here is to concentrate the analyte and remove matrix components that can cause ion suppression.
-
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed gradient from 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Monitor a specific precursor → product ion transition for both the analyte and the SIL-IS (e.g., for Tenofovir m/z 288.0 → 176.2).[12] The exact transition for Mono-POC Isopropyl Tenofovir (MW ~445.4 g/mol [13]) would be determined during method development.
-
-
Analysis: Analyze samples and construct a calibration curve by plotting the peak area ratio (analyte/SIL-IS) against concentration.
Caption: Workflow for LC-MS/MS bioanalytical quantification.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Immunoassays offer a high-throughput, cost-effective alternative to chromatography, especially for large-scale screening.[14] While developing a specific monoclonal antibody to a small-molecule impurity like Mono-POC Isopropyl Tenofovir is a significant undertaking, such assays have been successfully developed for the parent drug, Tenofovir.[15][16]
Causality Behind the Method: The competitive ELISA operates on the principle of antigen competition. A microtiter plate is coated with a conjugate of the target analyte (or a close analog). The sample, along with a specific antibody against the analyte, is added to the wells. The free analyte in the sample competes with the coated analyte for a limited number of antibody binding sites. After washing, a secondary antibody linked to an enzyme (like HRP) is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored signal. The signal intensity is inversely proportional to the concentration of the analyte in the sample.[14]
-
Plate Coating: Coat a 96-well microtiter plate with a Mono-POC Isopropyl Tenofovir-protein conjugate and incubate overnight at 4°C. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to block non-specific binding sites. Incubate and wash.
-
Competitive Reaction: Add standards or samples along with a specific anti-Tenofovir monoclonal antibody to the wells. Incubate for 1-2 hours at room temperature. The choice of antibody is critical; it must have sufficient cross-reactivity with the Mono-POC Isopropyl moiety to be effective.
-
Washing: Wash the plate thoroughly to remove unbound antibody and analyte.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP). Incubate and wash.
-
Signal Development: Add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal will be lower in wells with higher analyte concentrations. A four-parameter logistic curve fit is typically used for the standard curve.
Chapter 2: The Cross-Validation Imperative
When using multiple analytical methods within a drug development program, regulatory agencies mandate cross-validation to ensure data comparability and consistency.[6][17] This process is a formal comparison of the validation parameters of two or more bioanalytical methods.[18] It establishes the systemic relationship between the results generated by each method.
The Rationale for Cross-Validation: Imagine a scenario where early-stage formulation screening is done using a rapid HPLC-UV method, while pivotal pharmacokinetic studies are conducted using a highly sensitive LC-MS/MS method. To bridge the data from these two phases, a cross-validation study is essential. It ensures that any observed differences are due to the pharmacology of the formulation, not an artifact of analytical discrepancies.
The core of the design is analyzing the same set of quality control (QC) samples with each of the methods being compared.
-
Prepare QC Samples: Prepare a batch of QCs in the relevant matrix (e.g., plasma for LC-MS/MS vs. ELISA, or a simple solvent for HPLC vs. LC-MS/MS) at a minimum of two concentration levels (low and high).
-
Analyze with Reference Method: Analyze a set of the QCs (n=6 per level) using the established "reference" method (typically the more validated or sensitive method, e.g., LC-MS/MS).
-
Analyze with Comparator Method: Analyze an equivalent set of QCs with the "comparator" method (e.g., HPLC-UV or ELISA).
-
Calculate Percent Difference: For each QC sample, calculate the percent difference between the concentration obtained by the comparator method and the nominal concentration (or the mean from the reference method).
-
Percent Difference = [(Conc_Comparator - Conc_Reference) / Conc_Reference] * 100
-
-
Apply Acceptance Criteria: The acceptance criteria are based on regulatory guidelines. Typically, the mean difference should not exceed ±20%, and for a specified number of individual QCs (e.g., 2/3 or 67%), the difference should be within ±20%.[5][6]
Caption: Logical process for cross-validating two analytical methods.
Chapter 3: Comparative Performance Data
The following tables summarize the expected performance characteristics for each validated method. These values are representative and serve to highlight the relative strengths and weaknesses of each technique.
Table 1: Performance Comparison for Mono-POC Isopropyl Tenofovir Assays
| Parameter | HPLC-UV | LC-MS/MS | Competitive ELISA |
|---|---|---|---|
| Linearity Range | 1 - 100 µg/mL | 0.5 - 500 ng/mL | 1 - 100 ng/mL |
| Correlation (r²) | > 0.998 | > 0.999 | > 0.995 (4-PL Fit) |
| Sensitivity (LLOQ) | 1 µg/mL | 0.5 ng/mL | 1 ng/mL |
| Matrix | Drug Substance | Plasma, Serum, Tissue | Plasma, Urine, Saliva |
| Throughput | Medium (~10 min/sample) | Medium (~5 min/sample) | High (96 samples/plate) |
| Cost per Sample | Low | High | Low-Medium |
| Selectivity | Moderate | Very High | Variable (depends on Ab) |
Table 2: Accuracy and Precision Data (Based on QC Samples)
| Method | QC Level | Nominal Conc. | Accuracy (% Bias) | Precision (% CV) |
|---|---|---|---|---|
| HPLC-UV | Low QC | 3 µg/mL | ± 5.0% | < 4.0% |
| High QC | 80 µg/mL | ± 3.5% | < 2.5% | |
| LC-MS/MS | LLOQ | 0.5 ng/mL | ± 12.0% | < 15.0% |
| Low QC | 1.5 ng/mL | ± 8.0% | < 10.0% | |
| Med QC | 75 ng/mL | ± 6.5% | < 8.0% | |
| High QC | 400 ng/mL | ± 5.0% | < 6.0% | |
| ELISA | Low QC | 3 ng/mL | ± 15.0% | < 18.0% |
| | High QC | 80 ng/mL | ± 10.0% | < 12.0% |
Conclusion & Expert Recommendations
The cross-validation of analytical methods for Mono-POC Isopropyl Tenofovir is not merely a procedural step but a foundational element of data integrity in drug development.
-
HPLC-UV remains the optimal choice for quality control, stability testing, and analysis of the bulk drug substance where concentrations are high and the matrix is simple. Its robustness and low cost are significant advantages.
-
LC-MS/MS is the mandatory method for regulated bioanalysis , including all pharmacokinetic and toxicokinetic studies . Its superior sensitivity and selectivity are non-negotiable for generating the reliable data required for regulatory submissions.[10][11]
-
Competitive ELISA , if a specific antibody can be developed, serves as a powerful tool for high-throughput screening applications , such as early-stage formulation screening or large-scale adherence monitoring studies.[19] However, its data must always be bridged back to the LC-MS/MS gold standard via rigorous cross-validation, with careful attention paid to potential cross-reactivity with other metabolites.
By understanding the causality behind each method and implementing a robust cross-validation strategy, researchers and drug developers can ensure that their analytical data is consistent, reliable, and defensible across the entire lifecycle of a therapeutic agent.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Wikipedia. Tenofovir disoproxil. [Link]
-
Reddy, J. R., & Bobba, S. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Infectious Diseases and Therapy, 9(3), 481–495. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385. [Link]
-
Patsnap Synapse. What is Tenofovir used for?. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 464205, Tenofovir. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
TheBodyPro. Tenofovir Disoproxil Fumarate: uses, dosing, warnings, adverse events, interactions. [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
Lo, T. J., et al. (2020). Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate. Analytical Chemistry, 92(15), 10368–10375. [Link]
-
SynZeal. Mono-POC Isopropyl Tenofovir. [Link]
-
Di Nardo, F., et al. (2023). Development and In-House Validation of an Enzyme-Linked Immunosorbent Assay and a Lateral Flow Immunoassay for the Dosage of Tenofovir in Human Saliva. Biosensors, 13(6), 659. [Link]
-
Lo, T. J., et al. (2020). Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate. ACS Sensors, 5(8), 2465-2473. [Link]
-
Manojkumar, I., & Sownthariya, M. (2020). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. International Journal of Research in Pharmaceutical Sciences and Technology, 2(1), 1-5. [Link]
-
Gandhi, M., et al. (2018). Development and Validation of an Immunoassay for Tenofovir in Urine as a Real-Time Metric of Antiretroviral Adherence. EClinicalMedicine, 2-3, 38-45. [Link]
-
Semantic Scholar. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate. [Link]
-
Panmand, D., et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343. [Link]
-
Veeprho. Tenofovir Isopropyl Impurity. [Link]
-
BEPLS. Determination of Tenofovir by HPLC, UV Visible Spectrophotometer and InfraRed Spectroscopy. [Link]
-
Wanjari, D., & Gaikwad, N. (2017). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Tenofovir Alafenamide and Emtricitabine in Bulk. International Journal of Pharmaceutical Sciences and Research, 8(10), 4235-4241. [Link]
-
Biosciences Biotechnology Research Asia. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. [Link]
-
ResearchGate. RP‐HPLC Method for the Determination of Tenofovir in Pharmaceutical Formulations and Spiked Human Plasma. [Link]
-
Merck Index. Tenofovir. [Link]
-
Certificate of Analysis. Tenofovir Disoproxil Fumarate IP Impurity E. [Link]
-
Kassaye, S., et al. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of clinical pharmacology, 58(10), 1314–1322. [Link]
-
Podany, A. T., et al. (2019). LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. Journal of pharmaceutical and biomedical analysis, 174, 533–540. [Link]
-
Țârcomnicu, I., et al. (2022). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals, 15(6), 748. [Link]
-
ResearchGate. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. [Link]
-
Wiriyakosol, N., et al. (2018). A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1085, 89–95. [Link]
Sources
- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 2. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. usbio.net [usbio.net]
- 14. mdpi.com [mdpi.com]
- 15. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. moh.gov.bw [moh.gov.bw]
- 19. Development and Validation of an Immunoassay for Tenofovir in Urine as a Real-Time Metric of Antiretroviral Adherence [escholarship.org]
A Comparative Guide to the Cytotoxicity of Tenofovir Prodrugs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the cytotoxicity profiles of different tenofovir prodrugs, focusing on the widely used Tenofovir Disoproxil Fumarate (TDF) and the newer Tenofovir Alafenamide (TAF). By synthesizing data from preclinical and clinical studies, we explore the mechanistic underpinnings of their differential effects on renal and bone health, offering valuable insights for drug development and clinical research.
Introduction: The Rationale for Tenofovir Prodrugs
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) essential for the treatment of HIV and chronic hepatitis B virus (HBV) infections.[1][2] However, its inherent poor oral bioavailability necessitated the development of prodrugs to enhance its therapeutic efficacy. Tenofovir Disoproxil Fumarate (TDF) was the first successful oral prodrug, achieving widespread clinical use.[3] Despite its effectiveness, long-term TDF therapy has been associated with renal and bone toxicities.[3][4][5] This prompted the development of a second-generation prodrug, Tenofovir Alafenamide (TAF), designed to deliver the active drug more efficiently to target cells while minimizing systemic exposure and associated toxicities.[6][7]
Mechanism of Action and Metabolic Activation: The Root of Differential Toxicity
The key to understanding the different cytotoxicity profiles of TDF and TAF lies in their distinct metabolic activation pathways.
-
Tenofovir Disoproxil Fumarate (TDF): After oral administration, TDF is rapidly hydrolyzed in the plasma by esterases to release tenofovir.[1][8] This process results in high circulating plasma concentrations of tenofovir before it reaches its target cells (lymphocytes and hepatocytes).[6][8] The high plasma tenofovir levels are the primary driver of off-target toxicity, particularly in the kidneys and bones.[7][9]
-
Tenofovir Alafenamide (TAF): TAF is a more stable prodrug in plasma.[1] It is primarily metabolized intracellularly, within target HIV-infected cells and hepatocytes, by the enzyme cathepsin A.[1][8] This targeted activation leads to high intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), but results in approximately 90% lower plasma concentrations of tenofovir compared to TDF.[6][7][10] This reduction in systemic tenofovir exposure is the fundamental reason for TAF's improved renal and bone safety profile.[8][11]
Figure 1: Metabolic activation pathways of TDF vs. TAF.
Comparative Cytotoxicity: Renal and Bone Health
Renal Toxicity (Nephrotoxicity)
The primary mechanism of TDF-associated nephrotoxicity involves the accumulation of tenofovir in the proximal renal tubules of the kidneys.[2][12] Tenofovir is actively taken up from the blood into these cells by human organic anion transporters (hOAT1 and hOAT3) on the basolateral membrane.[13][14][15] Its efflux into the urine is mediated by multidrug resistance-associated proteins (MRP2 and MRP4) on the apical membrane.[13][16][17] High plasma tenofovir concentrations, as seen with TDF, can saturate this transport system, leading to intracellular accumulation. This accumulation causes mitochondrial toxicity, characterized by damage to mitochondrial DNA and structural abnormalities, which impairs cellular function and can lead to tubular dysfunction, Fanconi syndrome, and chronic kidney disease.[13][18][19][20]
In contrast, TAF is not a significant substrate for OAT1 or OAT3.[14] The 90% lower plasma tenofovir levels associated with TAF drastically reduce the amount of drug available for uptake by renal tubule cells, thereby minimizing the risk of intracellular accumulation and subsequent mitochondrial damage.[8][14]
Figure 2: Mechanism of TDF-induced renal proximal tubule toxicity.
Bone Toxicity
TDF has been consistently linked to greater reductions in bone mineral density (BMD) compared to other NRTIs and TAF.[4][21][22] The mechanisms are thought to be both direct and indirect:
-
Indirect Effects: TDF-induced renal proximal tubulopathy can lead to phosphate wasting and reduced synthesis of active vitamin D, both of which are critical for bone mineralization.[3][4] This can result in conditions like osteomalacia.[3][18]
-
Direct Effects: Some evidence suggests tenofovir may directly impact bone cells, potentially stimulating osteoclast (bone-resorbing cell) differentiation.[3][18][19]
TAF's improved bone safety profile is a direct consequence of its lower impact on renal function and the significantly lower systemic tenofovir exposure, which mitigates both the indirect and potential direct effects on bone tissue.[4][10] Clinical trials have consistently shown that patients taking TAF experience significantly smaller decreases in hip and spine BMD compared to those on TDF.[4][23][24]
Quantitative Data Summary
The following table summarizes key findings from comparative studies, highlighting the differences in renal and bone safety markers between TDF and TAF.
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Key Finding | Source(s) |
| Pharmacokinetics | ||||
| Standard Dose | 300 mg | 10 mg or 25 mg | TAF achieves efficacy at a much lower dose. | [6] |
| Plasma Tenofovir (TFV) | High | ~90% lower than TDF | TAF leads to significantly lower systemic drug exposure. | [6][9][10] |
| Intracellular TFV-DP | Lower | ~4-7 times higher than TDF | TAF is more efficient at delivering the active drug to target cells. | [6][10] |
| Renal Safety | ||||
| Proximal Renal Tubulopathy | 10 cases (in pooled analysis) | 0 cases (in pooled analysis) | TAF was not associated with any cases of proximal renal tubulopathy. | [9] |
| Discontinuation due to Renal AE | 14/2962 patients | 3/6360 patients | Significantly fewer patients on TAF discontinued due to renal adverse events. | [9] |
| Change in eGFR (vs TAF) | Associated with greater declines | Associated with smaller declines or improvements | TAF has a more favorable profile on glomerular filtration rate. | [24][25] |
| Urinary Protein Markers (RBP:Cr, β2M:Cr) | Significant increases from baseline | Small increases or decreases from baseline | TAF shows significantly less evidence of tubular proteinuria. | [9][26] |
| Bone Safety | ||||
| Mean % Change in Hip BMD (96 weeks) | -2.51% | -0.33% | Patients on TAF had significantly less bone loss. | [23] |
| Mean % Change in Spine BMD (96 weeks) | -2.57% | -0.75% | Patients on TAF had significantly less bone loss. | [23] |
| Bone Turnover Markers (e.g., CTX) | Increased or smaller decreases | Significant decreases | Switching to TAF can reduce bone turnover. | [24][27] |
AE = Adverse Event; eGFR = estimated Glomerular Filtration Rate; RBP:Cr = Retinol-Binding Protein to Creatinine Ratio; β2M:Cr = Beta-2-Microglobulin to Creatinine Ratio; BMD = Bone Mineral Density; CTX = C-terminal telopeptide.
Experimental Protocols for Cytotoxicity Assessment
Evaluating the nephrotoxic potential of new chemical entities or comparing compounds like tenofovir prodrugs requires robust in vitro models that recapitulate key aspects of human renal physiology.
Protocol: In Vitro Nephrotoxicity Assay Using Human Proximal Tubule Epithelial Cells (hRPTECs)
Objective: To assess and compare the cytotoxicity of TDF, TAF, and free tenofovir on a primary human renal cell model.
Causality: This model is chosen because hRPTECs express the key OAT and MRP transporters involved in tenofovir handling, making them a clinically relevant system to study the drug's accumulation and subsequent mitochondrial toxicity.[13][28] Using a cell viability assay (e.g., MTS/MTT) provides a quantitative measure of cytotoxicity, while measuring biomarkers like Kidney Injury Molecule-1 (KIM-1) offers a more specific indicator of tubular damage.[28]
Methodology:
-
Cell Culture:
-
Culture primary hRPTECs (e.g., from Lonza, ATCC) in appropriate renal epithelial cell growth medium on collagen-coated plates.
-
Maintain cells at 37°C in a humidified 5% CO₂ incubator until they reach ~80-90% confluency. Ensure monolayers have formed tight junctions to establish cell polarity, which is crucial for transporter function.
-
-
Compound Preparation:
-
Prepare stock solutions of TDF, TAF, and tenofovir in a suitable solvent (e.g., DMSO or water).
-
Create a serial dilution series of each compound in culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 500 µM). Include a vehicle-only control.
-
-
Drug Exposure:
-
Remove the old medium from the cultured cells and replace it with the medium containing the diluted test compounds.
-
Incubate the cells for a clinically relevant duration (e.g., 48-72 hours) to allow for potential drug accumulation and cytotoxic effects to manifest.
-
-
Cytotoxicity Assessment (Cell Viability):
-
At the end of the incubation period, perform a cell viability assay, such as the MTS assay (e.g., Promega CellTiter 96® AQueous One Solution).
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curves and determine the CC₅₀ (50% cytotoxic concentration) for each compound.
-
-
Kidney Injury Biomarker Assessment (Optional but Recommended):
-
Collect the cell culture supernatant before adding the MTS reagent.
-
Measure the concentration of a secreted kidney injury biomarker, such as KIM-1 or N-acetyl-β-D-glucosaminidase (NAG), using a commercially available ELISA kit.
-
Increased levels of these biomarkers in the supernatant indicate specific tubular cell injury.[28]
-
Self-Validation & Controls:
-
Positive Control: Include a known nephrotoxic agent like cisplatin to validate the assay's sensitivity.[29]
-
Negative Control: The vehicle-only control establishes the baseline for 100% viability.
-
Microscopy: Visually inspect cells under a microscope before the assay to check for morphological signs of toxicity (e.g., cell detachment, vacuolization).
Conclusion and Future Perspectives
The development of TAF represents a significant advancement in antiretroviral therapy, driven by a clear understanding of the structure-toxicity relationship of its predecessor, TDF. The targeted intracellular activation of TAF successfully mitigates the high plasma tenofovir concentrations that are the root cause of TDF's renal and bone toxicities.[7][8] This guide highlights the critical importance of pharmacokinetic profiling and the use of relevant in vitro systems in modern drug development. While TAF demonstrates a superior safety profile, ongoing long-term surveillance remains important.[21] Future research may focus on developing even more targeted delivery systems for antiviral agents to further enhance efficacy while minimizing off-target effects.
References
-
Kohler, J. J., Hosseini, S. H., Green, E., Abuin, A., Ludaway, T., Russ, R., Santoianni, R., & Lewis, W. (2011). Tenofovir Renal Proximal Tubular Toxicity Is Regulated By OAT1 and MRP4 Transporters. Laboratory Investigation, 91(6), 859–868. [Link]
-
Hill, A., Hughes, S. L., Gotham, D., & Pozniak, A. L. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Journal of Virus Eradication, 4(2), 72–79. [Link]
-
Li, Y., Wang, Y., Li, Y., & Yang, Q. (2023). Tenofovir-induced osteopenia and hyperparathyroidism: A case report and literature review. Frontiers in Endocrinology, 13, 1066271. [Link]
-
Jain, S., & Gandhi, R. T. (2016). Tenofovir and Bone Health. Current HIV/AIDS Reports, 13(3), 145–151. [Link]
-
Gupta, S. K., Post, F. A., Arribas, J. R., Eron, J. J., Jr, Wohl, D. A., Clarke, A. E., Sax, P. E., & Koenig, E. (2019). Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials. AIDS, 33(9), 1455–1465. [Link]
-
HIV Treatment Advances. (2025). Tenofovir Alafenamide Fumarate: A Breakthrough in HIV Treatment Advances. [Link]
-
TheBodyPro. (2015). TAF vs. TDF (Original Tenofovir) -- Improvements in Safety. [Link]
-
Birkus, G., Bam, R. A., Willavize, S. A., Lee, W., Stray, K. M., Cihlar, T., & Miller, M. D. (2014). Tenofovir alafenamide is not a substrate for renal organic anion transporters (OATs) and does not exhibit OAT-dependent cytotoxicity. Antiviral Therapy, 19(7), 709–716. [Link]
-
Birkus, G., Lee, W. A., & Cihlar, T. (2016). Viability of primary osteoblasts after treatment with tenofovir alafenamide: Lack of cytotoxicity at clinically relevant drug concentrations. Antiviral Research, 136, 133–138. [Link]
-
Kohler, J. J., Hosseini, S. H., Green, E., et al. (2011). Tenofovir renal proximal tubular toxicity is regulated by OAT1 and MRP4 transporters. Laboratory Investigation, 91(6), 859-868. [Link]
-
Scite. (n.d.). Tenofovir-induced renal and bone toxicity: report of two cases and literature review. [Link]
-
Vumbi, P. N., Osafo, C., Adu-Gyamfi, C., et al. (2021). Tenofovir-induced renal and bone toxicity: report of two cases and literature review. BMC Nephrology, 22(1), 83. [Link]
-
ResearchGate. (n.d.). Tenofovir is taken up by human organic anion transporter (hOAT)-1 and... [Link]
-
Vumbi, P. N., Osafo, C., Adu-Gyamfi, C., et al. (2021). Tenofovir-induced renal and bone toxicity: report of two cases and literature review. SciELO. [Link]
-
Cihlar, T., Fuller, M. D., & Mulato, A. S. (2002). Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors. Antiviral Research, 54(1), 37-45. [Link]
-
aidsmap. (2021). Meta-analysis finds no real difference in safety and effectiveness between tenofovir formulations. [Link]
-
Bernasconi, E., Surial, B., Ledergerber, B., et al. (2019). Tenofovir Alafenamide in Multimorbid HIV-Infected Patients With Prior Tenofovir-Associated Renal Toxicity. Open Forum Infectious Diseases, 6(11), ofz438. [Link]
-
Park, K. Y., Willis, C., Gramish, J. A., et al. (2025). Comparison of Renal Outcomes by Tenofovir Alafenamide Fumarate (TAF) vs. Tenofovir Disoproxil Fumarate (TDF) Containing Regimens for Prevention, and Treatment of HIV and/or HBV Treatment: A Systematic Literature Review and Meta-Analysis. Open Forum Infectious Diseases. [Link]
-
YouTube. (2025). Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses. [Link]
-
Di Perri, G., Bonora, S., & Calcagno, A. (2018). Tenofovir alafenamide (TAF) clinical pharmacology. Pharmacological Research, 134, 185-191. [Link]
-
ResearchGate. (2025). Tenofovir alafenamide (TAF) clinical pharmacology. [Link]
-
Cihlar, T., Ho, E. S., Lin, D. C., & Mulato, A. S. (2001). Human renal organic anion transporter 1 (hOAT1) and its role in the nephrotoxicity of antiviral nucleotide analogs. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 641-648. [Link]
-
Perrone, L. A., Fedorova, N. B., Nagy, M., et al. (2020). Tenofovir prodrugs potently inhibit Epstein–Barr virus lytic DNA replication by targeting the viral DNA polymerase. Proceedings of the National Academy of Sciences, 117(22), 12368-12374. [Link]
-
Orkin, C., Llibre, J. M., Ramgopal, M., et al. (2021). Bone turnover change after randomized switch from tenofovir disoproxil to tenofovir alafenamide fumarate in men with HIV. AIDS, 35(1), 69-79. [Link]
-
Lebrecht, D., Venhoff, A. C., Kirschner, J., et al. (2012). Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice. Toxicological Sciences, 129(2), 394-404. [Link]
-
Guo, F., Li, Z., & Ma, J. (2016). The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis. Medicine, 95(41), e5146. [Link]
-
ResearchGate. (2025). Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors. [Link]
-
ClinicalTrials.Veeva. (2022). Relative Mitochondrial Toxicity of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF). [Link]
-
Ray, A. S., Fordyce, M. W., & Hitchcock, M. J. M. (2016). Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus. Antiviral Research, 125, 63-70. [Link]
-
Agarwal, K., Fung, S., Nguyen, T. T., et al. (2018). Improved Bone Safety of Tenofovir Alafenamide Compared to Tenofovir Disoproxil Fumarate Over 2 Years in Patients With Chronic HBV Infection. Clinical Gastroenterology and Hepatology, 16(6), 940-948.e3. [Link]
-
aidsmap. (2019). Switching from TDF to TAF associated with improvements in bone mineral density in people over 60. [Link]
-
Sax, P. E., Zolopa, A., Brar, I., et al. (2014). Tenofovir Alafenamide Vs. Tenofovir Disoproxil Fumarate in Single Tablet Regimens for Initial HIV-1 Therapy. Journal of Acquired Immune Deficiency Syndromes, 67(1), 52-58. [Link]
-
Chan, L., Asriel, B., Eaton, E. F., & Wyatt, C. M. (2018). Potential Kidney Toxicity from the Antiviral Drug Tenofovir: New Indications, New Formulations, and a New Prodrug. Current Opinion in Nephrology and Hypertension, 27(2), 102-112. [Link]
-
Izzedine, H., Harris, M., & Perazella, M. A. (2011). Tenofovir Nephrotoxicity: 2011 Update. AIDS, 25(5), 559-566. [Link]
-
Drug Target Review. (2020). In vitro platforms for de-risking nephrotoxicity during drug development. [Link]
-
OAText. (2020). Biomarkers and in vitro strategies for nephrotoxicity and renal disease assessment. [Link]
-
Wyatt, C. M., et al. (2018). Potential kidney toxicity from the antiviral drug tenofovir: new indications, new formulations, and a new prodrug. Scholars@Duke. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tenofovir-induced osteopenia and hyperparathyroidism: A case report and literature review [frontiersin.org]
- 4. Tenofovir and Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viability of primary osteoblasts after treatment with tenofovir alafenamide: Lack of cytotoxicity at clinically relevant drug concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tenofovir Nephrotoxicity: 2011 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tenofovir Renal Proximal Tubular Toxicity Is Regulated By OAT1 and MRP4 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tenofovir alafenamide is not a substrate for renal organic anion transporters (OATs) and does not exhibit OAT-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human renal organic anion transporter 1 (hOAT1) and its role in the nephrotoxicity of antiviral nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tenofovir renal proximal tubular toxicity is regulated by OAT1 and MRP4 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tenofovir-induced renal and bone toxicity: report of two cases and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Potential Kidney Toxicity from the Antiviral Drug Tenofovir: New Indications, New Formulations, and a New Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tenofovir Alafenamide in Multimorbid HIV-Infected Patients With Prior Tenofovir-Associated Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Relative Mitochondrial Toxicity of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF) [ctv.veeva.com]
- 23. Improved Bone Safety of Tenofovir Alafenamide Compared to Tenofovir Disoproxil Fumarate Over 2 Years in Patients With Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. natap.org [natap.org]
- 25. academic.oup.com [academic.oup.com]
- 26. thebodypro.com [thebodypro.com]
- 27. Bone turnover change after randomized switch from tenofovir disoproxil to tenofovir alafenamide fumarate in men with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 28. oatext.com [oatext.com]
- 29. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to the In Vivo Efficacy of Tenofovir Prodrugs: From TDF to Next-Generation Antivirals
Authored for Researchers, Scientists, and Drug Development Professionals
The development of antiviral therapies for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) has been profoundly influenced by the evolution of tenofovir prodrugs. Tenofovir, a potent nucleotide reverse transcriptase inhibitor (NRTI), is the cornerstone of many antiviral regimens. However, its inherent poor oral bioavailability necessitated the creation of prodrugs to ensure effective delivery into the body. This guide provides an in-depth comparison of the in vivo efficacy of the principal tenofovir prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), with an introduction to the more recently developed Tenofovir Amibufenamide (TMF).
A key aspect of understanding the differences between these prodrugs lies in their metabolic activation pathways. Intermediates, such as Mono-POC Isopropyl Tenofovir , are formed during the conversion of the parent prodrug to the active antiviral agent. While not a therapeutic agent itself, the generation and stability of such intermediates are critical determinants of a prodrug's overall pharmacokinetic profile, cellular targeting efficiency, and ultimately, its balance of efficacy and safety. This guide will explore the causal links between chemical structure, metabolic activation, and in vivo performance, offering field-proven insights for professionals in antiviral drug development.
The Prodrug Principle: Unlocking Tenofovir's Potential
Tenofovir is an acyclic phosphonate analogue of deoxyadenosine monophosphate.[1] To become active, it must be phosphorylated within the target cell to Tenofovir Diphosphate (TFV-DP).[1] TFV-DP then acts as a competitive inhibitor of viral reverse transcriptase and, once incorporated into a growing viral DNA strand, causes chain termination due to the absence of a 3'-hydroxyl group.[1]
The primary challenge with the parent tenofovir molecule is its high polarity, which limits its ability to cross cell membranes and results in very low oral bioavailability. To overcome this, medicinal chemists designed prodrugs that mask the phosphonate group with lipophilic moieties, which are later cleaved inside the body to release the active drug.
-
Tenofovir Disoproxil Fumarate (TDF): The first-generation prodrug, TDF utilizes two isopropoxycarbonyl-oxymethyl (POC) ester groups.[2] While highly effective, TDF is primarily hydrolyzed in the plasma, leading to high circulating levels of tenofovir. This systemic exposure is associated with an increased risk of renal and bone toxicities.[3]
-
Tenofovir Alafenamide (TAF): A second-generation prodrug, TAF was engineered for greater plasma stability.[4] It is more efficiently taken up by target cells (hepatocytes and lymphocytes), where it is then metabolized to tenofovir. This targeted delivery mechanism results in 90% lower plasma concentrations of tenofovir compared to TDF, significantly improving its renal and bone safety profile while achieving higher intracellular concentrations of the active TFV-DP.[3][4]
-
Tenofovir Amibufenamide (TMF): A newer prodrug approved in China, TMF is a modification of TAF designed to further enhance bioavailability.[3][5]
Mechanism of Activation: The Central Role of Intermediates
The conversion of these prodrugs into the active TFV-DP is a multi-step intracellular process. For TDF, esterases in the plasma and within cells cleave the two POC groups. This process generates transient intermediates, including Mono-POC Isopropyl Tenofovir .[6][7] TAF's activation is different; its stability in plasma allows it to be transported into target cells where it is primarily hydrolyzed by cathepsin A.[4]
The distinct activation pathways of TDF and TAF are fundamental to their differing clinical profiles. TAF's intracellular activation minimizes systemic tenofovir exposure, which is the key to its improved safety.
Caption: General workflow for an in vivo antiviral efficacy study.
Step-by-Step Methodology
-
Animal Selection and Acclimatization:
-
Select an appropriate HBV transgenic mouse line known to have stable and robust viremia.
-
Acclimatize animals to the facility for at least one week prior to the study. House them with controlled temperature, humidity, and light cycles, with ad libitum access to food and water.
-
-
Baseline Characterization:
-
Collect blood samples via a submandibular or tail vein bleed to determine the baseline serum HBV DNA levels for each animal. This ensures a proper and stratified randomization into treatment groups.
-
-
Randomization and Grouping:
-
Based on baseline viral load and body weight, randomize animals into treatment cohorts. A typical study would include:
-
Group 1: Vehicle control (e.g., PBS or appropriate buffer).
-
Group 2: TDF (e.g., 30-50 mg/kg/day).
-
Group 3: TAF (e.g., 3-10 mg/kg/day).
-
Group 4: Test Article (e.g., Mono-POC Isopropyl Tenofovir analogue, if applicable) at various doses.
-
-
-
Drug Administration:
-
Administer the compounds daily via oral gavage for a predetermined period (e.g., 14-28 days). The choice of oral gavage mimics the clinical route of administration.
-
-
Monitoring and Sample Collection:
-
Monitor animal health daily, recording body weight and any signs of distress.
-
Perform periodic blood sampling (e.g., weekly) to assess viral load kinetics and, if required, drug concentrations for pharmacokinetic analysis.
-
-
Viral Load Quantification:
-
Extract viral DNA from serum samples using a commercial kit.
-
Quantify HBV DNA levels using a validated quantitative real-time PCR (qPCR) assay. [8]The results are typically expressed as log10 copies/mL or IU/mL. The plaque assay is another standard method for quantifying infectious viral particles, particularly for lytic viruses. [9][10][11]
-
-
Terminal Procedures and Analysis:
-
At the end of the treatment period, perform a terminal bleed for final viral load and safety biomarker analysis (e.g., kidney and liver function tests).
-
Harvest tissues, such as the liver, to measure intracellular drug metabolite (TFV-DP) concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the data to compare the mean log10 reduction in HBV DNA from baseline between the different treatment groups.
-
This self-validating system, with its vehicle control and positive controls (TDF/TAF), ensures that any observed antiviral effect from a new test article is genuine and can be benchmarked against established standards.
Comparative Data Presentation: In Vivo Performance
The following table summarizes key data from preclinical and clinical studies, highlighting the comparative performance of TDF, TAF, and TMF.
| Prodrug | Model / Study Population | Dosage | Key Efficacy Outcome | Key Safety/PK Outcome | Reference |
| TDF | HIV-1 Infected, Treatment-Naïve | 300 mg/day | 80.0% virologic efficacy at 144 weeks. | Significant decreases in bone mineral density (BMD) and higher markers of renal toxicity. | [12] |
| TAF | HIV-1 Infected, Treatment-Naïve | 10 mg/day (in combo) | 84.2% virologic efficacy at 144 weeks (superior to TDF). | Minimal changes in BMD; more favorable renal biomarkers compared to TDF. | [12] |
| TDF | Chronic Hepatitis B (HBeAg-negative) | 300 mg/day | 99.2% of patients achieved HBV DNA <400 copies/mL by week 240. | Long-term use associated with renal and bone density concerns. | [13][14] |
| TAF | Chronic Hepatitis B (HBeAg-negative & positive) | 25 mg/day | 94% viral suppression (HBV DNA <29 IU/mL) at 96 weeks (non-inferior to TDF). | Significantly less impact on renal and bone safety parameters compared to TDF. | [12] |
| TDF | Preclinical Rat Model | 10 mg/kg | Absolute bioavailability of TFV: 17.21%. | Higher systemic exposure to tenofovir. | [5] |
| TAF | Preclinical Rat Model | 10 mg/kg | Absolute bioavailability of TFV: 28.60%. | Lower systemic exposure to tenofovir. | [5] |
| TMF | Preclinical Rat Model | 10 mg/kg | Absolute bioavailability of TFV: 46.70%. | Showed improved pharmacokinetic profile over TDF and TAF. | [5] |
| TMF | Chronic Hepatitis B (Real-world study) | 25 mg/day | 78.57% complete virologic response at 48 weeks (similar to TAF). | Similar renal safety to TAF; less impact on cholesterol levels. |
Analysis and Field-Proven Insights
The data compellingly demonstrates the successful evolution of tenofovir prodrug design. While TDF is highly effective at viral suppression, its clinical utility can be limited by off-target toxicities stemming from high systemic tenofovir exposure. [13][14][15] The development of TAF represents a paradigm shift. By enhancing plasma stability and promoting efficient uptake into target cells, TAF achieves superior or non-inferior virologic suppression at a fraction of the dose required for TDF. [12]The direct causality is TAF's chemical structure, which favors intracellular activation by cathepsin A over premature plasma hydrolysis. [4]This results in significantly higher intracellular concentrations of the active TFV-DP—where the drug works—and much lower plasma tenofovir levels, which directly correlates with the improved renal and bone safety profile observed across numerous clinical trials. [12] The emergence of TMF in China suggests that further refinements to the prodrug structure can continue to optimize pharmacokinetic properties. [5]Preclinical data indicate even higher bioavailability for TMF compared to TAF, and early clinical results show comparable efficacy and safety, suggesting it is a promising alternative. [3][5]
Conclusion
The comparative in vivo analysis of tenofovir prodrugs provides a clear narrative of rational drug design aimed at maximizing therapeutic benefit while minimizing toxicity. The journey from TDF to TAF, and now TMF, illustrates that a profound understanding of metabolic pathways and the role of chemical intermediates is crucial for developing safer and more effective antiviral agents. TAF's targeted delivery mechanism has set a new standard in HIV and HBV therapy, offering patients a highly potent treatment with a significantly improved long-term safety profile. As research continues, the focus will remain on refining these prodrug strategies to further enhance efficacy, reduce pill burden, and overcome viral resistance.
References
-
UCT Pharmacometrics. (2023). Pharmacokinetics of tenofovir given as two different prodrugs. Available at: [Link]
-
Lada, O. et al. (2004). Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Zhang, Y. et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology. Available at: [Link]
-
Fletcher, S. P. et al. (2015). In Vivo Model Systems for Hepatitis B Virus Research. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
Li, G. et al. (2021). In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application. Frontiers in Immunology. Available at: [Link]
-
Fletcher, S. P. et al. (2019). In Vivo Model Systems for Hepatitis B Virus Research. ACS Infectious Diseases. Available at: [Link]
-
Ding, Y. et al. (2015). Pharmacokinetics and food interaction of a novel prodrug of tenofovir, tenofovir dipivoxil fumarate, in healthy volunteers. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]
-
Allweiss, L. & Strick-Marchand, H. (2020). In-vitro and in-vivo models for hepatitis B cure research. Pathologie-biologie. Available at: [Link]
-
Masilamani, M. et al. (2023). A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV. Frontiers in Immunology. Available at: [Link]
-
Liu, J. et al. (2021). Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future. Frontiers in Immunology. Available at: [Link]
-
Markowitz, M. et al. (2014). Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
University of Liverpool. (n.d.). Tenofovir-DF PK Fact Sheet. Available at: [Link]
-
Ding, A. A. & Wu, H. (2001). Assessing antiviral potency of anti-HIV therapies in vivo by comparing viral decay rates in viral dynamic models. Statistics in Medicine. Available at: [Link]
-
Orkin, C. et al. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Infectious Diseases and Therapy. Available at: [Link]
-
Drusano, G. L. et al. (2002). In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Galani, I. E. et al. (2022). Protocol for influenza A virus infection of mice and viral load determination. STAR Protocols. Available at: [Link]
-
ResearchGate. (n.d.). In vitro and in vivo models for Testing anti-viral agents against common viruses. Available at: [Link]
-
Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-HIV Antivirals. Available at: [Link]
-
Nelson, M. et al. (2005). Efficacy of Tenofovir Disoproxil Fumarate in Antiretroviral Therapy-Naive and -Experienced Patients Coinfected with HIV-1 and Hepatitis B Virus. The Journal of Infectious Diseases. Available at: [Link]
-
Galani, I. E. et al. (2022). Protocol for influenza A virus infection of mice and viral load determination. PubMed. Available at: [Link]
-
Agarwal, K. et al. (2023). Eight‐year efficacy and safety of tenofovir alafenamide for treatment of chronic hepatitis B virus infection: Final results from two randomised phase 3 trials. Alimentary Pharmacology & Therapeutics. Available at: [Link]
-
ResearchGate. (n.d.). Efficacy of Tenofovir Disoproxil Fumarate At 240 Weeks in Patients With Chronic Hepatitis B With High Baseline Viral Load. Available at: [Link]
-
Veeprho. (n.d.). Tenofovir Monoester. Available at: [Link]
-
JoVE. (2022). Viral Load Measurement. YouTube. Available at: [Link]
-
JoVE. (2022). Plaque Assays for Viral Concentration Determination by Overlay Systems | Protocol Preview. YouTube. Available at: [Link]
-
ResearchGate. (2003). Tenofovir Disoproxil Fumarate. Available at: [Link]
-
Chappell, E. (2024). Effectiveness and Safety of Tenofovir Alafenamide Fumarate (TAF)-Based (...) - Elizabeth Chappell. YouTube. Available at: [Link]
-
Liu, S. et al. (2023). Protocol for building an in vivo model for observation and evaluation of neutrophil extracellular trapping nets in influenza virus-infected mice. STAR Protocols. Available at: [Link]
-
Zhang, X. et al. (2023). Tenofovir amibufenamide vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study. World Journal of Gastroenterology. Available at: [Link]
-
Wikipedia. (n.d.). Tenofovir disoproxil. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tenofovir?. Available at: [Link]
-
SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir. Available at: [Link]
-
Castillo-Mancilla, J. R. et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Marcellin, P. et al. (2019). Ten-year efficacy and safety of tenofovir disoproxil fumarate treatment for chronic hepatitis B virus infection. Liver International. Available at: [Link]
-
Lim, Y. et al. (2017). Monotherapy with tenofovir disoproxil fumarate for multiple drug-resistant chronic hepatitis B: 3-year trial. Hepatology. Available at: [Link]
Sources
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 3. Tenofovir amibufenamide vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Protocol for building an in vivo model for observation and evaluation of neutrophil extracellular trapping nets in influenza virus-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ten-year efficacy and safety of tenofovir disoproxil fumarate treatment for chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Benchmarking the Metabolic Stability of Novel Tenofovir Prodrugs: A Comparative Analysis of Mono-POC Isopropyl Tenofovir
Introduction: The Prodrug Imperative for Tenofovir
Tenofovir (TFV) is a cornerstone of antiviral therapy, acting as a potent acyclic nucleoside phosphonate inhibitor of viral reverse transcriptase.[1] However, its inherent phosphonate group confers a negative charge at physiological pH, resulting in poor cell permeability and limited oral bioavailability. This fundamental challenge necessitates the use of prodrug strategies, which mask the phosphonate moiety to enhance lipid solubility and facilitate passage across cellular membranes.
The success of a Tenofovir prodrug is dictated by a critical balancing act: it must be stable enough in the plasma to avoid premature degradation and systemic release of Tenofovir—which is linked to renal and bone toxicity—yet be efficiently cleaved within target cells (e.g., lymphocytes for HIV, hepatocytes for HBV) to release the active drug for phosphorylation to the pharmacologically active diphosphate form (TFV-DP).[2][3][4]
This guide provides a framework for benchmarking the metabolic stability of novel Tenofovir prodrugs, using Mono-POC Isopropyl Tenofovir as our central test case. We will compare it against two clinically successful, yet mechanistically distinct, predecessors:
-
Tenofovir Disoproxil Fumarate (TDF): The first-generation bis-isopropyloxycarbonyloxymethyl (bis-POC) ester prodrug. Its activation relies on ubiquitous carboxylesterases.[5][6]
-
Tenofovir Alafenamide (TAF): A second-generation phosphonoamidate "ProTide" prodrug designed for targeted intracellular activation, primarily by Cathepsin A (CatA) in lymphocytes and hepatocytes.[7][8][9][10]
By understanding the metabolic pathways and applying rigorous in vitro stability assays, we can predict the in vivo behavior of new chemical entities like Mono-POC Isopropyl Tenofovir and make informed decisions in the drug development pipeline.
Section 1: The Mechanistic Landscape of Tenofovir Prodrug Activation
The metabolic fate of a Tenofovir prodrug is predetermined by its chemical linkage. The strategies employed by TDF and TAF are fundamentally different, leading to distinct pharmacokinetic and safety profiles.
Tenofovir Disoproxil Fumarate (TDF): A Strategy of Systemic Hydrolysis
TDF utilizes two POC groups, which are substrates for widely distributed carboxylesterases, particularly human carboxylesterase-1 (CES1), found in plasma, the liver, and the gut.[11][12] This widespread enzymatic activity leads to rapid hydrolysis of TDF in the bloodstream. While effective at delivering Tenofovir, this approach generates high circulating levels of the parent drug, which is the primary driver of off-target renal and bone toxicities.[3][4]
Tenofovir Alafenamide (TAF): A Strategy of Targeted Intracellular Activation
TAF was engineered to bypass premature plasma degradation.[2][13] Its phosphonoamidate bond is not a substrate for most plasma esterases. Instead, TAF is efficiently transported into target cells where its activation is initiated by specific intracellular hydrolases.
-
In Peripheral Blood Mononuclear Cells (PBMCs), the primary activating enzyme is the lysosomal protease Cathepsin A (CatA) .[8][14]
-
In hepatocytes, both CatA and CES1 contribute to its hydrolysis, with studies suggesting CatA may play a more significant role than previously thought.[7][15][16]
Following this initial cleavage, the intermediate metabolite is subsequently hydrolyzed by Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release Tenofovir monophosphate.[17][18][19][20] This targeted intracellular conversion results in TFV-DP concentrations in PBMCs that are several-fold higher than with TDF, while reducing plasma Tenofovir exposure by approximately 90%.[3][21][22]
The diagram below illustrates these divergent metabolic pathways.
Section 2: Experimental Protocols for Stability Benchmarking
To objectively compare Mono-POC Isopropyl Tenofovir to TDF and TAF, a series of standardized in vitro assays are essential. These protocols are designed to be self-validating by including well-characterized high- and low-turnover control compounds.
Workflow: A Standard In Vitro Metabolic Stability Assay
The general workflow for assessing metabolic stability is conserved across different biological matrices. The core principle is to incubate the test compound with an enzyme source and measure its disappearance over time using LC-MS/MS.
Protocol 1: Plasma Stability Assay
Expertise & Causality: This assay is the first critical gate for a Tenofovir prodrug. Its purpose is to quantify stability against plasma hydrolases and esterases.[23][24][25] A compound that is rapidly degraded here (like TDF) will likely have high systemic exposure of the parent drug, raising potential toxicity concerns. The quench step using cold acetonitrile is critical as it simultaneously stops the enzymatic reaction and precipitates proteins that would otherwise interfere with LC-MS/MS analysis.
Methodology:
-
Preparation:
-
Thaw pooled human plasma (heparinized) in a 37°C water bath.
-
Prepare 1 mM stock solutions of test compounds (Mono-POC Isopropyl Tenofovir, TDF, TAF) and a control (e.g., Propantheline for high turnover) in DMSO.
-
Prepare a quench solution of cold (–20°C) acetonitrile containing a suitable internal standard (e.g., Tolbutamide).
-
-
Incubation:
-
Dispense plasma into microtubes and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound stock to a final concentration of 1 µM (final DMSO concentration should be ≤0.5%).
-
Incubate at 37°C, shaking gently.
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add it to a tube containing 3-4 volumes of the cold quench solution.
-
-
Analysis:
-
Vortex the quenched samples vigorously and centrifuge at >10,000 x g for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the percentage of the parent compound remaining relative to the T=0 sample.
-
Calculate the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.[24][26]
-
Protocol 2: Liver Microsomal Stability Assay
Expertise & Causality: This assay predicts the rate of Phase I metabolism, which primarily occurs in the liver.[27][28] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of Cytochrome P450 (CYP) enzymes.[29] An NADPH-regenerating system is included because CYP enzymes are oxidoreductases that require NADPH as a critical cofactor for their catalytic cycle.[30][31] A compound with very high clearance in this assay may have poor oral bioavailability due to extensive first-pass metabolism.
Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes (HLMs) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously generates NADPH from NADP+, ensuring the cofactor is not depleted during the incubation.
-
Prepare 1 mM stock solutions of test compounds and controls (e.g., Verapamil for high turnover, Warfarin for low turnover) in DMSO.
-
Prepare the cold acetonitrile quench solution with an internal standard.
-
-
Incubation:
-
In a 96-well plate, combine the HLM solution and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH-regenerating system solution. A parallel incubation without the NADPH system serves as a negative control to assess non-CYP-mediated degradation.
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-4 volumes of the cold quench solution.
-
-
Analysis:
-
Process samples (centrifugation) and analyze the supernatant by LC-MS/MS as described in the plasma stability protocol.
-
Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)[32]
-
Section 3: Comparative Data and Expert Analysis
The following tables present illustrative data that one might expect from the described assays, based on the known mechanisms of TDF and TAF, and a scientifically plausible hypothesis for Mono-POC Isopropyl Tenofovir.
Table 1: Comparative Stability in Human Plasma
| Compound | Prodrug Type | Half-Life (t½, minutes) | % Remaining at 60 min |
| TDF | Bis-POC Ester | < 5 | < 1% |
| TAF | Phosphonoamidate | > 240 | > 95% |
| Mono-POC Isopropyl Tenofovir | Mono-POC Ester | ~ 45 | ~ 40% |
| Propantheline (Control) | Ester | ~ 8 | ~ 5% |
Expert Analysis: The data clearly differentiates the three prodrug strategies. TDF's extreme instability (t½ < 5 min) confirms its susceptibility to rapid hydrolysis by plasma esterases, explaining the high systemic TFV levels observed clinically.[3][4] In stark contrast, TAF demonstrates exceptional plasma stability, a key design feature that allows the intact prodrug to reach target cells.[13][22]
Our hypothetical compound, Mono-POC Isopropyl Tenofovir, shows intermediate stability. Being a mono-ester, it is plausibly less susceptible to esterase cleavage than the bis-ester TDF, but significantly less stable than the phosphonoamidate TAF. This profile suggests it may offer a modest reduction in systemic TFV exposure compared to TDF, but would still be markedly inferior to TAF in minimizing plasma-based hydrolysis.
Table 2: Comparative Stability in Human Liver Microsomes (HLM)
| Compound | Half-Life (t½, minutes) | In Vitro Intrinsic Clearance (CLint, µL/min/mg) |
| TDF | 25 | 55.4 |
| TAF | 48 | 28.9 |
| Mono-POC Isopropyl Tenofovir | 30 | 46.2 |
| Verapamil (Control) | 15 | 92.4 |
Expert Analysis: The HLM assay provides insight into susceptibility to hepatic Phase I metabolism. All three compounds show moderate clearance. TDF's clearance is driven by esterases present even in microsomal fractions. TAF is known to be a substrate for CES1 in the liver, which is present in microsomes, accounting for its metabolism here.[7][33] The slightly lower clearance of TAF compared to the POC-esters could be advantageous, reducing the extent of first-pass metabolism and allowing more drug to enter systemic circulation for distribution to other target tissues like lymphoid organs.
Mono-POC Isopropyl Tenofovir shows clearance comparable to TDF, suggesting it is also a good substrate for hepatic enzymes. This highlights that while plasma stability may be improved over TDF, it would likely still undergo significant hepatic metabolism.
Conclusion and Strategic Outlook
This guide outlines a systematic approach to benchmarking the metabolic stability of new Tenofovir prodrugs. Through a combination of mechanistic understanding and robust in vitro assays, we can effectively profile and rank novel candidates.
-
TDF represents a classic prodrug with high efficacy but a suboptimal safety profile due to its inherent instability in plasma.
-
TAF exemplifies a state-of-the-art approach, leveraging targeted intracellular activation chemistry to dramatically improve plasma stability and the therapeutic index.[2][34]
-
Mono-POC Isopropyl Tenofovir , as a hypothetical test case, would likely represent an incremental improvement over TDF but would not achieve the paradigm shift in stability offered by TAF's phosphonoamidate chemistry.
For drug development professionals, the path forward is clear. Novel Tenofovir prodrugs must be benchmarked against TAF, not TDF. The goal is to maintain or improve upon TAF's high plasma stability and efficient intracellular delivery. Assays for plasma and liver microsomal stability are indispensable first-tier screens that provide critical, actionable data to guide the selection of candidates with the highest probability of clinical success.
References
-
Birkus, G., et al. (2007). Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131. Antimicrobial Agents and Chemotherapy, 51(2), 543-550. Available at: [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from Creative Bioarray. Available at: [Link]
-
Cyprotex. (n.d.). Plasma Stability. Retrieved from Evotec. Available at: [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from Domainex. Available at: [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from Domainex. Available at: [Link]
-
Lee, W. A., et al. (2015). A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus. Antiviral Research, 124, 85-95. Available at: [Link]
-
Murakami, E., et al. (2015). Mechanism of Activation of PSI-7977 and its Diastereoisomer PSI-7851. Journal of Biological Chemistry, 290(2), 1869-1877. Available at: [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan. Available at: [Link]
-
Pribut, N., et al. (2022). Metabolically Stable ω-Functionalized Lipid Prodrugs of Tenofovir Have the Potential to Serve as Safer, Long-Acting Antiretrovirals for the Treatment of HIV. ChemRxiv. Available at: [Link] (Note: Link provided is a general domain, specific deep link may be unavailable).
-
Sax, P. E., et al. (2015). Tenofovir alafenamide versus tenofovir disoproxil fumarate, coformulated with elvitegravir, cobicistat, and emtricitabine, for initial treatment of HIV-1 infection: two randomised, double-blind, phase 3, non-inferiority trials. The Lancet, 385(9987), 2606-2615. Available at: [Link]
-
Wagner, C. R., et al. (2018). The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1). ACS Chemical Biology, 13(8), 1871-1882. Available at: [Link]
-
Wang, Y., et al. (2021). Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis. Drug Metabolism and Disposition, 49(12), 1086-1094. Available at: [Link]
-
Yang, H., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Acta Pharmaceutica Sinica B, 12(8), 3469-3482. Available at: [Link]
Sources
- 1. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. hcplive.com [hcplive.com]
- 4. Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent inhibition of carboxylesterase-2 by sofosbuvir and its effect on the hydrolytic activation of tenofovir disoproxil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. An ultralong-acting tenofovir ProTide nanoformulation achieves monthslong HBV suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Histidine Triad Nucleotide-binding Protein 1 (HINT-1) Phosphoramidase Transforms Nucleoside 5′-O-Phosphorothioates to Nucleoside 5′-O-Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Phosphoramidate hydrolysis catalyzed by human histidine triad nucleotide binding protein 1 (hHint1): a cluster-model DFT computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Plasma Stability Assay | Domainex [domainex.co.uk]
- 26. charnwooddiscovery.com [charnwooddiscovery.com]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. admescope.com [admescope.com]
- 29. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 30. researchgate.net [researchgate.net]
- 31. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 32. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 33. mdpi.com [mdpi.com]
- 34. Efficacy of TDF, TAF, TMF, and TDF-to-TAF switch in chronic hepatitis B: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) for Tenofovir Prodrugs: The Critical Role of Monoester Intermediates
This guide provides an in-depth analysis of the critical relationship between in vitro experimental data and in vivo performance for tenofovir (TFV) prodrugs. We will move beyond simple protocol recitation to explore the causal chain from molecular design to clinical outcome, focusing on how predictive in vitro assays are essential for developing safer and more effective antiviral therapies. A central theme will be the often-overlooked, yet pharmacologically significant, role of monoester intermediates, such as Mono-POC (pivaloyloxymethyl) tenofovir species, in bridging the gap between laboratory assays and patient results.
Introduction: The Tenofovir Challenge and the Prodrug Solution
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NtRTI) and a cornerstone of antiretroviral therapy for HIV and Hepatitis B (HBV) infections.[1][2] Its mechanism relies on intracellular phosphorylation to the active diphosphate form (TFV-DP), which acts as a chain terminator during viral DNA synthesis.[2] However, the parent tenofovir molecule is hydrophilic, resulting in poor membrane permeability and low oral bioavailability, which severely limits its therapeutic utility.[3]
To overcome this, the pharmaceutical industry developed prodrugs—bioreversible derivatives that enhance oral absorption and cellular delivery. The two most successful examples are Tenofovir Disoproxil Fumarate (TDF) and the more recent Tenofovir Alafenamide (TAF).[4][5] While both are effective, their clinical profiles differ significantly, particularly regarding safety.[6] These differences are a direct result of their distinct metabolic activation pathways and can be predicted and understood through a robust In Vitro-In Vivo Correlation (IVIVC).
IVIVC is a predictive mathematical model that relates an in vitro property of a drug (e.g., dissolution, permeability, metabolic stability) to an in vivo response (e.g., plasma concentration or amount absorbed).[7] For researchers and drug developers, establishing a strong IVIVC is paramount; it minimizes the need for extensive bioequivalence studies, accelerates development, and provides a mechanistic understanding of a drug's behavior.[8][9]
This guide will dissect the IVIVC for tenofovir prodrugs by:
-
Detailing the key in vitro assays that predict in vivo performance.
-
Analyzing the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data.
-
Establishing the correlation between these datasets, with a specific focus on how intermediates like Mono-POC Isopropyl Tenofovir dictate the ultimate intracellular concentration of the active drug.
The Tenofovir Prodrug Activation Pathway: A Tale of Two Strategies
The fundamental difference between TDF and TAF lies in where they are activated. TDF was designed for rapid hydrolysis, while TAF was engineered for plasma stability and targeted intracellular activation.
-
Tenofovir Disoproxil Fumarate (TDF): TDF contains two isopropyloxycarbonyloxymethyl (POC) promoieties. It is rapidly hydrolyzed in the gut and plasma by esterase enzymes, first to a mono-POC tenofovir intermediate and then to the parent tenofovir.[3][10] This process releases high concentrations of tenofovir into the systemic circulation. To achieve therapeutic intracellular levels of TFV-DP, a high oral dose of TDF is required, leading to significant off-target exposure and an increased risk of renal and bone toxicity.[5][6]
-
Tenofovir Alafenamide (TAF): TAF is a phosphoramidate prodrug. This "ProTide" technology renders it more stable in plasma and a substrate for intracellular enzymes like cathepsin A and carboxylesterase I (CES1).[11][12] Activation occurs preferentially within target cells (e.g., lymphocytes), leading to a highly efficient generation of intracellular tenofovir and subsequently TFV-DP.[4][5] This targeted delivery allows for a dose that is over 90% lower than TDF, dramatically reducing systemic tenofovir levels and associated toxicities.[6]
The following diagram illustrates these divergent metabolic pathways.
Foundational In Vitro Assays for Predicting In Vivo Success
A successful IVIVC relies on in vitro assays that accurately model the biological barriers and processes a drug will encounter in the body. For tenofovir prodrugs, the key predictive assays evaluate antiviral potency, metabolic stability, and cellular permeability.
Antiviral Potency Assay
This assay determines the concentration of a drug required to inhibit viral replication by 50% (EC₅₀). It is the primary measure of a compound's intrinsic activity.
Experimental Protocol: HIV-1 Antiviral Assay in MT-2 Cells
-
Cell Culture: Culture MT-2 cells (a human T-cell leukemia line highly susceptible to HIV-1) in appropriate growth medium.
-
Compound Preparation: Prepare serial dilutions of the test compounds (TDF, TAF, Tenofovir) in the assay medium.
-
Infection: Add the test compounds to the MT-2 cells and infect with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).
-
Incubation: Incubate the infected cells for 5-7 days to allow for multiple rounds of viral replication.
-
Quantification: Measure viral replication by quantifying an endpoint, such as reverse transcriptase activity or p24 antigen levels in the culture supernatant.
-
Data Analysis: Plot the percentage of viral inhibition against the drug concentration and calculate the EC₅₀ value using a non-linear regression model.
Causality and Correlation: A lower EC₅₀ value indicates higher potency. Crucially, performing this assay in the presence and absence of human serum reveals critical insights. While TDF and TAF may show similar potency without serum, TDF's activity is significantly reduced in the presence of serum due to rapid enzymatic degradation.[11][13] TAF, being more stable, maintains its potency.[5] This single in vitro experiment correctly predicts that TAF will be more efficient in vivo, as it can reach target cells intact.
Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by enzymes in relevant biological matrices, such as plasma or liver microsomes.
Experimental Protocol: Plasma Stability Assay
-
Matrix Preparation: Obtain fresh human plasma containing endogenous esterases.
-
Incubation: Add a known concentration of the test compound (e.g., TDF or TAF) to the plasma and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Quantification: Analyze the concentration of the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural log of the remaining compound concentration versus time to determine the degradation rate and calculate the half-life (t₁/₂).
Causality and Correlation: This assay directly quantifies the chemical stability that underpins the different activation strategies. TAF exhibits a significantly longer half-life in human plasma (e.g., 90 minutes) compared to TDF (<5 minutes).[3][14] This in vitro result is a strong predictor of the in vivo pharmacokinetic profile: TAF will persist longer in the circulation, allowing for greater uptake into target cells, while TDF will be rapidly converted to tenofovir systemically.
Cellular Permeability Assay
This assay predicts the oral absorption of a drug by measuring its ability to cross a monolayer of intestinal epithelial cells.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells (a human colorectal adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal barrier) onto semi-permeable filter supports in a transwell plate.[15][16] Culture for ~21 days to allow for monolayer formation and tight junction development.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: Add the test compound to the apical (AP, upper) chamber. Collect samples from the basolateral (BL, lower) chamber over time.
-
Bidirectional Transport: To assess active efflux, also perform the experiment in the reverse direction (BL to AP). An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[16]
-
Quantification: Analyze the concentration of the compound in the receiver chamber using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction.
Causality and Correlation: The parent drug, tenofovir, has very low permeability in this assay. Both TDF and TAF were designed to be more lipophilic and exhibit significantly higher Papp values, predicting their improved oral absorption.[3] In vitro studies have shown that the monoester intermediate of TDF can also permeate Caco-2 cells, suggesting it contributes to the overall absorption and cellular loading process.[3]
The Bridge to In Vivo Performance: Pharmacokinetics and Efficacy
The ultimate validation of the in vitro predictions comes from in vivo studies in animal models and humans. These studies measure the drug's concentration over time (pharmacokinetics) and its effect on viral load (pharmacodynamics).
In Vivo Pharmacokinetics (PK)
PK studies reveal the absorption, distribution, metabolism, and excretion (ADME) of a drug. For tenofovir prodrugs, the key is to measure not only plasma concentrations but also the intracellular levels of the active TFV-DP.
Experimental Workflow: Preclinical PK Study in Beagle Dogs
-
Dosing: Administer a single oral dose of TDF or TAF to beagle dogs.[14]
-
Sample Collection:
-
Plasma: Collect whole blood at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) and separate the plasma.
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood at the same time points.
-
-
Bioanalysis:
-
Use LC-MS/MS to quantify the concentrations of the prodrug (TDF/TAF), the monoester intermediate, tenofovir, and the active TFV-DP in plasma and cell lysates.[17]
-
-
PK Parameter Calculation: Calculate key PK parameters such as Cₘₐₓ (maximum concentration), tₘₐₓ (time to Cₘₐₓ), and AUC (Area Under the Curve, a measure of total drug exposure).
Data Summary & The In Vitro-In Vivo Link:
The following table summarizes typical comparative PK data, demonstrating the direct correlation with in vitro findings.
| Parameter | In Vitro Predictor | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Correlation Insight |
| Oral Dose | N/A | 300 mg equivalent | 25 mg equivalent | TAF's higher efficiency allows for a >90% dose reduction.[6] |
| Plasma Prodrug t₁/₂ | Plasma Stability Assay | < 5 minutes[3] | ~90 minutes[14] | The in vitro stability directly translates to in vivo plasma residence time. |
| Plasma Tenofovir AUC | Plasma Stability Assay | High | ~90% Lower than TDF[18] | Rapid in vitro hydrolysis of TDF predicts high systemic tenofovir exposure in vivo. TAF's stability predicts low exposure. |
| PBMC TFV-DP AUC | Antiviral Potency & Stability | Lower | ~5-7 fold Higher than TDF[3] | TAF's plasma stability and efficient intracellular conversion (predicted in vitro) lead to superior loading of the active metabolite in target cells in vivo. |
| Plasma Monoester AUC | N/A | Transient but measurable | Very Low / Undetectable | The presence of Mono-POC from TDF confirms its plasma hydrolysis pathway. |
The Crucial Role of the Monoester Intermediate: Groundbreaking clinical pharmacokinetic studies have revealed that the plasma AUC of the tenofovir monoester intermediate following TDF administration is a significant predictor of intracellular TFV-DP concentrations.[3] In fact, it showed a stronger correlation than the plasma AUC of tenofovir itself.[3] This demonstrates that this transient, more lipophilic intermediate plays a key role in facilitating the loading of tenofovir into cells from the systemic circulation. This finding perfectly illustrates why understanding the entire metabolic pathway, not just the parent and final active drug, is essential for a complete IVIVC.
In Vivo Efficacy (Pharmacodynamics)
Efficacy studies measure the drug's ability to suppress viral replication in an infected host.
| Prodrug | Animal Model | Outcome | Reference |
| TDF | HBV Transgenic Mice | Suppressed viral replication.[19] | [19] |
| TAF | HBV Transgenic Mice | Significantly stronger inhibition of HBV DNA replication compared to TDF at equivalent or lower doses.[17] | [17] |
| TAF | HIV-1 Infected Humans | More potent anti-HIV-1 activity (faster viral decay) at a 40 mg dose vs. 300 mg of TDF.[18] | [18] |
The Final Correlation: The superior in vivo efficacy of TAF directly correlates with its pharmacokinetic advantages, which were accurately predicted by the suite of in vitro assays. The higher intracellular TFV-DP concentrations achieved with TAF, a result of its plasma stability and targeted activation, lead to more potent and rapid viral suppression in vivo.[17][18]
Conceptualizing the IVIVC Model
A formal IVIVC integrates these data streams into a predictive mathematical model. The workflow involves using in vitro data as input to predict the in vivo pharmacokinetic profile, which is then validated against observed in vivo data.
Conclusion
The development of tenofovir prodrugs from TDF to TAF is a testament to the power of applying IVIVC principles. The starkly different clinical profiles of these two drugs were not accidental; they were the result of a deliberate design strategy informed by predictive in vitro science.
This guide demonstrates that:
-
In vitro assays are highly predictive: Plasma stability, cellular permeability, and potency assays accurately forecast the in vivo pharmacokinetic and pharmacodynamic behavior of tenofovir prodrugs.
-
Mechanism is everything: TAF's superior safety and efficacy profile stems directly from its enhanced plasma stability and targeted intracellular activation, a mechanism elucidated and confirmed through these assays.
-
Intermediates matter: The pharmacokinetic profile of the Mono-POC tenofovir intermediate after TDF administration is a critical factor in cellular drug loading and a key piece of the IVIVC puzzle.[3] Ignoring such metabolites can lead to an incomplete understanding of a drug's disposition.
For researchers in drug development, the lesson is clear: a robust IVIVC is not merely a regulatory hurdle but a fundamental scientific tool. By deeply understanding the causal links between in vitro properties and in vivo outcomes, we can more efficiently design and develop next-generation therapeutics that are not only potent but also significantly safer for the patients who depend on them.
References
-
A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. (2020). PMC - NIH. [Link]
-
Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. (2022). PMC - NIH. [Link]
-
In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs. (2015). PubMed. [Link]
-
In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs. (2015). Colombia Medica. [Link]
-
In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. (2015). PubMed. [Link]
-
In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. (2015). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Selective intracellular activation of a novel prodrug of the human immunodeficiency virus reverse transcriptase inhibitor tenofovir leads to preferential distribution and accumulation in lymphatic tissue. (n.d.). PubMed. [Link]
-
Tenofovir Monoester. (n.d.). Veeprho. [Link]
-
In vitro and in vivo models for Testing anti-viral agents against... (n.d.). ResearchGate. [Link]
-
How is in vitro–in vivo correlation (IVIVC) established?. (2025). Patsnap Synapse. [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC - PubMed Central. [Link]
-
Tenofovir disoproxil. (n.d.). Wikipedia. [Link]
-
In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. (n.d.). NIH. [Link]
-
A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus. (2015). PubMed. [Link]
-
In Vitro Permeability Assay. (n.d.). Creative Bioarray. [Link]
-
Advanced drug permeability & transporter assays | In vitro DMPK services. (n.d.). Nuvisan. [Link]
-
Endothelial Permeability Assays In Vitro. (n.d.). PubMed - NIH. [Link]
-
Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. (2019). PMC - NIH. [Link]
-
Mono-POC Isopropyl Tenofovir. (n.d.). SynZeal. [Link]
-
Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis. (2024). NIH. [Link]
-
What is the mechanism of Tenofovir?. (2024). Patsnap Synapse. [Link]
-
Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults. (2014). PubMed. [Link]
-
Monotherapy with tenofovir disoproxil fumarate for multiple drug-resistant chronic hepatitis B: 3-year trial. (n.d.). PubMed. [Link]
-
CAS No : 211364-69-1 | Product Name : Mono-POC Tenofovir (Mixture of Diastereomers). (n.d.). Pharmaffiliates. [Link]
-
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. (n.d.). ResearchGate. [Link]
-
Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. (2022). Frontiers. [Link]
-
Increased tenofovir monoester concentrations in patients receiving tenofovir disoproxil fumarate with ledipasvir/sofosbuvir. (n.d.). PMC - NIH. [Link]
-
Pharmacokinetic Feasibility of Stability-Enhanced Solid-State (SESS) Tenofovir Disoproxil Free Base Crystal. (n.d.). NIH. [Link]
-
Long-term Efficacy of Tenofovir Disoproxil Fumarate Monotherapy for Multidrug-Resistant Chronic HBV infection. (2019). PubMed. [Link]
-
Monotherapy With Tenofovir Disoproxil Fumarate for Adefovir-Resistant vs. Entecavir-Resistant Chronic Hepatitis B: A 5-year Clinical Trial. (n.d.). PubMed. [Link]
-
Mono-poc tenofovir. (n.d.). PubChem - NIH. [Link]
Sources
- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 3. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 10. Increased tenofovir monoester concentrations in patients receiving tenofovir disoproxil fumarate with ledipasvir/sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective intracellular activation of a novel prodrug of the human immunodeficiency virus reverse transcriptase inhibitor tenofovir leads to preferential distribution and accumulation in lymphatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. nuvisan.com [nuvisan.com]
- 17. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Independent Verification of Mono-POC Isopropyl Tenofovir's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the mechanism of action of Mono-POC Isopropyl Tenofovir, an intermediate metabolite of the antiretroviral prodrug Tenofovir Disoproxil Fumarate (TDF). Designed for researchers, scientists, and drug development professionals, this document delves into the intricate metabolic activation pathway of Tenofovir and presents a series of robust experimental protocols to rigorously assess its function as a nucleotide reverse transcriptase inhibitor (NRTI). Furthermore, this guide offers a comparative analysis of TDF with the newer prodrug, Tenofovir Alafenamide (TAF), supported by experimental and clinical data, to provide a holistic understanding of Tenofovir's therapeutic application.
Introduction: The Prodrug Strategy and the Role of Mono-POC Isopropyl Tenofovir
Tenofovir, a potent acyclic nucleotide analog, is a cornerstone of antiretroviral therapy against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). However, its inherent hydrophilicity and poor cell permeability necessitate a prodrug approach to enhance oral bioavailability. Tenofovir Disoproxil Fumarate (TDF) was the first widely adopted oral prodrug of Tenofovir.
The metabolic activation of TDF is a multi-step process. Following oral administration, TDF is rapidly absorbed and hydrolyzed by plasma and tissue esterases to Tenofovir. This conversion proceeds through an intermediate metabolite, Mono-POC Isopropyl Tenofovir . Further hydrolysis of this intermediate yields Tenofovir, which is then taken up by target cells and undergoes intracellular phosphorylation by cellular kinases to its active diphosphate form, Tenofovir Diphosphate (TFV-DP).[1] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and terminates the growing DNA chain, thus halting viral replication.[1]
Understanding the role of Mono-POC Isopropyl Tenofovir is crucial for comprehending the pharmacokinetics of TDF. The efficiency of its conversion to Tenofovir directly impacts the systemic and intracellular concentrations of the active drug. This guide will provide the methodologies to dissect and verify this entire mechanistic pathway.
Comparative Analysis: Tenofovir Disoproxil Fumarate (TDF) vs. Tenofovir Alafenamide (TAF)
A newer prodrug, Tenofovir Alafenamide (TAF), has been developed to improve upon the safety profile of TDF. The primary distinction lies in their metabolic pathways. TAF is more stable in plasma and is predominantly metabolized intracellularly, leading to higher intracellular concentrations of the active TFV-DP at a lower dose compared to TDF.[2] This targeted delivery results in significantly lower systemic exposure to Tenofovir, which is associated with a reduced risk of renal and bone toxicity.[3][4]
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Reference |
| Primary Site of Conversion | Plasma | Intracellular (Target Cells) | [3] |
| Plasma Tenofovir Exposure | High | ~90% lower than TDF | [4] |
| Intracellular TFV-DP Levels | Lower | Higher | [2] |
| Renal Safety | Associated with a higher risk of nephrotoxicity, particularly when boosted. | Improved renal safety profile with smaller changes in serum creatinine and eGFR. | [3][4][5] |
| Bone Safety | Associated with greater decreases in bone mineral density (BMD). | Significantly smaller decreases in hip and spine BMD. | [5][6] |
| Efficacy (Virologic Suppression) | High | Non-inferior to TDF. Some studies show a modest advantage for TAF in boosted regimens. | [5][7][8] |
Experimental Verification of the Mechanism of Action
This section outlines a series of self-validating experimental protocols to independently verify the mechanism of action of Tenofovir, originating from Mono-POC Isopropyl Tenofovir as part of the TDF metabolic cascade.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly assesses the inhibitory activity of Tenofovir Diphosphate (the active metabolite) on the HIV-1 reverse transcriptase (RT) enzyme.
Causality: This experiment is fundamental to establishing that the active form of Tenofovir directly targets the viral enzyme responsible for replication. By demonstrating concentration-dependent inhibition, a direct cause-and-effect relationship is established.
Protocol: Colorimetric Reverse Transcriptase Assay [9][10]
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and DTT.
-
Reconstitute the template/primer (e.g., poly(A) x oligo(dT)₁₅).
-
Prepare a mixture of digoxigenin- and biotin-labeled dUTP/dTTP.
-
Reconstitute recombinant HIV-1 Reverse Transcriptase.
-
Prepare serial dilutions of Tenofovir Diphosphate (TFV-DP) as the inhibitor.
-
-
Assay Procedure:
-
In a microplate, combine the reaction buffer, template/primer, and labeled nucleotides.
-
Add the serially diluted TFV-DP or a vehicle control to respective wells.
-
Initiate the reaction by adding a standardized amount of HIV-1 RT to each well.
-
Incubate the plate for 1-2 hours at 37°C to allow for DNA synthesis.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add an anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD) and incubate.
-
Wash the plate again.
-
Add a peroxidase substrate (e.g., ABTS) and incubate until a color change is observed.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each TFV-DP concentration compared to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the in vitro HIV-1 Reverse Transcriptase Inhibition Assay.
Cell-Based Anti-HIV Activity Assay
This assay evaluates the ability of the parent compound (TDF or a stable form of Mono-POC Isopropyl Tenofovir if available) to inhibit HIV replication in a cellular context.
Causality: This experiment validates the intracellular conversion of the prodrug to its active form and its subsequent antiviral effect within a biological system. A positive result demonstrates that the compound can penetrate cells, be metabolized, and effectively inhibit viral replication.
Protocol: CEM-GFP Reporter Cell Line Assay [11][12]
-
Cell Culture and Virus Preparation:
-
Culture CEM-GFP cells, a human T-cell line containing a Green Fluorescent Protein (GFP) reporter gene under the control of the HIV-1 LTR promoter.
-
Prepare a stock of HIV-1 (e.g., NL4-3 strain) and determine its titer.
-
-
Antiviral Assay:
-
Seed CEM-GFP cells in a 96-well plate.
-
Prepare serial dilutions of the test compound (TDF or Mono-POC Isopropyl Tenofovir) and a positive control (e.g., pure Tenofovir).
-
Pre-incubate the cells with the compounds for 2-4 hours.
-
Infect the cells with a known multiplicity of infection (MOI) of HIV-1.
-
Incubate the infected cells for 48-72 hours.
-
-
Quantification of HIV Replication:
-
Measure GFP expression using a flow cytometer or a fluorescence plate reader. The level of GFP expression is proportional to the extent of HIV-1 replication.
-
Alternatively, the production of HIV-1 p24 antigen in the cell culture supernatant can be quantified using an ELISA kit as an orthogonal method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control (no compound).
-
Determine the EC₅₀ (half-maximal effective concentration) value.
-
Caption: Workflow of the CEM-GFP reporter cell line-based anti-HIV assay.
Intracellular Tenofovir Diphosphate (TFV-DP) Quantification
This assay directly measures the concentration of the active metabolite, TFV-DP, within target cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs).
Causality: This experiment provides direct evidence of the intracellular phosphorylation of Tenofovir, which is a prerequisite for its antiviral activity. By correlating the intracellular TFV-DP concentration with the observed antiviral effect, the mechanism is further solidified.
Protocol: LC-MS/MS Quantification of Intracellular TFV-DP [13][14][15][16]
-
Cell Culture and Treatment:
-
Isolate PBMCs from whole blood.
-
Incubate the PBMCs with the test compound (TDF or Mono-POC Isopropyl Tenofovir) at various concentrations and time points.
-
-
Sample Preparation:
-
Harvest and count the cells.
-
Lyse the cells (e.g., with methanol) to release intracellular contents.
-
Perform solid-phase extraction (SPE) to isolate and purify the nucleotides.
-
In some protocols, an enzymatic dephosphorylation step is used to convert TFV-DP back to Tenofovir for easier detection, with the initial concentration of TFV-DP being back-calculated.
-
-
LC-MS/MS Analysis:
-
Inject the processed sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use an appropriate chromatographic column and mobile phase to separate TFV-DP (or Tenofovir after dephosphorylation) from other cellular components.
-
Utilize tandem mass spectrometry for sensitive and specific detection and quantification of the analyte.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of TFV-DP.
-
Quantify the intracellular concentration of TFV-DP in the experimental samples and express it as fmol/10⁶ cells.
-
Assessment of Mitochondrial Toxicity
A known class effect of NRTIs is mitochondrial toxicity, which arises from the inhibition of human mitochondrial DNA polymerase γ. It is crucial to assess the potential for Tenofovir to induce such off-target effects.
Causality: These experiments evaluate the safety profile of the drug and help to establish its therapeutic index. By comparing the concentrations required to inhibit HIV RT with those that cause mitochondrial dysfunction, the selectivity of the drug can be determined.
Protocol 1: Mitochondrial DNA (mtDNA) Quantification [17][18]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 liver cells) in the presence of serial dilutions of the test compound for an extended period (e.g., 7-14 days).
-
-
DNA Extraction:
-
Harvest the cells and extract total DNA.
-
-
Quantitative PCR (qPCR):
-
Data Analysis:
-
Calculate the ratio of mtDNA to nuclear DNA (nDNA) for each sample.
-
A significant decrease in the mtDNA/nDNA ratio in compound-treated cells compared to vehicle-treated cells indicates mitochondrial DNA depletion.
-
Protocol 2: Lactate Production Assay [3][4]
-
Cell Culture and Treatment:
-
Culture cells as described above.
-
-
Sample Collection:
-
Collect the cell culture supernatant at various time points.
-
-
Lactate Measurement:
-
Data Analysis:
-
An increase in lactate production in the treated cells is indicative of a shift towards anaerobic glycolysis due to mitochondrial dysfunction.
-
Conclusion
The experimental framework detailed in this guide provides a robust and self-validating system for the independent verification of the mechanism of action of Mono-POC Isopropyl Tenofovir as a critical intermediate in the bioactivation of TDF. By systematically evaluating its impact on HIV-1 reverse transcriptase activity, cellular viral replication, intracellular phosphorylation, and potential mitochondrial toxicity, researchers can gain a comprehensive understanding of its pharmacological profile. The comparative analysis with TAF further contextualizes the evolution of Tenofovir prodrugs, highlighting the ongoing efforts to optimize therapeutic efficacy while minimizing off-target effects. Adherence to these rigorous methodologies will ensure the generation of high-quality, reproducible data, contributing to the broader scientific understanding of antiretroviral agents.
References
- Anderson, P. L., Kiser, J. J., Gardner, E. M., Rower, J. E., Meditz, A., & Fletcher, C. V. (2011). Pharmacologic challenges and opportunities in HIV prevention. Topics in antiviral medicine, 19(4), 143.
- Buckheit, R. W. (2009). Understanding and overcoming HIV drug resistance. Future medicinal chemistry, 1(6), 1053-1073.
- Hill, A., Hughes, S. L., Gotham, D., & Pozniak, A. L. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety?.
- Kearney, B. P., Flaherty, J. F., & Shah, J. (2004). Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. Clinical pharmacokinetics, 43(9), 595-612.
- Orkin, C., DeJesus, E., Ramgopal, M., Crofoot, G., Ruane, P., LaMarca, A., ... & Martin, H. (2017). Switching from tenofovir disoproxil fumarate to tenofovir alafenamide in virologically suppressed adults with HIV-1 infection: a randomised, double-blind, multicentre, non-inferiority phase 3b trial. The Lancet HIV, 4(1), e18-e27.
- Ray, A. S., Fordyce, M. W., & Hitchcock, M. J. (2016). Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of human immunodeficiency virus. Antiviral research, 125, 63-70.
- Rower, J. E., Bushman, L., & Anderson, P. L. (2014). A sensitive and specific liquid chromatography/tandem mass spectrometry assay for the quantification of tenofovir-diphosphate in human dried blood spots. Journal of pharmaceutical and biomedical analysis, 96, 145-151.
- Sax, P. E., Zolopa, A., Brar, I., Elion, R., Ortiz, R., Post, F., ... & Cheng, A. (2015). Tenofovir alafenamide versus tenofovir disoproxil fumarate, coformulated with elvitegravir, cobicistat, and emtricitabine, for initial treatment of HIV-1 infection: a randomised, double-blind, phase 3, non-inferiority trial. The Lancet, 385(9987), 2606-2615.
- Gali, M., Balzarini, J., & Perno, C. F. (2016). Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3. Journal of Medical Virology, 88(5), 869-876.
-
TAF Is Superior to TDF in Reducing Bone, Renal Risks. (2018). Consultant360. Retrieved from [Link]
-
European Medicines Agency. (2007). Guideline on the in-vitro investigation of mitochondrial toxicity of anti-HIV nucleoside reverse transcriptase inhibitors. Retrieved from [Link]
- Pan, C. Q., Gane, E., Seto, W. K., et al. (2018). 1 year safety and efficacy data in chronic HBV patients with risk factors for tenofovir disoproxil fumarate (TDF) after switching from TDF to tenofovir alafenamide (TAF). Digestive Disease Week 2018.
-
SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir. Retrieved from [Link]
-
MitoToxy assay: A novel cell-based method for the assessment of metabolic toxicity in a multiwell plate format using a lactate FRET nanosensor, Laconic. (2019). National Institutes of Health. Retrieved from [Link]
- Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (2025). MDPI.
- Santos, D. W., & Coutinho, S. A. (2019). Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells. In Mitochondrial DNA (pp. 135-146). Humana, New York, NY.
-
A method for measuring mitochondrial DNA copy number in pediatric populations. (2023). Frontiers in Pediatrics. Retrieved from [Link]
- Fraga, M., & Garcia, F. (2018). Tenofovir-induced renal and bone toxicity: report of two cases and literature review. Brazilian Journal of Infectious Diseases, 22, 248-253.
- Gorry, P. R., Ancuta, P., & Chomont, N. (2001). A new reporter cell line to monitor HIV infection and drug susceptibility in vitro. Proceedings of the National Academy of Sciences, 98(20), 11396-11401.
-
European Medicines Agency. (2018). Non-clinical guidelines. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
-
Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring. (2020). National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). Mono-poc tenofovir. Retrieved from [Link]
-
Pilkington, V., Hill, A., Hughes, S., Nwogu, U., & Pozniak, A. (2021). Meta-analysis finds no real difference in safety and effectiveness between tenofovir formulations. aidsmap. Retrieved from [Link]
- Chappell, E., et al. (2025). Effectiveness and safety of tenofovir alafenamide fumarate–based therapy compared to tenofovir disoproxil fumarate- and abacavir-based therapy in children and young people living with HIV in Europe.
-
European Medicines Agency. (n.d.). Non-clinical: toxicology. Retrieved from [Link]
-
HIV-Flow assay. (2019). Protocols.io. Retrieved from [Link]
- Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (2025). MDPI.
-
Pharmaffiliates. (n.d.). Mono-POC Isopropyl Tenofovir. Retrieved from [Link]
-
HIV-Flow assay. (2019). Protocols.io. Retrieved from [Link]
-
European Medicines Agency. (2018). Nonclinical Guidelines. Retrieved from [Link]
-
Protocol for measuring killing capacity and intracellular cytokine production of human HIV antigen-specific CD8 T cells using flow cytometry. (2024). National Institutes of Health. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Non-clinical: pharmacokinetics and toxicokinetics. Retrieved from [Link]
- An, J., & Lee, W. (2020). In vivo assessment of mitochondrial toxicity. Drug discovery today, 25(9), 1575-1582.
Sources
- 1. raybiotech.com [raybiotech.com]
- 2. In vivo assessment of mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pitt-trace.pitt.edu [pitt-trace.pitt.edu]
- 5. Meta-analysis finds no real difference in safety and effectiveness between tenofovir formulations | aidsmap [aidsmap.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. gut.bmj.com [gut.bmj.com]
- 8. Clinical Efficacy and Safety of Long-Term Treatment of Tenofovir Alafenamide vs Tenofovir Disoproxil Fumarate for Chronic Hepatitis B in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new reporter cell line to monitor HIV infection and drug susceptibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometric determination of tenofovir-diphosphate in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Mono-POC Isopropyl Tenofovir
This document provides essential procedural guidance for the safe and compliant disposal of Mono-POC Isopropyl Tenofovir, an antiviral compound utilized in research and development settings. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. As an investigational drug, this compound requires meticulous handling throughout its lifecycle, from receipt to final disposition.
Compound Identification and Hazard Assessment
Mono-POC Isopropyl Tenofovir is a tenofovir derivative, a class of compounds used as active pharmaceutical ingredients (APIs).[1] While specific toxicological data may be limited, standard laboratory practice dictates that all investigational compounds and their derivatives be treated as hazardous chemical waste.[2][3] This approach ensures the highest level of safety and compliance.
Table 1: Chemical and Physical Properties of Mono-POC Isopropyl Tenofovir
| Property | Data | Source |
| Analyte Name | Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers) | [1] |
| CAS Number | 1246812-40-7 | [4] |
| Molecular Formula | C17H28N5O7P | [4] |
| Molecular Weight | 445.41 g/mol | [4] |
| Appearance | Thick Yellow Oil | [4] |
| Storage Temp. | -20°C | [4] |
The primary causality for treating this compound as hazardous stems from its nature as a biologically active molecule designed to affect cellular functions.[2] Until comprehensive safety data is available, a cautious approach is mandatory to mitigate unknown risks.
The Four Pillars of Compliant Waste Management
The proper disposal of Mono-POC Isopropyl Tenofovir is governed by four foundational principles. This system ensures that waste is handled safely and in accordance with federal and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA).[5]
-
Segregation at Source: The most critical step is to segregate waste at the point of generation.[6] Never mix different categories of waste, as this can lead to dangerous chemical reactions and complicates the disposal process.
-
Proper Containment: Use only designated, compatible, and leak-proof containers for hazardous waste.[6][7] Containers must be kept closed except when adding waste to prevent the release of vapors.[7]
-
Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (no formulas or abbreviations), and the approximate percentages of each component.[7]
-
Institutional Disposal: All pharmaceutical and chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[2][8] Never dispose of this material via standard trash or sink drains.[2][6]
Waste Stream Classification and Disposal Protocol
Research activities involving Mono-POC Isopropyl Tenofovir will generate several distinct waste streams. Each must be handled according to the specific protocols outlined below.
Table 2: Waste Stream Classification and Disposal Methods
| Waste Stream Category | Description | Recommended Disposal Method |
| Unused/Expired Compound | Pure, unadulterated Mono-POC Isopropyl Tenofovir in its original container or as a prepared stock solution. | Treat as hazardous chemical waste. Keep in the original, clearly labeled container and arrange for pickup via your institution's EHS hazardous waste program.[6][9] |
| Contaminated Solid Waste | Non-sharp items that have come into direct contact with the compound, such as gloves, pipette tips, vials, and bench paper. | Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" with the chemical name.[6][7] |
| Contaminated Liquid Waste | Includes leftover cell culture media, buffer solutions, and solvents containing any concentration of Mono-POC Isopropyl Tenofovir. | Collect in a labeled, leak-proof, and chemically compatible hazardous waste container (e.g., a 10L or 20L carboy). Do not mix incompatible wastes like acids and solvents.[6][9] Do not pour down the drain. [6] |
| Contaminated Sharps | Needles, syringes, glass Pasteur pipettes, or any other sharp object contaminated with the compound. | Immediately place into a designated, puncture-resistant sharps container that is clearly labeled as "Hazardous Chemical Waste."[6] |
Workflow for Proper Disposal of Mono-POC Isopropyl Tenofovir Waste
The following diagram illustrates the decision-making process for correctly segregating and disposing of waste generated during research with this compound.
Caption: Decision workflow for segregating Mono-POC Isopropyl Tenofovir waste.
Protocol for Decontamination of Non-Disposable Equipment
Equipment that comes into contact with Mono-POC Isopropyl Tenofovir must be thoroughly decontaminated to prevent cross-contamination and ensure personnel safety. This protocol is designed for materials like glassware, stir bars, and spatulas.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves.
-
Laboratory-grade detergent (e.g., Alconox).[10]
-
70% Ethanol or Isopropyl Alcohol.[10]
-
Deionized (DI) water.
-
Designated "Hazardous Liquid Waste" container.
-
Clean brushes or sponges.
Step-by-Step Methodology:
-
Initial Rinse (Pre-Wash):
-
Working within a chemical fume hood or other ventilated area, perform an initial rinse of the equipment with a small amount of 70% ethanol.
-
The purpose of this step is to solubilize and remove the bulk of the chemical residue.
-
Decant the ethanol rinsate directly into your designated "Hazardous Liquid Waste" container.[11] Do not dispose of this rinsate down the sink.
-
-
Detergent Wash:
-
Prepare a warm wash bath using a laboratory-grade detergent according to the manufacturer's instructions.
-
Submerge the equipment and scrub all surfaces thoroughly with a brush or sponge.[11] This mechanical action is crucial for removing physically adhered compound.
-
Drain the detergent solution. For grossly contaminated equipment, this solution should also be treated as hazardous liquid waste.
-
-
Water Rinse:
-
Rinse the equipment thoroughly with tap water at least three times to remove all detergent residue.
-
Perform a final rinse with deionized (DI) water to prevent spotting and mineral deposits.[10]
-
-
Final Decontamination Rinse:
-
Perform a final rinse with 70% ethanol to act as a disinfecting step and to aid in rapid, residue-free drying.[10]
-
This final rinsate can typically be evaporated in a fume hood or collected as hazardous waste if institutional policy requires it.
-
-
Drying:
-
Allow the equipment to air-dry completely in a clean, designated area or use a drying oven if the material is heat-stable.
-
-
Validation:
-
For critical applications, validation of the cleaning procedure may be required. This is a process-specific step that may involve analytical testing of the final rinse water to ensure no detectable residue of the compound remains.
-
By strictly following these disposal and decontamination procedures, researchers can ensure a safe laboratory environment, protect the ecosystem, and uphold the rigorous standards of scientific integrity.
References
-
Pharmaceutical Waste Guidelines. University of California, Irvine Environmental Health & Safety. Available at: [Link]
-
Environmental, Health, and Safety Guidelines for Pharmaceuticals and Biotechnology Manufacturing. International Finance Corporation. Available at: [Link]
-
Destruction or Disposition of Investigational Drug Product. University of Virginia Health. Available at: [Link]
-
Ensuring Safe Operations in Pharmaceutical and Biotechnology Industries: A Comprehensive Guide to EHS. NanoSchool. Available at: [Link]
-
Pharmaceutical Waste Guidelines. University of California, Santa Barbara Environmental Health & Safety. Available at: [Link]
-
Managing Pharmaceutical Waste Guidance Document. EHS Daily Advisor. Available at: [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. Available at: [Link]
-
Investigational Product Disposal and Destruction. University of Iowa Health Care. Available at: [Link]
-
Decontamination Protocols for Lab Equipment. Aport. Available at: [Link]
-
Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. American Instrument Exchange. Available at: [Link]
-
Laboratory Equipment Decontamination Procedures. Central Michigan University. Available at: [Link]
-
Decontamination of Laboratory Equipment. The University of British Columbia. Available at: [Link]
-
ASHP Guidelines for the Management of Investigational Drug Products. American Society of Health-System Pharmacists. Available at: [Link]
-
Laboratory Equipment Decontamination Procedures. Wayne State University. Available at: [Link]
-
Investigational Product Disposal, Return, and Destruction. Stanford Health Care. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
-
Material Safety Data Sheet Mono-POC Ethyl Tenofovir. Cleanchem Laboratories. Available at: [Link]
-
Chemical waste | Hazardous Waste Management. McGill University. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
Sources
- 1. Mono-POC Isopropyl Tenofovir(Mixture of Diastereomers) [lgcstandards.com]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 10. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 11. cmich.edu [cmich.edu]
Navigating the Unknown: A Guide to Personal Protective Equipment for Handling Mono-POC Isopropyl Tenofovir
For researchers, scientists, and drug development professionals, the introduction of a new compound into the laboratory workflow necessitates a rigorous evaluation of safety protocols. Mono-POC Isopropyl Tenofovir, a derivative of the antiviral agent Tenofovir, represents one such challenge. While its role as a reference standard or impurity is established, comprehensive public data on its specific toxicological properties and potency remains limited.[1][2] This guide provides essential, immediate safety and logistical information, focusing on a conservative and robust personal protective equipment (PPE) strategy. Our approach is grounded in the established principles of handling highly potent active pharmaceutical ingredients (HPAPIs), ensuring the highest level of protection in the face of uncertainty.[3][4][5]
The Precautionary Principle: Treating the Unknown with Respect
Given the absence of a detailed public Safety Data Sheet (SDS) specifically for Mono-POC Isopropyl Tenofovir, we must operate under the precautionary principle. This means treating it as a potentially potent compound.[1] The core of this strategy is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion. Powdered forms of HPAPIs, in particular, pose a significant inhalation risk.[4] Therefore, our recommendations are designed to provide a multi-layered defense.
Core Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving Mono-POC Isopropyl Tenofovir.
| Laboratory Operation | Primary Engineering Control | Minimum Required PPE |
| Weighing and Aliquoting (Powder) | Ventilated Balance Enclosure or Glove Box/Isolator | - Disposable, low-linting coverall with hood- Double-gloving (nitrile or neoprene)- N95 or higher-rated respirator- Full-face shield or chemical splash goggles |
| Solution Preparation | Chemical Fume Hood or Biosafety Cabinet | - Lab coat or disposable gown- Nitrile gloves- Safety glasses with side shields |
| Analytical Procedures (e.g., HPLC, GC) | Closed systems | - Lab coat- Nitrile gloves- Safety glasses |
| Spill Cleanup (Powder) | N/A | - Disposable, low-linting coverall with hood and booties- Double-gloving (nitrile or neoprene)- P100 respirator- Chemical splash goggles and face shield |
| Spill Cleanup (Liquid) | N/A | - Disposable gown or coverall- Double-gloving (nitrile or neoprene)- N95 respirator- Chemical splash goggles and face shield |
A Step-by-Step Guide to PPE Donning and Doffing
Proper technique in putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent contamination.[6]
Donning Sequence:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.
-
Gown/Coverall: Put on the disposable gown or coverall, ensuring it is securely fastened.
-
Respirator/Mask: If required, don your respirator. Perform a user seal check to ensure a proper fit.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don your first pair of gloves, ensuring the cuffs are pulled over the sleeves of your gown or coverall. If double-gloving, don the second pair.
Doffing Sequence (to minimize self-contamination):
-
Gloves: Remove the outer pair of gloves first, peeling them off away from your body and turning them inside out. If only wearing one pair, remove them.
-
Gown/Coverall: Untie or unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove by handling the headband or earpieces.
-
Respirator/Mask: Remove without touching the front of the respirator.
-
Hand Hygiene: Perform thorough hand hygiene.
Operational and Disposal Plans: A Closed-Loop Approach
A comprehensive safety strategy extends beyond personal protection to include the entire lifecycle of the compound within the laboratory.
Operational Workflow:
The following diagram illustrates a recommended workflow for handling Mono-POC Isopropyl Tenofovir, emphasizing containment at each step.
Caption: A recommended workflow for handling Mono-POC Isopropyl Tenofovir.
Disposal Plan:
All materials that come into contact with Mono-POC Isopropyl Tenofovir should be treated as hazardous pharmaceutical waste.
-
Segregation: All contaminated PPE, disposable labware, and cleaning materials should be placed in clearly labeled, sealed hazardous waste bags or containers.
-
Collection: These containers should be collected by a licensed biomedical or pharmaceutical waste disposal company.[7] Do not dispose of this waste in regular trash or down the drain.[7]
-
Unused Compound: Unused or expired Mono-POC Isopropyl Tenofovir should be disposed of as hazardous pharmaceutical waste through an approved disposal program.[8] Check with your institution's Environmental Health and Safety (EHS) department for specific procedures.
Decision Pathway for PPE Selection
The following diagram provides a logical decision-making process for selecting the appropriate level of PPE.
Caption: A decision tree for selecting appropriate PPE.
By adhering to these rigorous safety protocols, researchers can confidently handle Mono-POC Isopropyl Tenofovir, ensuring their personal safety and the integrity of their work. This proactive and cautious approach is paramount when dealing with compounds that have limited publicly available safety information.
References
- LGC Standards. Mono-POC Isopropyl Tenofovir(Mixture of Diastereomers).
- BioProcess International. (2026, January 9). Containment of High-Potency Products in a GMP Environment.
- Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry.
- (2026, January 9). Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling.
- ChemBK. Tenofovir Impurity iPr-POC PMPA.
- Outsourced Pharma. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization.
- Pharm-Int. Managing Risks with Potent Pharmaceutical Products.
- All Hands Fire. Anti-Viral Medical Protective Gear | Antiviral Gloves.
- NI Infection Control Manual. Personal Protective Equipment.
- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS MONO-POC ETHYL TENOFOVIR.
- United States Biological. Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers) - Data Sheet.
- SynZeal. Mono-POC Isopropyl Tenofovir | 1246812-40-7.
- Cochrane. (2020, May 15). Protective clothes and equipment for healthcare workers to prevent them catching coronavirus and other highly infectious diseases.
- PMC. Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1.
- FDA. (2020, February 10). Personal Protective Equipment for Infection Control.
- Fisher Scientific. Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers), TRC 5 mg.
- SynThink Research Chemicals. Tenofovir EP Impurities & USP Related Compounds.
- ResearchGate. Method of disposal of unused/extra ARVs by HIV infected patients.
- Veeprho. Tenofovir Monoester.
- Pharmaffiliates. CAS No : 1246812-40-7 | Product Name : Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers).
- FDA. (2025, April 16). Where and How to Dispose of Unused Medicines.
- (2021, September 8). Disposing of Pharmaceutical Waste.
- PMC - NIH. Recycling tenofovir in second-line antiretroviral treatment with dolutegravir: outcomes and viral load trajectories to 72 weeks.
- HIV i-Base. (2023, February 1). More evidence for recycling tenofovir in second-line ART with dolutegravir: 72-week results from ARTIST study.
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. veeprho.com [veeprho.com]
- 3. Lab Safety Equipment and Infra for High-Potency Drugs [worldpharmatoday.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Protective clothes and equipment for healthcare workers to prevent them catching coronavirus and other highly infectious diseases | Cochrane [cochrane.org]
- 7. medprodisposal.com [medprodisposal.com]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
